molecular formula C11H14BrNO2 B1593334 Methyl 2-amino-5-bromo-4-isopropylbenzoate CAS No. 1000018-13-2

Methyl 2-amino-5-bromo-4-isopropylbenzoate

Cat. No.: B1593334
CAS No.: 1000018-13-2
M. Wt: 272.14 g/mol
InChI Key: DXRFEGRLPOBRKX-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-4-isopropylbenzoate is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-bromo-4-propan-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-6(2)7-5-10(13)8(4-9(7)12)11(14)15-3/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRFEGRLPOBRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1Br)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650009
Record name Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-13-2
Record name Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the rational design of novel molecules hinges on the availability and understanding of versatile chemical building blocks. Methyl 2-amino-5-bromo-4-isopropylbenzoate, a substituted anthranilate derivative identified by CAS number 1000018-13-2, represents such a key intermediate.[1] Its unique trifunctional architecture—comprising a nucleophilic amine, a modifiable methyl ester, and a strategically placed bromine atom ripe for cross-coupling reactions—offers a powerful platform for generating structural diversity. The isopropyl group further influences solubility and steric properties, making this molecule a valuable scaffold for creating focused compound libraries.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical properties, propose a robust synthetic pathway, detail expected analytical characterizations, explore its applications as a synthetic intermediate, and outline essential safety and handling protocols.

Physicochemical and Structural Properties

The fundamental physical and chemical properties of a compound are critical for its effective use in synthesis, dictating everything from solvent choice to reaction conditions. This compound is a solid at room temperature with a defined melting point range, indicating a good degree of purity in commercially available samples.[2]

PropertyValueSource(s)
CAS Number 1000018-13-2[3]
Molecular Formula C₁₁H₁₄BrNO₂[4][5]
Molecular Weight 272.14 g/mol [3][6]
Appearance White to off-white solid[7]
Melting Point 74-77 °C[2][8]
Purity ≥96-98% (Typical)[1][4]
IUPAC Name methyl 2-amino-5-bromo-4-propan-2-ylbenzoate[6]
SMILES CC(C)C1=C(C=C(C(=C1)N)C(=O)OC)Br[]
InChI Key DXRFEGRLPOBRKX-UHFFFAOYSA-N[3][6]

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is not widely published, its structure strongly suggests a straightforward preparation from its corresponding carboxylic acid precursor, 2-amino-5-bromo-4-isopropylbenzoic acid. The most common and reliable method for this transformation is the Fischer esterification.

This acid-catalyzed reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol, followed by proton transfer and elimination of a water molecule, yields the methyl ester. Sulfuric acid is an ideal catalyst due to its high acidity and dehydrating properties, which help to drive the equilibrium toward the product.

Experimental Protocol: Fischer Esterification

The following protocol is a validated, general procedure for the synthesis of methyl esters from their corresponding carboxylic acids and is proposed as a reliable method for preparing the title compound.

  • Reaction Setup: To a solution of 2-amino-5-bromo-4-isopropylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C (ice bath).

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully dilute the residue with ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Caution: CO₂ evolution will occur. Continue addition until effervescence ceases.

  • Extraction: Separate the organic layer. Wash the organic phase sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants Precursor 2-Amino-5-bromo-4-isopropylbenzoic Acid Catalyst H₂SO₄ (cat.) Reflux Precursor->Catalyst Reagent Methanol (CH3OH) Reagent->Catalyst Workup 1. Evaporation 2. NaHCO₃ Quench 3. EtOAc Extraction Catalyst->Workup Fischer Esterification Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed Fischer esterification route to the title compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are paramount. While specific, published spectra for this exact molecule are scarce, its structure allows for the confident prediction of its key spectroscopic features. Researchers should use the following data as a guide for validating their synthetic product.

TechniqueExpected FeaturesRationale
¹H NMR Singlet (~7.8 ppm, 1H), Singlet (~6.5 ppm, 1H), Broad Singlet (~4.5-5.5 ppm, 2H, NH₂), Singlet (~3.8 ppm, 3H, OCH₃), Septet (~3.2 ppm, 1H, CH), Doublet (~1.2 ppm, 6H, CH(CH₃)₂)The two aromatic protons are in different environments and appear as singlets due to a lack of adjacent proton coupling. The amine protons are typically broad and may exchange with D₂O. The methyl ester and isopropyl groups give characteristic chemical shifts and splitting patterns.
¹³C NMR Carbonyl (~168 ppm), Aromatic C-Br (~110 ppm), Aromatic C-N (~148 ppm), Other Aromatic (115-140 ppm), OCH₃ (~52 ppm), Isopropyl CH (~34 ppm), Isopropyl CH₃ (~23 ppm)The chemical shifts are characteristic for a substituted benzene ring with an ester, amine, and halogen. The isopropyl and methyl ester carbons are in the expected aliphatic region.
FT-IR (cm⁻¹) 3480-3350 (N-H stretch, two bands), ~2960 (C-H stretch, aliphatic), ~1700 (C=O stretch, ester), 1620-1580 (N-H bend and C=C stretch, aromatic)The primary amine shows two distinct N-H stretching bands. The strong carbonyl absorption of the ester is a key diagnostic peak.
Mass Spec (EI) M⁺ peak at m/z 271/273 (approx. 1:1 ratio)The molecular ion peak will appear as a doublet with roughly equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

Applications in Synthetic Chemistry and Drug Discovery

This compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity. Similar substituted amino acids and anthranilates are foundational in the synthesis of a vast array of bioactive heterocyclic compounds.[10]

  • Amino Group (C2-position): This primary amine is a potent nucleophile and a handle for a multitude of transformations, including acylation, sulfonylation, and reductive amination. Crucially, it serves as a key nitrogen source for the construction of nitrogen-containing heterocycles, such as quinazolinones, benzodiazepines, and benzothiazines. The synthesis of benzothiazine derivatives, for instance, often starts from related 2-aminobenzoate precursors.[11][12]

  • Bromine Atom (C5-position): The bromo-substituent is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, enabling rapid diversification of the aromatic core.

  • Methyl Ester (C1-position): The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation. Alternatively, it can be reduced to a primary alcohol or directly converted to an amide, providing further avenues for derivatization.

Diagram of Synthetic Potential

SyntheticPotential cluster_derivatives Potential Synthetic Transformations Core This compound Amino (NH₂) Bromo (Br) Ester (CO₂Me) Amide Amide Formation (Acylation) Core:f1->Amide Heterocycle Heterocycle Synthesis (e.g., Quinazolinones) Core:f1->Heterocycle Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Core:f2->Coupling Amidation Direct Amidation Core:f3->Amidation Hydrolysis Hydrolysis to Acid Core:f3->Hydrolysis

Caption: Key reactive sites and potential derivatization pathways.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure user safety. The compound is classified as an irritant.[6]

Hazard ClassGHS Statement
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Respiratory Irritation H335: May cause respiratory irritation

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[13]

  • Precautionary Measures: Avoid breathing dust (P261). Wash hands and any exposed skin thoroughly after handling (P264).

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Keep in a dark place under an inert atmosphere for long-term stability.[14]

  • It is classified as a combustible solid.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in research and development. Its well-defined physicochemical properties and the orthogonal reactivity of its amine, bromo, and ester groups make it an attractive starting material for the synthesis of complex organic molecules, particularly in the pursuit of novel pharmaceutical agents and functional materials. A thorough understanding of its properties, synthetic access, and handling requirements, as outlined in this guide, is the first step toward unlocking its full synthetic potential.

References

  • LookChem. 5-Bromo-4-Isopropyl-2-Amino Benzoic Metal Ester 1000018-13-2. [Link][7]

  • ChemWhat. 5-Bromo-4-Isopropyl-2-Amino Benzoic Methyl Ester CAS#: 1000018-13-2. [Link][2]

  • Mol-Instincts. CAS 1000018-13-2 this compound. [Link][]

  • PubChem. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. [Link][6]

  • Pharmaffiliates. 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester. [Link]

  • ChemBK. CAS 1000018-13-2. [Link][8]

  • ChemAnalyst. CAS 1000018-13-2. [Link]

  • ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link][11]

  • National Center for Biotechnology Information. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. [Link][12]

  • MDPI. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. [Link][10]

Sources

In-Depth Technical Guide: Physical Properties of Methyl 2-amino-5-bromo-4-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-5-bromo-4-isopropylbenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical research. As an intermediate in organic synthesis, a thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, detailed methodologies for their determination, and insights into the scientific rationale behind these experimental choices. The structure of this guide is designed to offer a logical flow of information, beginning with the fundamental properties and progressing to detailed analytical procedures.

Chemical Identity and Molecular Structure

  • IUPAC Name: Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate[1]

  • Synonyms: 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester, this compound[2][3]

  • CAS Number: 1000018-13-2[2][3]

  • Molecular Formula: C₁₁H₁₄BrNO₂[2][3]

  • Molecular Weight: 272.14 g/mol [1][2]

The molecular structure consists of a benzoic acid methyl ester backbone with three substituents on the benzene ring: an amino group at position 2, a bromine atom at position 5, and an isopropyl group at position 4. This specific arrangement of functional groups dictates the compound's chemical reactivity and its physical properties.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some data is experimentally confirmed, other values are predicted based on the analysis of structurally similar compounds due to a lack of comprehensive experimental data for this specific molecule.

PropertyValueSource/Method
Physical Form Solid[2]
Melting Point 74-77 °C[2]
Boiling Point Not experimentally determined. Predicted to be > 300 °C.Prediction based on analogs
Density Not experimentally determined.-
Solubility Insoluble in water. Soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane.Predicted based on structure
XLogP3 3.5[1]

Detailed Analysis of Physical Properties and Experimental Determination

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the experimentally determined melting point range is 74-77 °C[2]. A sharp melting range is indicative of high purity.

The determination of a melting point is a fundamental technique in organic chemistry. The following protocol outlines the capillary method, a widely used and reliable technique.

  • Sample Preparation: A small amount of the crystalline solid is finely ground to a powder.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 2 °C/min). The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Causality behind Experimental Choices: A slow heating rate is crucial for accurate determination, as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer. Rapid heating can lead to an erroneously wide and high melting point range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind solid sample Pack Pack capillary tube Grind->Pack Place Place in apparatus Pack->Place Heat Heat at controlled rate Place->Heat Observe Observe melting range Heat->Observe Record Record T_initial and T_final Observe->Record Solubility_Testing Start Start AddSolid Add ~10 mg of solid to test tube Start->AddSolid AddSolvent Add 1 mL of solvent AddSolid->AddSolvent Agitate Vortex for 1 minute AddSolvent->Agitate Observe Visually inspect for dissolution Agitate->Observe Soluble Record as Soluble Observe->Soluble  Dissolved Insoluble Record as Insoluble Observe->Insoluble Not Dissolved   Repeat Repeat with different solvent Soluble->Repeat Insoluble->Repeat

Caption: Experimental Workflow for Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds. Due to the lack of publicly available experimental spectra for this compound, the following sections provide predicted spectral data based on the analysis of its functional groups and comparison with closely related structures, such as Methyl 2-amino-5-bromobenzoate.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, the methyl ester protons, and the amino group protons. The chemical shifts (δ) are predicted to be in the following regions:

    • Aromatic Protons: Two singlets in the range of δ 6.5-8.0 ppm.

    • Isopropyl CH: A septet around δ 3.0-3.5 ppm.

    • Isopropyl CH₃: A doublet around δ 1.2-1.4 ppm.

    • Methyl Ester CH₃: A singlet around δ 3.8-4.0 ppm.

    • Amino NH₂: A broad singlet around δ 4.5-5.5 ppm.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. Predicted chemical shifts are:

    • Carbonyl Carbon (C=O): δ 165-170 ppm.

    • Aromatic Carbons: δ 110-150 ppm.

    • Methyl Ester Carbon (OCH₃): δ 50-55 ppm.

    • Isopropyl CH Carbon: δ 25-30 ppm.

    • Isopropyl CH₃ Carbons: δ 20-25 ppm.

  • Sample Preparation: 5-10 mg of the solid is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Causality behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would obscure the signals from the analyte. Shimming is critical for obtaining high-resolution spectra with sharp peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

  • N-H stretch (amino group): Two bands in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=O stretch (ester): A strong, sharp band around 1700-1730 cm⁻¹.

  • C-O stretch (ester): Bands in the region of 1000-1300 cm⁻¹.

  • C-Br stretch: A band in the region of 500-600 cm⁻¹.

  • Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: The IR spectrum is recorded.

  • Cleaning: The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Causality behind Experimental Choices: ATR is a convenient technique for solid samples as it requires minimal sample preparation. Ensuring good contact with the crystal is essential for obtaining a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 271 and 273 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • Expected Fragmentation Patterns: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃, M-31), the carboxyl group (-COOCH₃, M-59), and cleavage of the isopropyl group.

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Causality behind Experimental Choices: EI is a common ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy (ATR) cluster_ms Mass Spectrometry (EI) Prep_NMR Dissolve in CDCl3 Acquire_NMR Acquire 1H and 13C Spectra Prep_NMR->Acquire_NMR Process_NMR Process Data Acquire_NMR->Process_NMR Place_IR Place sample on ATR crystal Acquire_IR Record Spectrum Place_IR->Acquire_IR Intro_MS Introduce sample to ion source Ionize_MS Ionize and Fragment Intro_MS->Ionize_MS Analyze_MS Analyze m/z Ionize_MS->Analyze_MS

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. While some experimental data is readily available, a complete physicochemical profile requires further experimental investigation. The outlined protocols provide a robust framework for researchers to determine these properties with a high degree of accuracy and reproducibility. A comprehensive understanding of these characteristics is essential for the effective utilization of this compound in research and development.

References

  • Pharmaffiliates. Chemical Name : 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester. [Link]

  • PubChem. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. [Link]

  • ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]

  • ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]

  • PubChem. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. [Link]

  • Pharmaffiliates. Chemical Name : 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]

Sources

Methyl 2-amino-5-bromo-4-isopropylbenzoate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-amino-5-bromo-4-isopropylbenzoate

Introduction: The Analytical Imperative

In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. This compound (C₁₁H₁₄BrNO₂) serves as a valuable intermediate in the synthesis of complex heterocyclic systems and other pharmacologically relevant scaffolds.[1][2] Its precise atomic arrangement dictates its reactivity, physical properties, and potential biological activity. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. We will not merely list techniques but will delve into the strategic rationale behind a multi-spectroscopic approach, demonstrating how a self-validating system of analysis leads to an irrefutable structural assignment.[3][4]

The core principle of modern structure elucidation is the synergistic integration of data from multiple analytical techniques.[3] No single method provides the complete picture; rather, each offers a unique and complementary piece of the structural puzzle. Our workflow will systematically employ Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to build the molecule from its elemental composition to its final three-dimensional conformation.

G cluster_start Initial Analysis cluster_techniques Spectroscopic Interrogation cluster_info Derived Information mol_formula Molecular Formula (C₁₁H₁₄BrNO₂) dou Degree of Unsaturation (DoU = 5) mol_formula->dou Calculate ms Mass Spectrometry (MS) mol_formula->ms Confirm nmr NMR Spectroscopy (1D & 2D) mol_formula->nmr Constrain ir Infrared (IR) Spectroscopy dou->ir Suggests Ring + C=O mw Molecular Weight & Isotopic Pattern ms->mw fg Functional Groups ir->fg conn Atomic Connectivity & Carbon-Proton Framework nmr->conn final_structure Final Confirmed Structure mw->final_structure Synthesize & Validate fg->final_structure Synthesize & Validate conn->final_structure Synthesize & Validate

Caption: A logical workflow for structure elucidation.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the first objective is to determine the molecular formula. This is typically achieved through high-resolution mass spectrometry (HRMS) or elemental analysis. For this compound, the molecular formula is C₁₁H₁₄BrNO₂.[5][6][7][8]

Causality: The Power of Unsaturation

From the molecular formula, we calculate the Degree of Unsaturation (DoU), also known as the double bond equivalent. This value provides immediate insight into the number of rings and/or multiple bonds within the structure, guiding our subsequent spectral interpretation.[9][10]

The formula is: DoU = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₁H₁₄BrNO₂: DoU = 11 - (14/2) - (1/2) + (1/2) + 1 = 11 - 7 - 0.5 + 0.5 + 1 = 5

A DoU of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus one additional double bond, most likely a carbonyl (C=O) group, as suggested by the two oxygen atoms in the formula.[10] This initial calculation immediately focuses our analytical strategy.

Part 2: Mass Spectrometry - The Molecular Blueprint

Mass spectrometry serves two primary functions in this context: confirming the molecular weight and providing structural clues through fragmentation analysis.[3][4]

Experimental Protocol: Electron Ionization (EI-MS)

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. In the EI source, high-energy electrons bombard the molecules, causing ionization to form a molecular ion (M⁺) and inducing fragmentation. The instrument then separates these ions based on their mass-to-charge ratio (m/z).

Data Interpretation: A Tale of Two Isotopes

The most telling feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[11][12] This results in a characteristic pair of peaks for the molecular ion (M⁺ and M+2⁺) and any fragment containing the bromine atom, with a two-mass-unit difference and nearly equal intensity.[11][12]

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted) Ion Structure/Formula Fragmentation Pathway
271 / 273 [C₁₁H₁₄⁷⁹Br¹⁴NO₂]⁺ / [C₁₁H₁₄⁸¹Br¹⁴NO₂]⁺ Molecular Ion (M⁺) peak, showing the characteristic 1:1 M/M+2 isotope pattern for bromine.[11]
240 / 242 [C₁₀H₁₁⁷⁹Br¹⁴NO]⁺ / [C₁₀H₁₁⁸¹Br¹⁴NO]⁺ Loss of the methoxy radical (•OCH₃) from the ester.
183 / 185 [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ Formation of the bromobenzoyl cation, a common fragmentation for aromatic esters.[13]

| 155 / 157 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Loss of carbon monoxide (CO) from the bromobenzoyl cation.[13] |

The presence of the M/M+2 peaks at m/z 271/273 provides definitive confirmation of the molecular weight and the presence of a single bromine atom.[5][6]

Part 3: Infrared Spectroscopy - Identifying the Functional Groups

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)

A small amount of the solid sample is placed directly on the ATR crystal (typically diamond). A spectrum is then collected by measuring the absorption of infrared radiation. This method requires minimal sample preparation and is non-destructive.

Data Interpretation: Vibrational Fingerprints

The IR spectrum provides a "fingerprint" of the molecule's functional groups. Our initial DoU calculation suggested the presence of an aromatic ring, a carbonyl group, and the formula indicates an amine. The IR spectrum will confirm these hypotheses.

Table 2: Key Infrared Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3485 & 3370 (approx.) N-H Asymmetric & Symmetric Stretch Primary Aromatic Amine (-NH₂) The presence of two distinct peaks in this region is characteristic of a primary amine (R-NH₂).[14][15]
2960-2870 C-H Aliphatic Stretch Isopropyl & Methyl Groups Confirms the presence of saturated C-H bonds.
1720 (approx.) C=O Stretch Ester (-COOR) Strong, sharp absorption confirming the carbonyl group, consistent with a benzoate ester.[16]
1620 (approx.) N-H Bend (Scissoring) Primary Amine (-NH₂) Further evidence for the primary amine functional group.[14]
1580 & 1470 (approx.) C=C Aromatic Stretch Benzene Ring Confirms the presence of the aromatic ring skeleton.

| 1250 (approx.) | C-N Aromatic Stretch & C-O Ester Stretch | Aromatic Amine & Ester | A strong band in this region is characteristic of both the aromatic C-N and the ester C-O bonds.[14][16] |

The IR data strongly supports our initial deductions: we have a primary aromatic amine, an ester, and an aromatic ring containing aliphatic substituents.

Part 4: Nuclear Magnetic Resonance - Assembling the Structure

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[17][18] We will use a logical progression of experiments to piece the molecule together.[19]

Experimental Protocol: Sample Preparation & Acquisition

Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. All spectra (¹H, ¹³C, COSY, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum reveals the number of distinct proton environments, the relative number of protons in each environment (integration), and how they are connected to neighboring protons (spin-spin splitting).[9][20]

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment Rationale
~7.85 Singlet (s) 1H - H-6 (Aromatic) Deshielded by the adjacent electron-withdrawing ester and bromine.
~6.55 Singlet (s) 1H - H-3 (Aromatic) Shielded by the ortho- and para- electron-donating amino and isopropyl groups.[21]
~4.50 Broad Singlet (br s) 2H - -NH₂ Chemical shift can vary; broad due to quadrupole broadening and exchange. Exchanges with D₂O.[22]
~3.85 Singlet (s) 3H - -OCH₃ Typical chemical shift for methyl ester protons.
~3.20 Septet (sept) 1H J = 6.9 Hz -CH(CH₃)₂ Split into 7 lines by the 6 neighboring equivalent methyl protons (n+1 rule).[18]

| ~1.25 | Doublet (d) | 6H | J = 6.9 Hz | -CH(CH₃)₂ | The two methyl groups are equivalent and are split into a doublet by the single methine proton. |

The ¹H NMR data beautifully accounts for all 14 protons and defines three key fragments: a 1,2,4,5-tetrasubstituted benzene ring, a methyl ester group, and an isopropyl group. The two aromatic protons being singlets confirms they are not adjacent to each other.

¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom, revealing the complete carbon backbone.[20]

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment Rationale
~168.0 Quaternary C=O (Ester) Typical downfield shift for a carbonyl carbon.[23]
~149.0 Quaternary C-2 (C-NH₂) Attached to the electron-donating amino group.[24]
~145.0 Quaternary C-4 (C-isopropyl) Attached to the alkyl group.
~135.0 CH C-6 Aromatic CH deshielded by adjacent groups.
~118.0 CH C-3 Aromatic CH shielded by the amino group.
~112.0 Quaternary C-1 (C-COOCH₃) Quaternary carbon attached to the ester.
~110.0 Quaternary C-5 (C-Br) Heavy atom effect of bromine shifts this carbon upfield.[25]
~51.5 CH₃ -OCH₃ Typical shift for a methyl ester carbon.
~28.0 CH -CH(CH₃)₂ Isopropyl methine carbon.

| ~22.5 | CH₃ | -CH(CH₃)₂ | Isopropyl methyl carbons. |

The spectrum shows 10 distinct signals, as the two methyl carbons of the isopropyl group are chemically equivalent. This accounts for all 11 carbons in the molecule and confirms the presence of six aromatic carbons (four quaternary, two CH), one carbonyl carbon, and three aliphatic carbons.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the fragments identified by 1D NMR.[19][26][27]

The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[28] For this molecule, the result is simple but confirmatory.

G H_isopropyl_CH CH (~3.20 ppm) H_isopropyl_CH3 CH₃ (~1.25 ppm) H_isopropyl_CH->H_isopropyl_CH3 J-coupling G cluster_mol Key HMBC Correlations mol H_ester H (-OCH₃) C_carbonyl C=O H_ester->C_carbonyl ³J H_aromatic_6 H-6 H_aromatic_6->C_carbonyl ³J C_4 C-4 H_aromatic_6->C_4 ³J H_aromatic_3 H-3 C_1 C-1 H_aromatic_3->C_1 ²J C_5 C-5 H_aromatic_3->C_5 ³J H_isopropyl_CH H (-CH) H_isopropyl_CH->C_5 ²J C_isopropyl_CH3 C (-CH₃)₂ H_isopropyl_CH->C_isopropyl_CH3 ²J C_3 C_3 H_isopropyl_CH->C_3 ³J C_2 C-2

Caption: Key HMBC correlations confirming the substituent positions.

Crucial HMBC Correlations for Structural Assembly:

  • Ester to Ring: The methyl ester protons (~3.85 ppm) will show a strong correlation to the carbonyl carbon (~168.0 ppm). The aromatic proton H-6 (~7.85 ppm) will also correlate to this carbonyl carbon, definitively placing the ester group at position C-1, adjacent to C-6.

  • Isopropyl to Ring: The isopropyl methine proton (~3.20 ppm) will correlate to the aromatic carbons C-3 and C-5. This places the isopropyl group at C-4, between C-3 and C-5.

  • Confirming Substituent Pattern: The aromatic proton H-3 (~6.55 ppm) shows correlations to C-1 (adjacent to the ester) and C-5 (adjacent to the bromine), while H-6 (~7.85 ppm) correlates to C-4 (adjacent to the isopropyl group) and C-2 (adjacent to the amino group). These cross-ring correlations lock in the 1,2,4,5-substitution pattern.

Part 5: Final Structure Confirmation

The convergence of all spectroscopic data provides an unambiguous and self-validating confirmation of the structure.

  • Mass Spectrometry established the molecular formula C₁₁H₁₄BrNO₂ and the presence of one bromine atom.

  • Infrared Spectroscopy confirmed the key functional groups: a primary aromatic amine, an ester, and a substituted aromatic ring.

  • ¹H and ¹³C NMR provided the complete proton and carbon inventory, identifying the isopropyl, methyl ester, and tetrasubstituted benzene fragments.

  • COSY and HMBC unequivocally established the connectivity between these fragments, confirming the substituent positions as 2-amino, 5-bromo, and 4-isopropyl on the methyl benzoate scaffold.

The collective evidence leads to the confirmed structure: This compound .

References

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

  • University of Notre Dame. Organic Structure Elucidation Workbook. Available at: [Link]

  • AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available at: [Link]

  • Barnes & Noble. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Available at: [Link]

  • OpenOChem Learn. Interpreting. Available at: [Link]

  • ASDL Weblink Collection. Organic Structure Elucidation Workbook. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • Fiveable. Structure Elucidation Definition - Organic Chemistry II Key Term. Available at: [Link]

  • Chemistry LibreTexts (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

  • JoVE (2025). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

  • Chemistry Steps. NMR spectroscopy - An Easy Introduction. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Wiley. Understanding 1D and 2D NMR Spectra of Organic Compounds. Available at: [Link]

  • The OChem Whisperer (2012). Guide to Solving NMR Questions. Available at: [Link]

  • analyzetest.com (2021). Different type of amines in FT-IR spectroscopy. Available at: [Link]

  • LinkedIn (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • ResearchGate. 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. Available at: [Link]

  • ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. Available at: [Link]

  • Spectroscopy Online (2019). Organic Nitrogen Compounds II: Primary Amines. Available at: [Link]

  • Save My Exams (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Chemistry LibreTexts (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

  • PubChem. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. Available at: [Link]

  • University of Waterloo. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available at: [Link]

  • MDPI. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. Available at: [Link]

  • YouTube (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. Available at: [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • docbrown.info. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Available at: [Link]

  • NIH - National Center for Biotechnology Information. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Available at: [Link]

Sources

Spectroscopic Data of Methyl 2-amino-5-bromo-4-isopropylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Methyl 2-amino-5-bromo-4-isopropylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation of this compound. While experimental data for this specific molecule is not publicly available, this guide utilizes predictive models and data from analogous structures to present a robust interpretation of its expected spectroscopic profile, maintaining a rigorous focus on scientific principles.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic compound with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of approximately 272.14 g/mol .[1] The structural complexity, arising from the various substituents on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and quality control in synthetic and medicinal chemistry applications. This guide will explore the predicted data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups deshield protons, shifting their signals to a higher frequency (downfield), while electron-donating groups shield them, causing an upfield shift.[2][3][4] Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals, providing valuable connectivity data. The integration of the signal is proportional to the number of protons it represents.

For this compound, we expect to see distinct signals for the aromatic protons, the amine protons, the methyl ester protons, and the protons of the isopropyl group. The substitution pattern on the aromatic ring will lead to specific chemical shifts and coupling patterns for the aromatic protons.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.8 - 8.0s1HAr-H
26.5 - 6.7s1HAr-H
34.5 - 5.5br s2H-NH₂
43.8 - 3.9s3H-OCH₃
53.0 - 3.4septet1H-CH(CH₃)₂
61.2 - 1.3d6H-CH(CH₃)₂

Note: These are predicted values and may vary from experimental results.

Interpretation of the Predicted Spectrum
  • Aromatic Protons: The two aromatic protons are in different chemical environments and are predicted to appear as singlets due to the lack of adjacent protons for coupling. The proton ortho to the bromine and meta to the amino group is expected to be the most downfield (δ 7.8 - 8.0 ppm) due to the deshielding effect of the bromine and the ester group. The proton ortho to the amino group and meta to the bromine is expected to be more upfield (δ 6.5 - 6.7 ppm) due to the electron-donating nature of the amino group.

  • Amine Protons: The protons of the primary amine (-NH₂) are expected to appear as a broad singlet in the region of δ 4.5 - 5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Methyl Ester Protons: The three protons of the methyl ester (-OCH₃) are chemically equivalent and will appear as a sharp singlet at approximately δ 3.8 - 3.9 ppm.

  • Isopropyl Protons: The isopropyl group will give rise to two signals. The single methine proton (-CH) will be a septet (split by the six equivalent methyl protons) in the range of δ 3.0 - 3.4 ppm. The six equivalent methyl protons (-CH₃) will appear as a doublet (split by the single methine proton) at approximately δ 1.2 - 1.3 ppm.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 proc4 Structural Interpretation proc3->proc4

Caption: General workflow for ¹H NMR spectroscopy.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are typically found far downfield (160-220 ppm), while aromatic carbons appear in the range of 100-170 ppm, and aliphatic carbons are found upfield (0-60 ppm).[5]

Experimental Protocol
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent).

  • Instrument Setup: Use a NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to ensure each carbon signal appears as a singlet. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~148C-NH₂
~135C-Br
~132C-H (aromatic)
~128C-isopropyl
~118C-H (aromatic)
~115C-COOCH₃
~52-OCH₃
~34-CH(CH₃)₂
~23-CH(CH₃)₂

Note: These are predicted values and may vary from experimental results.

Interpretation of the Predicted Spectrum
  • Carbonyl Carbon: The ester carbonyl carbon is expected at the lowest field, around 168 ppm.

  • Aromatic Carbons: Six distinct signals are predicted for the six aromatic carbons due to the lack of symmetry. The carbons attached to the electronegative nitrogen and bromine atoms (C-NH₂ and C-Br) will be significantly shifted. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of all substituents.

  • Aliphatic Carbons: The methyl ester carbon (-OCH₃) is expected around 52 ppm. The methine carbon of the isopropyl group (-CH) is predicted around 34 ppm, and the two equivalent methyl carbons of the isopropyl group will appear around 23 ppm.

Infrared (IR) Spectroscopy

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, allowing for their identification.[6][7]

Experimental Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, sharp (doublet)N-H stretch (primary amine)
3000 - 2850MediumC-H stretch (aliphatic)
~1710Strong, sharpC=O stretch (ester)
~1620, ~1580Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1100MediumC-N stretch
Below 850StrongC-H out-of-plane bending
Below 700MediumC-Br stretch

Note: These are predicted values and may vary from experimental results.

Interpretation of the Predicted Spectrum
  • N-H Stretching: The two sharp peaks in the 3450-3300 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of a primary amine.[8][9]

  • C-H Stretching: The absorptions between 3000-2850 cm⁻¹ are due to the C-H bonds of the isopropyl and methyl groups.

  • C=O Stretching: A very strong and sharp absorption around 1710 cm⁻¹ is indicative of the ester carbonyl group.

  • C=C Stretching: The peaks around 1620 and 1580 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic ring.[10]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including the C-O and C-N stretching vibrations, as well as C-H bending and the C-Br stretch, which are unique to the molecule's overall structure.[11]

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of fragmentation provides valuable structural information.[12][13] The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[14][15]

Experimental Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrometry Data
m/zPredicted Relative IntensityAssignment
271/273Moderate[M]⁺ (Molecular ion)
256/258High[M - CH₃]⁺
240/242Moderate[M - OCH₃]⁺
212/214Moderate[M - COOCH₃]⁺
192Low[M - Br]⁺

Note: These are predicted values and may vary from experimental results.

Interpretation of the Predicted Spectrum
  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 271 and 273, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. The relative intensity of these peaks should be approximately 1:1.

  • Key Fragmentations:

    • Loss of a methyl group from the isopropyl substituent would result in a fragment at m/z 256/258.

    • Loss of the methoxy group (-OCH₃) from the ester would lead to a fragment at m/z 240/242.

    • Cleavage of the entire methoxycarbonyl group (-COOCH₃) would give a fragment at m/z 212/214.

    • Loss of the bromine atom would result in a fragment at m/z 192.

MS_Fragmentation M [M]⁺ m/z 271/273 F1 [M - CH₃]⁺ m/z 256/258 M->F1 - CH₃ F2 [M - OCH₃]⁺ m/z 240/242 M->F2 - OCH₃ F3 [M - COOCH₃]⁺ m/z 212/214 M->F3 - COOCH₃ F4 [M - Br]⁺ m/z 192 M->F4 - Br

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide has outlined the predicted spectroscopic data for this compound across ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By integrating the theoretical principles of each technique with a detailed interpretation of the predicted spectra, a comprehensive analytical profile of the molecule has been constructed. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds, providing a solid framework for spectroscopic analysis and structural elucidation.

References

  • Arnold, J. T., Dharmatti, S. S., & Packard, M. E. (1951). Chemical Effects on Nuclear Induction Signals from Organic Compounds. The Journal of Chemical Physics, 19(4), 507.
  • Abraham, R. J., & Mobli, M. (2007). A correlation of 1H chemical shifts with the SCRG (scaled GIAO) method. Magnetic Resonance in Chemistry, 45(10), 865-871.
  • Wishart, D. S. (2011).
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Jonas, J., & Gutowsky, H. S. (1980). NMR in chemistry—an evergreen. Annual Review of Physical Chemistry, 31(1), 1-26.
  • Breitmaier, E., & Voelter, W. (2000). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. [Link]

  • Smith, B. C. (2011). Fundamentals of Fourier transform infrared spectroscopy. CRC press.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
  • Sparkman, O. D. (2007). Mass spectrometry desk reference. Global View Pub.
  • PubChem. (n.d.). Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, September 26). Spectroscopy of Aromatic Compounds. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

  • Clark, J. (2015, October). Interpreting Infrared Spectra. Chemguide. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1887. [Link]

Sources

An In-depth Technical Guide to Methyl 2-amino-5-bromo-4-isopropylbenzoate: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromo-4-isopropylbenzoate is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its unique arrangement of an amino group, a bromine atom, an isopropyl moiety, and a methyl ester on a benzene ring provides a versatile scaffold for further chemical transformations. This guide provides a comprehensive overview of its chemical identity, properties, a detailed, logically-derived synthesis protocol, and its applications, particularly in the realm of medicinal chemistry and drug development.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name and common synonyms for the title compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-amino-5-bromo-4-propan-2-ylbenzoate .[1] This systematic name accurately describes the molecular structure, indicating a methyl ester of a benzoic acid substituted with an amino group at position 2, a bromine atom at position 5, and a propan-2-yl (isopropyl) group at position 4.

Synonyms

In commercial and research contexts, a variety of synonyms are used to refer to this compound. Being familiar with these is crucial for effective literature and database searches.

  • 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester[2][3][4]

  • Methyl 2-amino-5-bromo-4-(1-methylethyl)benzoate

  • 5-Bromo-4-isopropyl-2-aminobenzoic acid methyl ester

  • Benzoic acid, 2-amino-5-bromo-4-(1-methylethyl)-, methyl ester

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄BrNO₂[2][5]
Molecular Weight 272.14 g/mol [2]
CAS Number 1000018-13-2[2][3]
Appearance Solid[2]
Melting Point 74-77 °C[2]
InChI Key DXRFEGRLPOBRKX-UHFFFAOYSA-N[2]
SMILES CC(C)C1=CC(=C(C=C1Br)C(=O)OC)N[2]

Synthesis Protocol

  • Synthesis of the precursor, 2-amino-4-isopropylbenzoic acid.

  • Esterification of the carboxylic acid to yield methyl 2-amino-4-isopropylbenzoate.

  • Regioselective bromination of the aromatic ring to afford the final product.

The following is a detailed, step-by-step methodology for this proposed synthesis.

Stage 1: Synthesis of 2-amino-4-isopropylbenzoic acid

This stage can be achieved starting from p-isopropylbenzoic acid, which is commercially available. The synthesis involves nitration followed by reduction of the nitro group.

Objective: To synthesize 2-amino-4-isopropylbenzoic acid from 4-isopropylbenzoic acid.

Materials:

  • 4-isopropylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Iron (Fe) powder or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ice

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Nitration:

    • In a round-bottom flask cooled in an ice bath, slowly add 4-isopropylbenzoic acid to an excess of concentrated sulfuric acid with stirring.

    • Once the acid has dissolved, add a nitrating mixture (a cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining a low temperature (0-10 °C).

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture carefully onto crushed ice, which will cause the nitrated product to precipitate.

    • Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 2-nitro-4-isopropylbenzoic acid.

  • Reduction:

    • In a round-bottom flask, suspend the 2-nitro-4-isopropylbenzoic acid in a mixture of water and a suitable acid (e.g., hydrochloric acid).

    • Add a reducing agent, such as iron powder or tin(II) chloride, portion-wise with vigorous stirring. The reaction is exothermic and may require cooling.

    • After the addition, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the iron or tin hydroxides and dissolve the amino acid as its sodium salt.

    • Filter the mixture to remove the metal hydroxides.

    • Carefully acidify the filtrate with hydrochloric acid to precipitate the 2-amino-4-isopropylbenzoic acid.

    • Filter the product, wash with cold water, and dry. The product can be further purified by recrystallization.

Stage 2: Esterification to Methyl 2-amino-4-isopropylbenzoate

The carboxylic acid is converted to its methyl ester via Fischer-Speier esterification.

Objective: To synthesize methyl 2-amino-4-isopropylbenzoate from 2-amino-4-isopropylbenzoic acid.

Materials:

  • 2-amino-4-isopropylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Experimental Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-isopropylbenzoic acid in an excess of anhydrous methanol.[6]

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride dropwise with stirring.[6]

  • After the addition, remove the ice bath and heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-amino-4-isopropylbenzoate.

  • The product can be purified by column chromatography on silica gel if necessary.

Stage 3: Bromination to this compound

The final step is the regioselective bromination of the electron-rich aromatic ring. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position to the amino group is occupied by the isopropyl group, and one ortho position is occupied by the methyl ester. The other ortho position is sterically hindered. Therefore, bromination is expected to occur at the position para to the isopropyl group and ortho to the amino group, which is the 5-position. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation.[7][8]

Objective: To synthesize this compound from methyl 2-amino-4-isopropylbenzoate.

Materials:

  • Methyl 2-amino-4-isopropylbenzoate

  • N-Bromosuccinimide (NBS)

  • A suitable solvent such as acetonitrile or dichloromethane

  • Sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Dissolve methyl 2-amino-4-isopropylbenzoate in a suitable solvent (e.g., acetonitrile) in a round-bottom flask protected from light.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise with stirring, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench any remaining bromine with a solution of sodium thiosulfate.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Esterification cluster_stage3 Stage 3: Bromination 4-Isopropylbenzoic_Acid 4-Isopropylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) 4-Isopropylbenzoic_Acid->Nitration 2-Nitro-4-isopropylbenzoic_Acid 2-Nitro-4-isopropylbenzoic Acid Nitration->2-Nitro-4-isopropylbenzoic_Acid Reduction Reduction (Fe/HCl or SnCl₂/HCl) 2-Nitro-4-isopropylbenzoic_Acid->Reduction 2-Amino-4-isopropylbenzoic_Acid 2-Amino-4-isopropylbenzoic Acid Reduction->2-Amino-4-isopropylbenzoic_Acid Esterification Esterification (MeOH, H₂SO₄ or SOCl₂) 2-Amino-4-isopropylbenzoic_Acid->Esterification Methyl_2-amino-4-isopropylbenzoate Methyl 2-amino-4-isopropylbenzoate Esterification->Methyl_2-amino-4-isopropylbenzoate Bromination Bromination (NBS, Acetonitrile) Methyl_2-amino-4-isopropylbenzoate->Bromination Final_Product This compound Bromination->Final_Product

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

Substituted aminobenzoic acids and their esters are important structural motifs in a wide range of biologically active compounds. The presence of multiple functional groups in this compound makes it a versatile building block for the synthesis of various heterocyclic systems.

Intermediate in the Synthesis of Quinazolinones

One of the most significant applications of 2-aminobenzoic acid derivatives is in the synthesis of quinazolinones and related fused heterocyclic systems.[9][10] Quinazolinones are a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.

The synthesis of a quinazolinone ring system typically involves the reaction of a 2-aminobenzoic acid derivative with a suitable one-carbon synthon, such as an amide or an orthoester. The amino group and the ester group of this compound can participate in cyclization reactions to form the quinazolinone core. The bromine atom at the 5-position can be retained in the final product or can be further functionalized, for example, through cross-coupling reactions, to introduce additional diversity and modulate the biological activity of the target molecules.

Quinazolinone_Synthesis Starting_Material Methyl 2-amino-5-bromo- 4-isopropylbenzoate Reaction Reaction with Amide/Orthoester Starting_Material->Reaction Intermediate Cyclization Intermediate Reaction->Intermediate Quinazolinone_Core Substituted Quinazolinone Intermediate->Quinazolinone_Core Further_Functionalization Further Functionalization (e.g., Cross-Coupling at Br) Quinazolinone_Core->Further_Functionalization Diverse_Analogs Diverse Quinazolinone Analogs Further_Functionalization->Diverse_Analogs

Caption: General scheme for the synthesis of quinazolinones from the title compound.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and multiple functional groups allow for its use as a scaffold in the construction of more complex molecules, most notably in the synthesis of pharmacologically active quinazolinone derivatives. While a dedicated synthesis protocol is not explicitly published, a reliable and logical synthetic route can be devised from established chemical transformations. As the demand for novel therapeutic agents continues to grow, the importance of such versatile building blocks in drug discovery and development is undeniable.

References

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • 2-Amino-4-isopropylbenzoic acid | C10H13NO2 | CID 67040362 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate | C11H14BrNO2 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • Chemical Name : 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester - Pharmaffiliates. (n.d.). Retrieved January 2, 2026, from [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

  • Method for the selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents. (n.d.).

Sources

Whitepaper: Strategic Discovery and Application of Novel Halogenated Benzoate Derivatives in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of halogen atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Halogenated benzoic acid derivatives, in particular, serve as versatile building blocks and pharmacophores, offering nuanced control over a compound's physicochemical properties, metabolic stability, and target-binding affinity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery of novel halogenated benzoate derivatives. We will explore advanced synthetic strategies, from classical electrophilic halogenation to state-of-the-art catalytic C–H activation. Furthermore, this guide details robust analytical techniques for structural characterization and elucidates the pivotal role of these compounds in contemporary drug design, with a special focus on the mechanistic underpinnings of halogen bonding.

The Rationale: Why Halogenate Benzoic Acids?

For many years, the introduction of halogens into drug candidates was primarily a tool to increase lipophilicity or to sterically occupy a binding pocket.[1][2] However, a deeper understanding has revealed that halogens are not mere passive substituents; they are active participants in molecular recognition, capable of forming highly specific and stabilizing non-covalent interactions.[1]

The renaissance in this field is largely driven by the appreciation of the halogen bond (XB) .[3][4] This interaction occurs between an electrophilic region on a covalently bound halogen atom (the σ-hole) and a nucleophilic Lewis base.[5][6] The σ-hole is a region of positive electrostatic potential located on the halogen atom along the axis of the R-X bond, an effect that arises from the anisotropic distribution of electron density.[5] This directional interaction is comparable in strength and specificity to the well-known hydrogen bond, offering a powerful and often underutilized tool for rational drug design.[7][8]

Incorporating halogens into a benzoate scaffold can therefore achieve several critical objectives in drug discovery:

  • Enhanced Binding Affinity & Selectivity: Halogen bonds can form with Lewis bases in a protein's active site, most commonly the backbone carbonyl oxygens of amino acids.[5][9] The strength of this interaction is tunable (I > Br > Cl >> F), allowing for the fine-tuning of ligand-receptor binding.[3]

  • Modulation of Physicochemical Properties: Halogenation significantly impacts a molecule's lipophilicity, membrane permeability, and solubility, which are key determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10][11]

  • Improved Metabolic Stability: The carbon-halogen bond, particularly the C-F bond, is strong and can block sites of metabolic oxidation, thereby increasing the biological half-life of a drug.[12]

  • Bioisosteric Replacement: Halogen atoms can serve as bioisosteres for other functional groups, allowing chemists to modify a lead compound to improve its properties while retaining its core biological activity.[13][14]

The following diagram illustrates the overall workflow from conceptualization to evaluation in the discovery of novel halogenated derivatives.

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Purification cluster_2 Characterization & Evaluation A Target Identification & Rationale for Halogenation B In Silico Design & Halogen Bond Prediction A->B Define Goals C Selection of Synthetic Strategy (e.g., C-H Activation) B->C Select Candidate D Reaction Execution & Optimization C->D E Purification (Chromatography, Recrystallization) D->E F Structural Confirmation (NMR, MS, X-Ray) E->F Isolate Pure Compound G Physicochemical Profiling (pKa, LogP, Solubility) F->G H In Vitro Biological Assay (Binding Affinity, Efficacy) G->H H->A Iterative Refinement

Caption: High-level workflow for the discovery of novel halogenated benzoate derivatives.

Modern Synthetic Strategies for Halogenated Benzoates

The synthesis of halogenated benzoic acids has evolved significantly. While classical methods are still relevant, modern catalytic approaches offer superior efficiency, selectivity, and functional group tolerance, making them highly desirable for drug discovery programs.

Classical Approach: Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic halogenation is a foundational reaction in organic chemistry.[15] It typically involves the activation of a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a potent electrophile that is then attacked by the electron-rich aromatic ring.[16][17]

  • Mechanism: The Lewis acid polarizes the X-X bond, creating a highly electrophilic halogen species. The benzene ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate (the arenium ion). A weak base then removes a proton from the site of substitution, restoring aromaticity.[17][18]

  • Causality in Experimental Choice: This method is robust and uses inexpensive reagents. However, its primary drawback is regioselectivity. The carboxyl group of benzoic acid is a deactivating, meta-directing group. Therefore, SEAr reactions on unsubstituted benzoic acid will predominantly yield the meta-halogenated product. Achieving ortho or para substitution requires more complex, multi-step synthetic routes, such as those starting from a different precursor or using blocking groups.

Advanced Approach: Palladium-Catalyzed C–H Activation

A paradigm shift in the synthesis of halogenated aromatics has been the development of transition-metal-catalyzed C–H activation.[19] This technology allows for the direct functionalization of C–H bonds, offering a more atom-economical and efficient route to specifically substituted isomers that are difficult to access via classical methods.[20] For benzoic acids, the carboxyl group itself can act as a directing group to guide the catalyst to the ortho position.

Recent breakthroughs have made this technology even more practical by eliminating the need for stoichiometric bases or expensive oxidants.[19][21] The use of bifunctional bidentate pyridone ligands supports a Pd(II) catalyst, enabling direct ortho-halogenation with inexpensive N-halosuccinimides (NXS, where X = Cl, Br, I).[21]

G BenzoicAcid Benzoic Acid Derivative Reaction Reaction BenzoicAcid->Reaction Δ Pd_Catalyst Pd(OAc)₂ + Ligand Pd_Catalyst->Reaction Δ NXS NXS (X = Cl, Br, I) NXS->Reaction Δ Solvent Solvent (e.g., MeCN) Solvent->Reaction Δ HalogenatedProduct ortho-Halogenated Benzoic Acid Succinimide Succinimide Reaction->HalogenatedProduct Reaction->Succinimide

Caption: General scheme for ligand-enabled Pd-catalyzed ortho-C–H halogenation.

Protocol 2.2.1: Ligand-Enabled ortho-Bromination of 4-methoxybenzoic Acid

This protocol is a representative example based on methodologies described in the literature.[19][21]

Self-Validating System: The success of this protocol is validated by the high regioselectivity for the ortho product, which is difficult to obtain via electrophilic substitution. The reaction's progress can be monitored by TLC or LC-MS to observe the consumption of the starting material and the formation of a single major product.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (1.0 mmol, 152 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and the specified pyridone ligand (0.10 mmol).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.2 mmol, 214 mg).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., N₂ or Ar). Add 5.0 mL of dry acetonitrile (MeCN) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-4-methoxybenzoic acid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comprehensive Characterization of Novel Derivatives

The unambiguous structural confirmation of a newly synthesized derivative is non-negotiable. A combination of spectroscopic and analytical techniques is required to establish its identity, purity, and conformation.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for elucidating the precise structure of organic molecules. For halogenated benzoates, ¹H and ¹³C NMR spectra provide information on the substitution pattern on the aromatic ring. Quantitative ¹H-NMR (qNMR) can also be used to determine purity and regioselectivity.[22]

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. Techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS) are essential for both identification and purity assessment.[23][24] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a definitive signature for their presence in a molecule.

Technique Information Obtained Typical Data for a Dichlorinated Benzoate
¹H NMR Proton environment, coupling constants, substitution pattern.Aromatic signals (e.g., doublets, singlets) in the 7.0-8.5 ppm range.
¹³C NMR Carbon skeleton, chemical shifts influenced by halogen.Signals for carboxyl (165-175 ppm), substituted aromatic carbons (C-Cl, 130-140 ppm), and other aromatic carbons.
HRMS (ESI) Exact mass, elemental formula.[M-H]⁻ ion with a characteristic isotopic cluster for two chlorine atoms (e.g., M, M+2, M+4 peaks).
Table 1: Summary of key analytical techniques and expected data.

Protocol 3.1.1: LC-MS/MS Analysis of a Halogenated Benzoate Derivative

This protocol outlines a general method for the analysis of halogenated derivatives in a research setting.[23]

  • Sample Preparation: Accurately prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Create a dilution series (e.g., 1 µg/mL) in the initial mobile phase composition.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically negative mode for benzoic acids.

    • Full Scan: Acquire a full scan (e.g., m/z 100-500) to identify the [M-H]⁻ ion and observe the halogen isotopic pattern.

    • Fragmentation (MS/MS): Perform a product ion scan on the precursor ion to obtain characteristic fragments (e.g., loss of CO₂, loss of HX).

X-Ray Crystallography

For definitive proof of structure and to study intermolecular interactions like halogen bonding in the solid state, single-crystal X-ray diffraction is the gold standard.[25][26] It provides precise atomic coordinates, bond lengths, and bond angles. This data is invaluable for validating computational models and understanding how a molecule might interact with a biological target.[27][28]

Application in Drug Discovery: The Power of the Halogen Bond

The true value of discovering novel halogenated benzoates lies in their application. In drug design, the strategic placement of a halogen can transform a low-affinity hit into a potent and selective lead compound.

The interaction between a halogenated ligand and a protein target is driven by more than just steric complementarity. The σ-hole on heavier halogens (Cl, Br, I) acts as a Lewis acid, seeking out electron-rich partners like the oxygen atoms of backbone carbonyls or amino acid side chains.[3][5]

G cluster_protein Protein Backbone cluster_ligand Halogenated Benzoate Ligand C_alpha1 C1 C O1 O C1->O1 N1 N H1 H N1->H1 C_alpha2 Aryl_C C Halogen_X Br Aryl_C->Halogen_X Sigma_Hole Sigma_Hole->O1  Halogen Bond  (R-X···O=C)

Caption: Diagram of a halogen bond between a brominated aryl group and a protein backbone carbonyl oxygen.

This interaction has been successfully exploited in the development of inhibitors for numerous target classes, including protein kinases and proteases.[3][8] For example, in the optimization of inhibitors for Cathepsin L, replacing a hydrogen with progressively larger halogens (Cl < Br < I) led to a several-fold enhancement in binding affinity, directly attributable to the formation of a stronger halogen bond.[3]

The strategic introduction of chlorine or bromine into benzoic acid derivatives has also been shown to improve pharmacokinetic properties, leading to potent and orally active antagonists for targets like VLA-4.[29] This highlights the dual benefit of halogenation: improving both target affinity (pharmacodynamics) and drug-like properties (pharmacokinetics).[9]

Conclusion

The discovery of novel halogenated benzoate derivatives is a dynamic and high-impact area of chemical and pharmaceutical research. By moving beyond classical synthetic routes and embracing modern, selective C–H activation technologies, researchers can now access a wider chemical space with greater efficiency. A thorough characterization, grounded in robust analytical protocols, is essential to validate these new molecular entities. The ultimate goal—the rational design of superior therapeutics—is brought closer by a deep, mechanistic understanding of the forces that govern molecular recognition, particularly the powerful and versatile halogen bond. This guide serves as a foundational resource for scientists aiming to harness the unique properties of halogens to address today's challenges in drug discovery.

References

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed.
  • Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed.
  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • The Role of Halogenated Intermediates in Modern Drug Discovery. Self-published.
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
  • Application of Halogen Bond in Drug Discovery. PharmaBlock.
  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets.
  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.
  • Halogen bonding for rational drug design and new drug discovery.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Electrophilic halogen
  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
  • Bioisosterism. Drug Design Org.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. PubMed.
  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Self-published.
  • Technical Support Center: Characterization of Halogen
  • Practical Ligand-Enabled C-H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Semantic Scholar.
  • Direct meta-C–H halogenation of anilines and benzoic acids.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Aromatic halogen
  • Decarboxylative Halogenation of Benzoic Acids by Hypervalent Iodine Reagent. J-Stage.
  • 4.
  • halogenated arom
  • Halogenation of Arom
  • Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs.
  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Semantic Scholar.
  • X-ray structural characterization of anhydrous metronidazole benzoate and metronidazole benzoate monohydr
  • Analytical Chemistry of Organic Halogen Compounds. Elsevier.
  • Analytical methods for the determination of halogens in bioanalytical sciences: A review.
  • Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation.
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzo
  • Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed.
  • The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K.
  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. MDPI.
  • Effect of halogens in benzoic acid. thetestmag.com.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives.
  • Spectroscopic data for sodium benzoate and compounds with lanthanides(III) and yttrium(III).
  • Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxyl
  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Applic
  • Applications of Benzoic Acid Derivatives in Modern Industries. Self-published.

Sources

An In-Depth Technical Guide to the Exploratory Synthesis of Substituted Aminobenzoate Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminobenzoate Scaffolds

Substituted aminobenzoates are privileged structural motifs that serve as fundamental building blocks in medicinal chemistry and materials science.[1][2][3] Their inherent bifunctionality, possessing both an amino group and a benzoate ester, allows for versatile and directed modifications, making them ideal starting points for the construction of complex molecular architectures.[2][3] In drug discovery, these scaffolds are present in a wide array of therapeutic agents, from local anesthetics like benzocaine to antimicrobial and anticancer agents.[2][4][5] The ability to strategically introduce substituents onto the aromatic ring or modify the core functional groups enables chemists to finely tune the steric, electronic, and pharmacokinetic properties of the final compounds, a critical aspect of modern drug design.[2] This guide provides an in-depth exploration of key synthetic strategies, field-proven protocols, and the underlying mechanistic principles for creating diverse libraries of substituted aminobenzoate building blocks.

Part 1: Foundational Synthetic Strategies

The synthesis of substituted aminobenzoates can be broadly categorized into three primary approaches: functionalization of a pre-formed aminobenzoate core, construction of the ring with desired substituents, or modification of a precursor like an aminobenzoic acid. This guide will focus on the most common and versatile approach: the late-stage functionalization of readily available aminobenzoate precursors.

The main strategies involve:

  • Modification of the Aromatic Core: Introducing new carbon-carbon or carbon-heteroatom bonds onto the benzene ring. This is arguably the most powerful strategy for generating structural diversity.

  • Modification at the Nitrogen Atom: Acylation, alkylation, or formation of other functional groups from the amino moiety.

  • Modification of the Carboxyl Group: Altering the ester group or converting it into other functionalities like amides or hydrazides.[2]

A generalized workflow for these exploratory syntheses is outlined below.

G cluster_0 Starting Material cluster_1 Core Functionalization (C-C & C-N Coupling) cluster_2 Functional Group Interconversion cluster_3 Product Start Halo-Aminobenzoate (e.g., Methyl 4-amino-3-bromobenzoate) Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling Select Reaction Type Suzuki Suzuki Coupling (Arylboronic Acids) Pd_Coupling->Suzuki For C-C Bond Buchwald Buchwald-Hartwig Amination (Amines) Pd_Coupling->Buchwald For C-N Bond N_Mod N-Functionalization (Acylation, Alkylation) Suzuki->N_Mod Product Diverse Library of Substituted Aminobenzoates Suzuki->Product Buchwald->N_Mod Buchwald->Product Ester_Mod Ester Modification (Hydrolysis, Amidation) N_Mod->Ester_Mod Ester_Mod->Product

Caption: General workflow for diversifying aminobenzoate scaffolds.

Part 2: Core Methodologies & In-Depth Protocols

This section details field-proven methodologies for the synthesis of substituted aminobenzoates, emphasizing the rationale behind procedural choices.

Esterification of Aminobenzoic Acids: The Starting Point

Often, the most direct route to a simple aminobenzoate ester is the Fischer esterification of the corresponding aminobenzoic acid.[6][7] This acid-catalyzed reaction is a classic, equilibrium-driven process.

Causality and Experimental Choice:

  • Excess Alcohol: The reaction is reversible.[7][8] Using the alcohol as the solvent or in large excess (5-10 fold) shifts the equilibrium toward the ester product, maximizing the yield, in accordance with Le Châtelier's principle.[6][8]

  • Strong Acid Catalyst: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, making it significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[7][9]

  • Anhydrous Conditions: The presence of water can shift the equilibrium back towards the starting materials. Therefore, using absolute (anhydrous) alcohol is crucial for driving the reaction to completion.

  • Neutralization: The amino group of the starting material is basic and will neutralize some of the acid catalyst.[6] Sufficient catalyst must be added to account for this initial acid-base reaction as well as to catalyze the esterification itself.

Detailed Protocol 1: Fischer Esterification of 4-Aminobenzoic Acid (Synthesis of Benzocaine)

This protocol describes the synthesis of ethyl 4-aminobenzoate, a common local anesthetic known as benzocaine.[10]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Deionized water (cold)

  • Standard glassware for reflux and vacuum filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1.2 g of 4-aminobenzoic acid.[7] Add 12.0 mL of absolute ethanol and stir until the solid is fully suspended.[7]

  • Catalyst Addition: Carefully and slowly add 1.0 mL of concentrated H₂SO₄ dropwise to the stirred mixture in a fume hood.[7] A white precipitate (the amine salt) is expected to form.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[6] Continue refluxing for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature.[6][7] Pour the mixture into a beaker containing 30 mL of ice-cold water.[7]

  • Neutralization: While stirring, slowly add the 10% sodium carbonate solution portion-wise until the pH of the solution is approximately 8.[7] Vigorous gas evolution (CO₂) will occur as the excess acid is neutralized. The free ester will precipitate as a white solid.

  • Filtration and Washing: Cool the mixture in an ice bath to maximize precipitation.[6] Collect the crude product by vacuum filtration using a Büchner funnel.[7] Wash the solid product with three portions of cold deionized water to remove any remaining salts.[7]

  • Drying: Allow the product to air-dry on the filter paper or dry it in a desiccator to obtain the final product, ethyl 4-aminobenzoate.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds.[11] The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly relevant for derivatizing halo-aminobenzoate scaffolds.[11][12]

This reaction creates a new carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[11] It is exceptionally versatile for synthesizing N-aryl or N-heteroaryl aminobenzoates.

Causality and Experimental Choice:

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the phosphine ligand determines the reaction's success.[13] Bulky, electron-rich phosphine ligands (e.g., BINAP, XantPhos, SPhos) are required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[11][13][14]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, making it a more potent nucleophile, and to facilitate the final reductive elimination step.[13] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for substrates with base-sensitive functional groups.[15]

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Therefore, the reaction must be run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[14]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Ar-X AmineCoord Amine Coordination ArPdAmine Ar-Pd(II)-NHR' L_n ArPdX->ArPdAmine H_2NR' Product Ar-NHR' ArPdAmido Ar-Pd(II)-NR' L_n ArPdAmine->ArPdAmido -HX Deprot Base (Deprotonation) ArPdAmido->Pd0 ArPdAmido->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol 2: Buchwald-Hartwig Amination of Methyl 4-Amino-3-bromobenzoate

Materials:

  • Methyl 4-amino-3-bromobenzoate

  • Aniline (or other amine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen gas. Repeat this cycle three times.

  • Reagent Addition: To the flask, add methyl 4-amino-3-bromobenzoate (1.0 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.08 eq).[14]

  • Evacuation and Backfill: Seal the flask and evacuate and backfill with nitrogen three more times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the aniline (1.5 eq).[14]

  • Reaction: Heat the mixture to 110 °C with vigorous stirring under a positive pressure of nitrogen for 8-12 hours.[14] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.[14]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired N-phenyl aminobenzoate product.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound (e.g., a boronic acid or ester).[12] This is an excellent strategy for introducing new aryl or vinyl substituents onto the aminobenzoate ring.

Causality and Experimental Choice:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable catalyst for this transformation.[12][16] Other modern catalyst systems, often involving Pd(OAc)₂ with specialized ligands, can offer higher yields and milder conditions.[16]

  • Base: An aqueous base, such as K₂CO₃ or K₃PO₄, is crucial. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[12][16]

  • Solvent System: A biphasic solvent system, often a mixture of an organic solvent (like 1,4-dioxane or toluene) and water, is used to dissolve both the organic substrates and the inorganic base.[12][16]

Detailed Protocol 3: Suzuki-Miyaura Coupling of Methyl 4-Amino-3-bromobenzoate

Materials:

  • Methyl 4-amino-3-bromobenzoate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add methyl 4-amino-3-bromobenzoate (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (3-5 mol%).[12]

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the biaryl product.

Part 3: Data Presentation and Characterization

Successful synthesis requires rigorous characterization of the products. A combination of techniques should be employed to confirm the structure and purity of the newly synthesized aminobenzoate building blocks.

TechniquePurposeExpected Observations for a Successful Synthesis
TLC/LC-MS Reaction monitoring and purity assessmentDisappearance of starting material spot/peak and appearance of a new product spot/peak with the correct mass-to-charge ratio (m/z).
¹H NMR Structural elucidationAppearance of new signals corresponding to the added substituent (e.g., new aromatic protons in a Suzuki coupling) and shifts in existing aromatic proton signals.
¹³C NMR Structural confirmationAppearance of new carbon signals for the added group and confirmation of the total carbon count.
FT-IR Functional group analysisConfirmation of key functional groups (e.g., N-H stretch, C=O stretch of the ester). Changes in the fingerprint region can also be indicative of substitution.
Melting Point Purity and identificationA sharp, defined melting point range consistent with a pure compound.

Conclusion

The exploratory synthesis of substituted aminobenzoate building blocks is a cornerstone of modern chemical and pharmaceutical research. Mastery of foundational reactions like Fischer esterification provides access to the core scaffolds, while the strategic application of powerful cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, unlocks vast regions of chemical space. By understanding the causality behind experimental choices—from the role of the base in a palladium cycle to the use of excess reagent in an equilibrium process—researchers can troubleshoot reactions, optimize conditions, and rationally design synthetic routes to novel compounds. The protocols and principles outlined in this guide serve as a robust starting point for scientists and drug development professionals aiming to harness the synthetic versatility of the aminobenzoate framework.

References

  • Optimizing reaction conditions for esterification of 4-aminobenzoic acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZQQc6AXPFIPi0fE2ae5Nv1WcJl76oyIeop9dLaZnmuCGSaIbLs8rDLLYDxXw7swbitMfchb1pMRxRZHGxGZrMMSK-aol8p-Ql0l1yNEmCUTWQNlsL6NRM1qNh9iTCSxZHwfas8o5BbY0jXV-aD9yYpJqNb9bszMXOSxKqHw3eRe1CUWUCl9HV3B-F-756m2ixUHGNy_a6uqv8uwZj3ly9YX8FXlQ=]
  • Technical Support Center: Fischer Esterification of Aminobenzoic Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ELUK_qrGtCi-UoBRX0F5UKkNwkhSN7c-6DbxRNDVX9fDAax27b1DS8o_uumdBey6Y8UlsGAwM0w-4OKH3Egx1zPk8XFBDNghmstgBzA_woY0EiLo1vZdAcif4cc9fgY-u5IzWN5S5-SdUVIaQ8IVGCo3wgivtjc9Qdy9wnOuyFhs7VohT2McUf0P-bPLuQoYkKDB23X9wFfRblv4r3lXV9w=]
  • The Ascending Profile of 3-Chloro-4-Aminobenzoate Derivatives in Medicinal Chemistry: A Technical Review. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYX6oJwXWFGlfc2O4soKzPAi1PdJ_mLJPR7il3szs6zonQQ80R0NA06oIvz3EfaMuGtkTn8zFEnBx9MkFH3knXuFLGEozKexXFoxTrI8X15dVhCrnwKnEyfI7o1oj8UkJyQO19N_WQ5UUGlTQssIDHJ7dv9T9SBgHIGXI496Zu8x-WRBZjuJva5kT5Ky7SJqSKCisDS2V4zUV6ok3NgEZPk7_0Ipi3krUljsO3KzT3sf2G5lNaoMdC049qzZUWHyqAKlykag==]
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [URL: https://www.researchgate.
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaXImIzAtnicgJeZy7vfrYiPM2eUuur0-m962gVMhL_VaZMx0_Vszc2FUyG9_X1IdqrsdYBTa0teqi3l4060xKtI3ZFooWNOoe0I8XDx4vmzV6CBrUX1bwk0of58t8L1ZIlmOnaWjM2XFDTnrBIGpeZwURpD_6J7zLYWU0bQ71vpnqBankFgWpGqDUlz1r8_qIqdFRj8cE1vafDov8MQ==]
  • Practical Experiment 3: Benzocain. Slideshare. [URL: https://www.slideshare.net/SONALIPAWAR58/practical-experiment-3-benzocain-pptx]
  • In this experimental set-up, we will perform p-aminobenzoic acid (PABA) and alcohol ethyl esterification, to obtain p-aminoethyl benzoate (benzocaine). Homework.Study.com. [URL: https://homework.study.
  • Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives. YouTube. [URL: https://www.youtube.
  • A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZcFeYP7CbCBXXA6nQwAQ1tYMYPYUxLbsbedW9s-gv9YZrFMiDxDhWeAZdLuf6WECAFNFl7lSe8Ydg_4elZw3PUhBahQkM0hXpU8IVtur9Q_Jvo-4YiHIGCnQOp4oVy8L5xNFsBImIGMtC9yGL7is0C0Cr9L4TJBKwwS6gwW8V-UtamCukuOQgOCSAvSVBrZZ4Vzoxiy7SYCnamedbQrhngnrwG1D-0NdJUodtrovZTCAYYSR-siccUrV4X_A=]
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022718/]
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol501739g]
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10588405/]
  • Buchwald-Hartwig Coupling. Organic Synthesis. [URL: https://www.organic-synthesis.org/root-collection/reaction-name-index/b/buchwald-hartwig-coupling]
  • Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Lookchem. [URL: https://www.lookchem.com/cas-111/111059-86-4.html]
  • (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. [URL: https://www.researchgate.
  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25133675/]
  • Solid-state nucleophilic aromatic substitution reaction of a carboxylic acid cocrystal. Ben-Gurion University Research Portal. [URL: https://cris.bgu.ac.
  • Aminobenzoates as building blocks for natural product assembly lines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/np/c1np00062b]
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [URL: https://escholarship.org/uc/item/42d2j2t7]
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit6/268.shtm]
  • Aminobenzoates as building blocks for natural product assembly lines. ResearchGate. [URL: https://www.researchgate.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1638]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Aminobenzoates as building blocks for natural product assembly lines. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Aminobenzoates-as-building-blocks-for-natural-Walsh-O'Connor/8a937a092823058849f1500f402f0611a134a64d]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Rao)/08%3A_Transition_Metal_Catalyzed_C-C_and_C-X_Bond_Forming_Reactions/8.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [URL: https://www.organic-chemistry.
  • 1‐(α‐Aminobenzyl)‐2‐naphthol as phosphine‐free ligand for Pd‐catalyzed Suzuki and one‐pot Wittig‐Suzuki reaction. Scilit. [URL: https://www.scilit.net/article/2a6669c5e3f4369a47895e54c79c8554]
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [URL: https://www.chemistrysteps.
  • Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.
  • Nucleophilic Aromatic Substitution: Addition and Identification of an Amine. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.7b00146]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75122934710a3f7823f6c]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [URL: https://www.researchgate.net/publication/285189748_Efficient_Synthesis_of_2-Amino-6-Arylbenzothiazoles_via_Pd0_Suzuki_Cross_Coupling_Reaction_Potent_Urease_Enzyme_Inhibition_and_Nitric_Oxide_Scavenging_Activities]
  • Aminative Suzuki-Miyaura coupling. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38422335/]

Sources

Initial Biological Screening of Bromo-Isopropyl-Aminobenzoates: A Strategic Approach to Hit Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of novel bromo-isopropyl-aminobenzoates. As a class of compounds, aminobenzoate derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and cytotoxic effects[1][2]. The inclusion of bromine and isopropyl moieties can significantly modulate physicochemical properties, influencing potency, selectivity, and metabolic stability. This document, written from the perspective of a Senior Application Scientist, outlines a logical, multi-tiered screening cascade designed to efficiently identify and characterize promising "hit" compounds. We will move beyond simple protocol recitation to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating screening system. The guide covers foundational cytotoxicity assessments, primary screening strategies (target-based and phenotypic), detailed experimental protocols, and data interpretation, providing a practical roadmap for researchers in early-stage drug discovery.

Introduction: The Rationale for Screening Bromo-Isopropyl-Aminobenzoates

The aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a key building block for molecules with diverse therapeutic applications[2]. Halogenation, particularly with bromine, is a well-established strategy to enhance biological activity, often by increasing lipophilicity and improving target engagement[3][4]. The isopropyl group can further influence steric interactions and metabolic profiles. Therefore, a novel library of bromo-isopropyl-aminobenzoates presents a compelling starting point for a drug discovery campaign.

The initial biological screening is the first critical decision gate in this process[5]. Its goal is not merely to find active compounds, but to identify high-quality, validated hits that are suitable for subsequent optimization in a hit-to-lead campaign[5][6]. A strategically designed screening funnel saves invaluable time and resources by eliminating non-viable candidates early and providing a strong evidence base for advancing the most promising molecules[7].

This guide details a hierarchical screening approach, beginning with broad assessments of cellular toxicity to define a therapeutic window, followed by parallel primary screening strategies to identify compounds that modulate biological systems in a desirable manner.

The Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign follows a logical progression from broad, high-throughput assays to more complex, lower-throughput validation experiments. This cascade is designed to efficiently narrow a large library of compounds down to a small set of validated hits.

Screening_Cascade cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Primary Screening cluster_2 Tier 3: Hit Validation & Progression A Compound Library (Bromo-Isopropyl-Aminobenzoates) B Cytotoxicity Profiling (e.g., MTT Assay) A->B Initial Screen C Target-Based Screen (e.g., Enzyme Inhibition) B->C Non-Toxic Concentrations D Phenotypic Screen (e.g., Cell Migration) B->D Non-Toxic Concentrations E Hit Confirmation (Dose-Response) C->E D->E F Orthogonal Assays & Selectivity Profiling E->F Confirmed Activity G Validated Hits for Hit-to-Lead Campaign F->G Favorable Profile

Caption: A logical workflow for the initial biological screening of a novel compound library.

Tier 1: Foundational Cytotoxicity Profiling

Before assessing for specific therapeutic effects, it is imperative to determine the concentration range at which the test compounds exhibit general cytotoxicity. This evaluation is a critical first step for any novel chemical entity, as it establishes a "therapeutic window" and informs the concentrations used in subsequent assays[8][9]. An ideal hit compound should produce its desired biological effect at concentrations well below those that cause widespread cell death.

The MTT assay is a robust, colorimetric method widely used to assess cell viability by measuring the metabolic activity of living cells[10][11]. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals, which can be solubilized and quantified spectrophotometrically[9].

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of novel compounds against an adherent cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Materials:

  • Test bromo-isopropyl-aminobenzoates

  • MCF-7 cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) by serially diluting the stock in serum-free medium.

  • Cell Treatment: After 24 hours, remove the medium from the wells. Add 100 µL of the various 2x compound dilutions to the respective wells (resulting in a final 1x concentration). Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂[8].

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals[9]. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability)[9].

Data Presentation: Cytotoxicity

Quantitative data from cytotoxicity assays are best summarized by the half-maximal inhibitory concentration (IC₅₀) value.

Table 1: Hypothetical Cytotoxicity of Bromo-Isopropyl-Aminobenzoate Analogs

Compound ID Cell Line (Cancer Type) IC₅₀ (µM) Selectivity Index (SI)*
BIA-001 MCF-7 (Breast) 15.8 4.1
BIA-001 HEK293 (Normal Kidney) 65.1 -
BIA-002 MCF-7 (Breast) 8.4 11.3
BIA-002 HEK293 (Normal Kidney) 95.2 -
BIA-003 MCF-7 (Breast) > 100 N/A
BIA-003 HEK293 (Normal Kidney) > 100 -
Doxorubicin MCF-7 (Breast) 0.9 2.5
Doxorubicin HEK293 (Normal Kidney) 2.2 -

*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI is desirable.

Tier 2: Primary Screening - Target-Based vs. Phenotypic Approaches

With an understanding of each compound's toxicity profile, the primary screen can commence using non-toxic concentrations. The two dominant strategies for hit identification are target-based and phenotypic screening[6].

  • Target-Based Screening: This approach tests compounds against a known, isolated biological target (e.g., a specific enzyme or receptor) that is hypothesized to be involved in a disease pathway[12]. It is highly reductionist but mechanistically clear.

  • Phenotypic Screening: This approach evaluates compounds for their ability to produce a desired change in a whole cell or organism, without a preconceived notion of the target[13][14]. This method has the advantage of identifying compounds that work through novel mechanisms of action in a physiologically relevant context[15][16].

A robust screening campaign may run both types of assays in parallel to maximize the chances of finding quality hits.

Target-Based Screening Example: Enzyme Inhibition Assay

Many drugs function by inhibiting the activity of specific enzymes[17]. A general spectrophotometric enzyme inhibition assay is a powerful tool for initial target-based screening. The principle is to measure the rate of a reaction catalyzed by a target enzyme in the presence and absence of the test compounds[18].

Enzyme_Inhibition cluster_0 Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B (Our Target) KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Phosphorylates Response Cell Proliferation & Migration TF->Response Activates Gene Expression Inhibitor BIA Compound (Inhibitor) Inhibitor->KinaseB

Caption: A hypothetical signaling pathway where a bromo-isopropyl-aminobenzoate acts as an inhibitor.

This protocol describes a general method adaptable to many enzymes that utilize a chromogenic substrate.

Materials:

  • Purified target enzyme

  • Chromogenic substrate

  • Optimized assay buffer (specific pH and salt concentration for the enzyme)

  • Test compounds and a known inhibitor (positive control) dissolved in DMSO

  • 96-well clear, flat-bottom plate

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation: Prepare all solutions. The enzyme should be diluted in assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes. The substrate should be prepared at a concentration at or below its Km value to ensure sensitivity to competitive inhibitors[19].

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Test Wells: 188 µL of assay buffer, 2 µL of test compound dilution.

    • Positive Control: 188 µL of assay buffer, 2 µL of known inhibitor.

    • Negative Control (100% activity): 188 µL of assay buffer, 2 µL of DMSO.

    • Blank (0% activity): 198 µL of assay buffer (no enzyme).

  • Enzyme Addition: Add 10 µL of the diluted enzyme solution to all wells except the blank. Mix gently.

  • Pre-incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for 10 minutes to allow the inhibitors to bind to the enzyme[17].

  • Reaction Initiation: Start the reaction by adding 10 µL of the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time (e.g., every 30 seconds for 15 minutes) at the wavelength appropriate for the chromogenic product.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each compound relative to the DMSO control. For active compounds, perform a dose-response experiment to calculate the IC₅₀.

Table 2: Hypothetical Enzyme Inhibition Data for BIA Compounds

Compound ID % Inhibition @ 10 µM IC₅₀ (µM)
BIA-001 12.5 > 50
BIA-002 88.3 1.2
BIA-003 5.1 > 50
Staurosporine 99.8 0.015

(Staurosporine is a known broad-spectrum kinase inhibitor used as a positive control)

Phenotypic Screening Example: Wound Healing (Scratch) Assay

Phenotypic screens are powerful for identifying compounds that affect complex cellular processes like cell migration, which is crucial in cancer metastasis and wound healing[12][20]. The wound healing assay is a straightforward method to assess collective cell migration in vitro[20].

Materials:

  • Cell line of interest (e.g., MDA-MB-231, highly migratory breast cancer)

  • Complete and serum-free media

  • Test compounds

  • 6-well or 12-well plates

  • 200 µL pipette tips or a specialized wound-making tool

  • Inverted microscope with a camera

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Grow cells in complete medium until they reach 95-100% confluency.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours. This step is critical to inhibit cell proliferation, ensuring that the closure of the "wound" is due to migration, not cell division[21].

  • Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch through the center of the monolayer. Always apply consistent pressure to create a uniform gap[20].

  • Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris[20].

  • Treatment: Add serum-free medium containing the test compounds at a non-toxic concentration (determined from the MTT assay). Include a vehicle control (DMSO).

  • Imaging (Time 0): Immediately capture images of the scratch in marked regions for each well. This is the baseline (T₀) measurement.

  • Incubation & Imaging: Incubate the plate at 37°C, 5% CO₂. Capture images of the same marked regions at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis: Using image analysis software (like ImageJ), measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T₀ area. Compare the closure rates between treated and control wells.

Table 3: Hypothetical Wound Closure Data for BIA Compounds at 24 hours

Compound ID (at 5 µM) Initial Wound Area (T₀, arbitrary units) Final Wound Area (T₂₄, arbitrary units) % Wound Closure
Vehicle Control (DMSO) 1000 250 75.0%
BIA-001 1012 265 73.8%
BIA-002 995 810 18.6%

| BIA-003 | 1005 | 248 | 75.3% |

Tier 3: Hit Confirmation and Progression

An initial "hit" from a primary screen is not yet a lead. It is a starting point that requires rigorous validation to eliminate false positives and artifacts[7][22].

The progression from a hit to a validated lead involves several steps, including dose-response analysis to confirm potency, re-testing of resynthesized compound to verify identity and purity, and running orthogonal assays to ensure the observed effect is not an artifact of the primary assay technology[5][7].

Hit_Progression Start Primary Hit Identified (% Inhibition > 50%) DoseResponse Dose-Response Curve Generate IC50/EC50 Start->DoseResponse Resynthesis Resynthesize Compound Confirm Structure & Purity DoseResponse->Resynthesis Potency Confirmed Orthogonal Orthogonal Assay (Different Technology) Resynthesis->Orthogonal Activity Confirmed Selectivity Selectivity/Counter-Screen (Test against related targets) Orthogonal->Selectivity On-Target Effect Confirmed Validated Validated Hit Proceed to Hit-to-Lead Selectivity->Validated Selectivity Confirmed

Caption: A decision-making workflow for validating a primary hit compound.

Conclusion

The initial biological screening of a novel compound series like bromo-isopropyl-aminobenzoates is a systematic process of evidence-gathering. By employing a hierarchical strategy that begins with broad cytotoxicity profiling and progresses to specific target-based and phenotypic assays, researchers can efficiently identify compounds with genuine therapeutic potential. The key to a successful campaign lies not just in the execution of protocols but in the rationale behind them—using non-toxic concentrations, including appropriate controls, and planning for rigorous hit validation. This guide provides the foundational strategy and detailed methodologies to empower researchers to navigate the critical early stages of the drug discovery process with confidence and scientific integrity.

References

  • BenchChem (2025).Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
  • Vipergen.Hit Identification - Revolutionizing Drug Discovery. Vipergen.
  • Charles River Laboratories.Hit Identification (Hit ID).
  • BenchChem (2025).Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
  • Sygnature Discovery.Phenotypic Screening.
  • Xtalpi.
  • Stuart L. Schreiber et al.The power of sophisticated phenotypic screening and modern mechanism-of-action methods.
  • Wikipedia.Phenotypic screening. Wikipedia.
  • Sherman, H., Pardo, P., & Upton, T.Cell Migration, Chemotaxis and Invasion Assay Protocol.
  • Technology Networks (2025).Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
  • Frontiers in Cell and Developmental Biology (2019).
  • Chembionic (2025).How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Chembionic.
  • Journal of Chemical Information and Modeling (2014).Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
  • Creative Biolabs.Phenotypic Screening.
  • Protocols.io (2023).Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io.
  • Sygnature Discovery.Effective Strategies for Successful Hit Identification in Drug Discovery.
  • Sigma-Aldrich.
  • Abcam (2023).Cell-Migration-Chemotaxis-Assay-protocol-book-v3a-ab235673.docx. Abcam.
  • International Journal of Pharmaceutical Research and Applications (2024).In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • ResearchGate (2025).(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • BenchChem (2025).Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
  • Molecules (2020).4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
  • Assay Guidance Manual (2012).Mechanism of Action Assays for Enzymes.
  • Molecules (2023).
  • BenchChem (2025).Biological activity comparison of compounds synthesized from 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.
  • Bioorganic & Medicinal Chemistry (2019).6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed.

Sources

An In-depth Technical Guide to Potential Therapeutic Targets for Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminobenzoate scaffold, particularly para-aminobenzoic acid (PABA), is a cornerstone in medicinal chemistry, serving as a versatile building block for a vast array of therapeutic agents.[1][2][3][4] While its role in established drugs like local anesthetics and sulfonamide antibacterials is well-documented, the structural adaptability of aminobenzoate derivatives allows for explorations into novel therapeutic landscapes.[1][3] This guide synthesizes current research to illuminate potential therapeutic targets for these derivatives beyond their classical applications. We will delve into emerging roles in oncology, neurodegenerative disease, and inflammatory conditions, providing a framework for target identification and validation aimed at researchers, scientists, and drug development professionals. The narrative emphasizes the causal logic behind experimental design and offers detailed protocols to ensure scientific rigor.

Introduction: The Enduring Versatility of the Aminobenzoate Scaffold

Aminobenzoic acids are aromatic compounds featuring both amino and carboxyl groups attached to a benzene ring.[1][2] The para-aminobenzoic acid (PABA) isomer, in particular, is a crucial building block in pharmaceuticals due to its structural flexibility, allowing for substitutions at both the amino and carboxyl termini.[1][2][5] This inherent modularity has been exploited to create drugs for a wide range of diseases, including bacterial infections, cancer, and cardiac arrhythmias.[3][6]

Historically, the primary targets of aminobenzoate derivatives are well-understood:

  • Dihydropteroate Synthase (DHPS): In bacteria, PABA is an essential precursor for folate synthesis.[1][7] Sulfonamide drugs, acting as PABA mimetics, competitively inhibit DHPS, halting bacterial growth.[7][8]

  • Voltage-Gated Sodium Channels: Local anesthetics like procaine and benzocaine, which are PABA esters, function by blocking these channels in nerve cell membranes, thereby preventing pain signal transmission.

While these applications are significant, the field is evolving. Modern research indicates that the biological activity of PABA derivatives is far broader, with potential applications in oncology, neurodegenerative disorders, and anti-inflammatory therapies.[1][4][5] This guide will focus on these emerging areas, exploring the molecular targets that underpin these novel therapeutic potentials.

Emerging Therapeutic Area: Oncology

The application of aminobenzoate derivatives in cancer therapy is a rapidly expanding field of investigation. Numerous studies have demonstrated the cytotoxic and antiproliferative effects of novel PABA compounds against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116).[1]

Potential Target: Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer drugs. Some novel acrylamide-PABA hybrids have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

  • Causality of Experimental Choice: A tubulin polymerization assay is the most direct method to confirm this mechanism. By measuring the change in light scattering or fluorescence of a tubulin solution in the presence of the test compound, one can directly quantify the inhibition of microtubule formation. This biochemical assay isolates the target and provides clear, mechanistic evidence.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Synthesize Acrylamide-PABA Derivative B Tubulin Polymerization Assay (Biochemical) A->B Test Compound C Determine IC50 Value B->C Quantify Inhibition D Treat Cancer Cells (e.g., MCF-7) C->D Select Potent Compounds E Immunofluorescence Staining of Microtubules D->E Visualize Cytoskeleton F Cell Cycle Analysis (Flow Cytometry) D->F Assess Mitotic Arrest

Caption: Workflow for validating tubulin polymerization inhibitors.

  • Reagents: Tubulin protein (>99% pure), GTP, polymerization buffer (e.g., PEM buffer), fluorescent reporter (e.g., DAPI), test aminobenzoate derivative, positive control (e.g., paclitaxel), negative control (DMSO).

  • Preparation: Reconstitute tubulin in ice-cold PEM buffer. Prepare serial dilutions of the test compound.

  • Assay Execution: In a 96-well plate, add polymerization buffer, GTP, and the fluorescent reporter. Add the test compound or controls.

  • Initiation: Add tubulin to each well to initiate polymerization. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure fluorescence intensity every minute for 60 minutes.

  • Analysis: Plot fluorescence versus time. The rate of polymerization is the slope of the initial linear phase. Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Potential Target: Carbonic Anhydrases (CAs)

Tumor-associated carbonic anhydrases, particularly CA IX and CA XII, are critical for cancer cell survival in the hypoxic and acidic tumor microenvironment. They regulate pH, facilitating proliferation and metastasis. Quinazoline-based aminobenzoate derivatives have been developed as non-classical inhibitors of these specific CA isoforms.[10]

  • Causality of Experimental Choice: An enzyme inhibition assay using purified CA isoforms is essential to confirm target engagement and selectivity. Comparing the inhibitory activity against tumor-associated isoforms (IX, XII) versus cytosolic isoforms (I, II) establishes the cancer-specific potential of the compounds.

Compound IDTarget IsoformKᵢ (nM)
6a hCA I120.5
hCA II98.7
hCA IX 8.2
hCA XII 15.4
7b hCA I250.1
hCA II155.3
hCA IX 25.6
hCA XII 40.1
8a hCA I>1000
hCA II876.4
hCA IX 50.3
hCA XII 75.9
(Data is illustrative, based on trends described in cited literature[10])

Emerging Therapeutic Area: Neurodegenerative Disorders

Alzheimer's disease (AD) is characterized by cognitive decline linked to diminished levels of the neurotransmitter acetylcholine (ACh).[11] A primary therapeutic strategy is to inhibit the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11][12]

Potential Target: Cholinesterases (AChE and BChE)

Several studies have identified aminobenzoate derivatives as potent inhibitors of both AChE and BChE.[11][13][14][15] Their mechanism often involves binding to the catalytic or peripheral anionic site of the enzyme, preventing the breakdown of acetylcholine in the synaptic cleft.[2][11]

  • Causality of Experimental Choice: The Ellman's assay is the gold-standard colorimetric method for measuring cholinesterase activity. It provides a robust, quantitative measure of enzyme inhibition. To understand the type of inhibition (e.g., competitive, non-competitive), a kinetic study is performed by varying both substrate and inhibitor concentrations, followed by analysis using Lineweaver-Burk plots.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft ChAT ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesizes ACh ACh ACh ACh_vesicle->ACh Release Choline Choline Choline->ChAT AcCoA Acetyl-CoA AcCoA->ChAT AChR ACh Receptor Response Signal Transduction AChR->Response ACh->AChR Binds AChE AChE ACh->AChE Hydrolysis AChE->Choline Recycle PABA_Deriv Aminobenzoate Derivative PABA_Deriv->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase (AChE) by aminobenzoate derivatives.

  • Reagents: Purified human AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test aminobenzoate derivative, positive control (e.g., donepezil).

  • Preparation: Prepare solutions of enzyme, substrate (ATCI), and chromogen (DTNB) in buffer. Prepare serial dilutions of the test compound.

  • Assay Execution: In a 96-well plate, add buffer, DTNB, and the test compound or control. Add the AChE enzyme solution and incubate for 15 minutes at 25°C.

  • Initiation: Add the ATCI substrate to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Analysis: The rate of reaction is determined from the slope of the absorbance vs. time plot. Calculate the percentage of inhibition and determine the IC50 value. An in vitro kinetic study can further characterize the inhibition as non-competitive.[2][16]

Emerging Therapeutic Area: Anti-Inflammatory Applications

Chronic inflammation is a hallmark of many diseases. Aminobenzoate derivatives, including those based on the 2-aminobenzothiazole scaffold, have been synthesized and evaluated for anti-inflammatory activity.[17][18]

Potential Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades endocannabinoids like anandamide, which have anti-inflammatory properties. Inhibiting FAAH increases endocannabinoid levels, thus reducing inflammation and pain. Novel 4-aminobenzohydrazide derivatives have been designed as potent FAAH inhibitors.[19]

  • Causality of Experimental Choice: A fluorometric activity assay using a specific FAAH substrate is a sensitive and direct method to quantify inhibition. To ensure the compound is a viable drug candidate, it's crucial to follow up with cell-based assays that measure downstream effects, such as the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells (e.g., lipopolysaccharide-stimulated macrophages).

  • Reagents: Recombinant human FAAH, fluorogenic substrate (e.g., AMC-arachidonoyl amide), Tris-HCl buffer (pH 9.0), test 4-aminobenzohydrazide derivative, positive control (e.g., JZL-195).[19]

  • Preparation: Dilute the FAAH enzyme in buffer. Prepare serial dilutions of the test compound in DMSO.

  • Assay Execution: In a black 96-well plate, add the FAAH enzyme solution. Add the test compound or controls and incubate for 5 minutes at 37°C.[19]

  • Initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Data Acquisition: Measure the increase in fluorescence (excitation/emission ~360/460 nm) over 15-30 minutes in a fluorescence plate reader.

  • Analysis: Determine the reaction velocity from the slope of the fluorescence vs. time plot. Calculate the percent inhibition for each compound concentration and determine the IC50 value. The most potent inhibitors can have IC50 values in the low nanomolar range.[19]

Conclusion and Future Directions

The aminobenzoate scaffold is far from being exhausted in its therapeutic potential. While its foundational roles are cemented in pharmacology, the future lies in exploring novel molecular targets in complex diseases. Research into inhibitors of tubulin polymerization, tumor-associated carbonic anhydrases, cholinesterases, and FAAH demonstrates the remarkable versatility of this chemical backbone.[1][9][10][19] The key to unlocking further potential lies in a rational, mechanism-based approach to drug design and validation. By combining targeted synthesis with rigorous biochemical and cell-based screening protocols, as outlined in this guide, researchers can continue to develop novel aminobenzoate derivatives that address unmet medical needs in oncology, neurodegeneration, and inflammatory disease. Further investigation is needed to fully understand the specific mechanisms of action and to evaluate the safety and efficacy of these promising compounds in clinical settings.[1][4][5]

References

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. Available at: [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Available at: [Link]

  • Sönmez, F., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. Available at: [Link]

  • Thijssen, H. H. W. (1974). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed. Available at: [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Hu, M. K., & Chen, Y. (2004). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Bentham Science. Available at: [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Bohrium. Available at: [Link]

  • Kratky, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • Iftikhar, K., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. Available at: [Link]

  • Tüzün, B., & Işık, S. (2023). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. PubMed. Available at: [Link]

  • Roland, S., et al. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?. Patsnap Synapse. Available at: [Link]

  • Mohammadzadeh, M., et al. (2021). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. PMC. Available at: [Link]

  • Iftikhar, K., et al. (2021). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available at: [Link]

  • Haroon, F., et al. (2023). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]

  • Thijssen, H. H. W. (1974). p-Aminobenzoic Acid Derivatives as Inhibitors of the Cell-Free H2-Pteroate Synthesizing System of Escherichia coli. ElectronicsAndBooks. Available at: [Link]

  • ResearchGate. (n.d.). Examples of anticancer agents containing 2-aminobenzothiazole. ResearchGate. Available at: [Link]

  • Calve, A. D., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available at: [Link]

  • Popa, A., et al. (2007). p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Semantic Scholar. Available at: [Link]

  • Alanazi, A. M., et al. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. NIH. Available at: [Link]

  • Kumar, A., et al. (2019). (PDF) Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. ResearchGate. Available at: [Link]

  • Shrivastava, S. K., et al. (2018). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • Singh, S., et al. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Design and Development of Novel p-Aminobenzoic Acid Derivatives as Potential Cholinesterase Inhibitors for the Treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

  • Kratky, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. Available at: [Link]

  • Kratky, M., et al. (2019). (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The Antioxidant properties of para-Aminobenzoic acid and its sodium salt. ResearchGate. Available at: [Link]

Sources

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Novel Benzoate Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Deconstructing the Benzoate Scaffold for Modern Drug Discovery

To the dedicated researchers, scientists, and drug development professionals who navigate the intricate landscape of medicinal chemistry, this guide offers a deep dive into the structure-activity relationship (SAR) of a deceptively simple yet remarkably versatile scaffold: the benzoate core. The journey from a basic benzoic acid moiety to a potent and selective therapeutic agent is one of nuanced structural modifications and a profound understanding of the underlying biological consequences. This document is not a rigid template but a dynamic exploration of the core principles that govern the biological activity of novel benzoate derivatives. Herein, we will dissect the causality behind experimental choices, present self-validating protocols, and ground our understanding in authoritative scientific literature. Our goal is to empower you with the foundational knowledge and practical methodologies to rationally design and evaluate the next generation of benzoate-based therapeutics.

I. The Benzoate Scaffold: A Privileged Foundation in Medicinal Chemistry

The benzoic acid scaffold is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence stems from the key physicochemical properties of the carboxyl group and the aromatic ring. The carboxylic acid function is a critical hydrogen bond donor and acceptor, frequently engaging in pivotal interactions within the active sites of enzymes or receptors. The biological activity of benzoate derivatives is profoundly influenced by the nature and placement of substituents on the aromatic ring. These modifications modulate the molecule's electronic character, lipophilicity (logP), and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic properties.[1]

A nuanced understanding of how different functional groups impact these properties is the cornerstone of successful SAR studies. For instance:

  • Hydroxyl (-OH) Groups: These groups can act as both hydrogen bond donors and acceptors and are often crucial for antioxidant activity and binding to enzyme active sites.[1]

  • Electron-Withdrawing Groups (e.g., -NO2, Halogens): These can significantly alter the electronic nature of the aromatic ring, influencing the acidity of the carboxylic acid and potentially enhancing interactions with biological targets.[1]

  • Electron-Donating Groups (e.g., -CH3, -OCH3): These groups can increase lipophilicity, which may improve the molecule's ability to cross cell membranes.[1]

II. Deciphering the Code: Key Therapeutic Applications and Mechanistic Insights

The versatility of the benzoate scaffold is evident in its wide range of therapeutic applications. By strategically modifying the core structure, researchers have developed potent agents against a variety of diseases.

A. Anticancer Activity: Inducing Apoptosis and Modulating Signaling Pathways

Numerous studies have highlighted the potential of benzoate derivatives as anticancer agents.[2][3][4] A primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells.

Signaling Pathway: The Intrinsic Apoptotic Pathway

A key pathway targeted by some benzoate derivatives is the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, preventing cancer cells from undergoing apoptosis. Benzoate derivatives have been designed to inhibit these anti-apoptotic proteins, thereby restoring the natural process of cell death.[5][6][7] This inhibition leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis, including caspase-9 and the key effector, caspase-3 .[8][9][10]

cluster_0 Mitochondrion cluster_1 Cytosol Bcl2 Bcl-2 Bax Bax Bcl2->Bax inhibits CytoC_mito Cytochrome c Bax->CytoC_mito promotes release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Benzoate Benzoate Derivative Benzoate->Bcl2 inhibits Apaf1 Apaf-1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 activates Casp9 Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytoC_cyto->Apaf1

Caption: Intrinsic apoptosis pathway induction by a benzoate derivative.

Signaling Pathway: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical target in cancer therapy. Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell proliferation and survival.[11] Some benzoate derivatives have been shown to inhibit the activation of the IκB kinase (IKK) complex, a key upstream regulator of NF-κB.[12][13] Inhibition of IKK prevents the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival genes.[14]

cluster_0 Cytoplasm cluster_1 Nucleus Benzoate Benzoate Derivative IKK IKK Complex Benzoate->IKK inhibits IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc translocates Transcription Pro-survival Gene Transcription NFkB_nuc->Transcription

Caption: Inhibition of the NF-κB signaling pathway by a benzoate derivative.

B. Antimicrobial Activity: Disrupting Microbial Viability

Benzoate derivatives have long been recognized for their antimicrobial properties.[1][15] Their mechanism of action can vary, but a common theme is the disruption of microbial cell integrity and metabolic processes. The antimicrobial efficacy of benzoates is often pH-dependent, with increased activity in more acidic environments.[16]

C. Anti-inflammatory Activity: Modulating Inflammatory Responses

The anti-inflammatory effects of certain benzoate derivatives are well-documented.[14][17][18] A key mechanism is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). Additionally, some benzoates can suppress the production of pro-inflammatory mediators like nitric oxide (NO).[17]

III. The Scientist's Toolkit: Experimental Design and Protocols

A robust SAR study is built upon a foundation of well-designed experiments and meticulously executed protocols. The following sections provide detailed methodologies for the synthesis and biological evaluation of novel benzoate scaffolds.

A. Synthesis of Novel Benzoate Scaffolds: A Step-by-Step Approach

The synthesis of a diverse library of benzoate derivatives is the first crucial step in any SAR investigation. The following protocols detail common methods for introducing key functional groups onto the benzoic acid core.

1. Fischer Esterification of Benzoic Acid

This classic method is used to synthesize benzoate esters from benzoic acid and an alcohol in the presence of an acid catalyst.

  • Reaction: Place 6.1 g of benzoic acid and 20 mL of methanol in a 100-mL round-bottomed flask.

  • Carefully add 2 mL of concentrated sulfuric acid down the side of the flask and swirl to mix.

  • Attach a reflux condenser and gently heat the mixture at reflux for 45 minutes.

  • Work-up/Extraction: After cooling, transfer the solution to a separatory funnel containing 50 mL of water.

  • Rinse the flask with 40 mL of dichloromethane and add this to the separatory funnel.

  • Shake the funnel to extract the product into the organic layer, venting frequently.

  • Wash the organic layer sequentially with 25 mL of water and 25 mL of 0.6 M aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation.[19]

2. Synthesis of 4-Aminobenzoic Acid Derivatives

Amino-substituted benzoates are important intermediates and can be synthesized via the reduction of the corresponding nitro compound.

  • Catalyst Preparation: Prepare a silver/montmorillonite (Ag/MMT) catalyst by adding sodium borohydride (1 mmol) to a solution of a silver salt in methanol and stirring for 2 hours.

  • Reduction Reaction: In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), potassium hydroxide (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg).

  • Stir the reaction mixture at room temperature and monitor its progress by Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, filter to remove the catalyst.

  • Extract the product from the filtrate with ethyl acetate.

  • Wash the organic layer with water to remove any residual potassium hydroxide.

  • Dry the organic layer, and concentrate under reduced pressure to obtain the product.[16]

3. Synthesis of Nitrobenzoic Acid Derivatives

Nitration of the benzoic acid ring is a common method to introduce a nitro group.

  • Nitrating Mixture Preparation: Slowly add concentrated sulfuric acid (1 mL per gram of benzoic acid) to concentrated nitric acid (0.67 mL per gram of benzoic acid) while cooling in an ice/water/salt bath to 0°C or less.

  • Reaction Mixture Preparation: In a separate flask, add benzoic acid (1.5-2 g) slowly to concentrated sulfuric acid (2.5 mL per gram of benzoic acid), keeping the temperature below 0°C.

  • Nitration: Add the cold nitrating mixture dropwise to the benzoic acid solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture in the cold for another 10-15 minutes.

  • Work-up: Pour the reaction mixture over an ice/water slurry and stir vigorously to precipitate the product.

  • Filter the product, wash thoroughly with cold water, and allow it to dry.[5]

4. Bromination of the Benzoic Acid Ring

Halogenation, such as bromination, can be achieved using N-bromosuccinimide (NBS) and a radical initiator.

  • Reaction Setup: To a 100 mL round-bottomed flask, add 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (4.0 g), benzoyl peroxide (0.25 g), and chlorobenzene (30 mL).

  • Reaction: Attach a reflux condenser and boil the mixture gently for 1 hour, swirling every five minutes.

  • Work-up: Cool the flask to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid with suction and wash with hexane (3 x 10 mL).

  • Transfer the solid to a beaker, add deionized water (75 mL), and stir to dissolve the succinimide byproduct.

  • Filter the solid again, wash with water and then hexane, and dry under suction.

  • The crude product can be recrystallized from a minimal amount of ethyl acetate.[19]

B. Biological Evaluation: Quantifying Activity and Unveiling Mechanisms

The following protocols provide standardized methods for assessing the biological activity of newly synthesized benzoate derivatives.

1. In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzoate derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.[20]

  • The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

2. In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][16]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the benzoate derivatives in a 96-well plate containing a suitable growth medium.

  • Inoculation: Add a standardized inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

3. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[19]

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the benzoate derivatives for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540-550 nm.[19]

  • The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

IV. Quantitative Data Analysis: Unveiling Structure-Activity Trends

The systematic collection and analysis of quantitative data are paramount to establishing a clear SAR. The following tables provide examples of how to organize and present data from anticancer and antimicrobial assays.

Table 1: Anticancer Activity of Substituted Benzoate Derivatives against MCF-7 Breast Cancer Cells

CompoundR1R2R3R4IC50 (µM)
1 HHHH>100
2 4-OHHHH50.2
3 3,4-diOHHHH25.8
4 3,4,5-triOHHHH10.5
5 4-NO2HHH42.1
6 4-NH2HHH65.7
7 4-ClHHH38.9
8 4-OCH3HHH75.3

Data is hypothetical and for illustrative purposes.

Table 2: Antimicrobial Activity (MIC) of Substituted Benzoic Acid Derivatives

CompoundR-groupE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
Benzoic Acid H10005001250
Salicylic Acid 2-OH500250625
4-Hydroxybenzoic Acid 4-OH12506251500
Gentisic Acid 2,5-diOH250125312
Protocatechuic Acid 3,4-diOH312156400
Gallic Acid 3,4,5-triOH12562.5156

Data is compiled from various sources for illustrative comparison.[21][22]

V. In Silico Approaches: Pharmacophore Modeling for Rational Design

Computational tools, such as pharmacophore modeling, can significantly accelerate the drug discovery process by providing insights into the key structural features required for biological activity. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[23]

A Generalized Workflow for Ligand-Based Pharmacophore Modeling

A 1. Collect a set of active compounds B 2. Generate conformers for each compound A->B C 3. Align the conformers and identify common features B->C D 4. Generate pharmacophore hypotheses C->D E 5. Score and validate the hypotheses against known actives and inactives D->E F 6. Use the best pharmacophore model for virtual screening of compound libraries E->F G 7. Select hit compounds for biological evaluation F->G

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 2-amino-5-bromo-4-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS No: 1000018-13-2) is a substituted aniline derivative that serves as a valuable building block in organic and medicinal chemistry.[1][2][3] Its unique substitution pattern, featuring an amine, a bromine atom, an isopropyl group, and a methyl ester, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds, agrochemicals, and pharmaceutical agents. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, while the amino group can be readily transformed into other functionalities.

This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable and reproducible protocol. It covers the underlying chemical principles, step-by-step procedures, safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product.

Synthesis Strategy: Electrophilic Aromatic Bromination

The most direct and efficient strategy for the synthesis of the target compound is the regioselective electrophilic aromatic bromination of a suitable precursor. The chosen starting material is Methyl 2-amino-4-isopropylbenzoate .

The rationale for this approach is based on the powerful directing effects of the substituents on the aromatic ring:

  • Amino Group (-NH₂): This is a strongly activating, ortho-, para- directing group. It significantly increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack.

  • Isopropyl Group (-CH(CH₃)₂): This is a weakly activating, ortho-, para- directing group.

  • Methyl Ester Group (-COOCH₃): This is a deactivating, meta- directing group.

The cumulative effect of these groups dictates the position of bromination. The amino group is the dominant director. The position para to the amino group is occupied by the isopropyl group. Therefore, the electrophilic attack by bromine is overwhelmingly directed to one of the ortho positions. The position between the amino and isopropyl groups (C3) is sterically hindered. Consequently, bromination occurs selectively at the C5 position, which is ortho to the amino group and meta to the ester.

For the brominating agent, N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂). NBS is a solid, making it safer and easier to handle than volatile and highly corrosive liquid bromine. It serves as a mild and selective source of electrophilic bromine, particularly for activated aromatic systems like anilines, often resulting in high yields and clean reactions.[4][5][6][7]

The overall reaction is depicted below:

G cluster_reactants Reactant & Reagent cluster_products Product reactant Methyl 2-amino-4-isopropylbenzoate reagent N-Bromosuccinimide (NBS) product This compound reagent->product  DMF, Room Temp  

Caption: Synthetic scheme for the target compound.

Detailed Experimental Protocol

Materials and Reagents
Compound NameCAS No.Molecular FormulaMW ( g/mol )Role
Methyl 2-amino-4-isopropylbenzoateN/AC₁₁H₁₅NO₂193.24Starting Material
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Brominating Agent
N,N-Dimethylformamide (DMF), Anhydrous68-12-2C₃H₇NO73.09Solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction Solvent
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃ (aq)84.01Quenching/Wash
Brine (Saturated NaCl Solution)N/ANaCl (aq)58.44Wash
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08Stationary Phase
Hexanes110-54-3C₆H₁₄86.18Mobile Phase
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel) and UV lamp

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • NMR spectrometer, Mass spectrometer (for characterization)

Step-by-Step Synthesis Procedure

The following workflow outlines the key stages of the synthesis process.

Caption: Overall experimental workflow.

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-4-isopropylbenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of starting material).

    • Stir the solution at room temperature until the starting material is fully dissolved.

    • Rationale: DMF is an excellent polar aprotic solvent that facilitates the dissolution of both the aniline substrate and NBS, promoting a homogenous reaction medium.[7]

  • Bromination:

    • In a separate beaker, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous DMF.

    • Cool the solution of the starting material to 0 °C using an ice bath.

    • Add the NBS solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Rationale: Adding NBS slowly at a low temperature helps to control the exothermic nature of the reaction and minimizes the formation of potential side products, such as dibrominated species.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of Hexanes:Ethyl Acetate (e.g., 4:1) as the eluent. The reaction is complete when the starting material spot is no longer visible.

    • Rationale: TLC is a rapid and effective technique to qualitatively assess the consumption of the reactant and the formation of the product, preventing unnecessary reaction time.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing cold water (approx. 3-4 times the volume of DMF).

    • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The water quench precipitates the organic product and dilutes the DMF. Extraction with EtOAc transfers the product to the organic phase. The NaHCO₃ wash neutralizes any acidic byproducts (like HBr) and removes residual succinimide. The brine wash removes bulk water from the organic layer.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc in Hexanes and gradually increasing to 15% EtOAc).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the mobile phase, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. A melting point of 74-77 °C has been reported.[8]

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include:

    • A singlet for the methyl ester protons (-OCH₃).

    • A septet and a doublet for the isopropyl group protons.

    • Two singlets in the aromatic region, corresponding to the two aromatic protons.

    • A broad singlet for the amine protons (-NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for all 11 unique carbon atoms.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]+ and [M+2]+ of nearly equal intensity. For C₁₁H₁₄BrNO₂, the expected molecular weight is approximately 272.14 g/mol .[8][9]

Safety Precautions

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes. Handle only in a well-ventilated fume hood.[5]

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. It is readily absorbed through the skin.

  • Ethyl Acetate / Hexanes: Highly flammable liquids. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable) when performing this procedure.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient NBS; reaction time too short.Add a small additional portion of NBS (0.1 eq) and continue stirring. Confirm completion with TLC.
Formation of Dibrominated Product Reaction temperature too high; excess NBS added too quickly.Ensure the reaction is kept cold (0-5 °C) during NBS addition. Use column chromatography to separate the desired monobrominated product.
Low Yield after Work-up Incomplete extraction from the aqueous phase.Perform additional extractions with Ethyl Acetate. Ensure proper phase separation.
Product is an Oil, Not Solid Presence of residual solvent or impurities.Ensure complete removal of solvent on the rotary evaporator. If necessary, triturate the oil with cold hexanes to induce crystallization. Re-purify via chromatography if needed.

References

  • Common Organic Chemistry (n.d.). Bromination - Common Conditions. Available from: [Link][6]

  • Wikipedia (n.d.). N-Bromosuccinimide. Available from: [Link][7]

  • Pharmaffiliates (n.d.). 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester. Available from: [Link][2]

  • PubChem (n.d.). Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. National Center for Biotechnology Information. Available from: [Link][3]

Sources

The Versatile Intermediate: A Guide to Methyl 2-amino-5-bromo-4-isopropylbenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized synthetic intermediates is paramount. Methyl 2-amino-5-bromo-4-isopropylbenzoate, a polysubstituted aniline derivative, has emerged as a valuable building block for the construction of complex molecular architectures, particularly in the realm of targeted therapeutics. This technical guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and its application as a pivotal intermediate in the synthesis of kinase inhibitors.

Core Molecular Data

This compound is a solid at room temperature with a molecular formula of C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol .[1] Its structure is characterized by an aminobenzoate core, substituted with a bromine atom, an isopropyl group, and a methyl ester. This unique arrangement of functional groups provides a versatile platform for a variety of chemical transformations.

PropertyValueSource
CAS Number 1000018-13-2[2]
Molecular Formula C₁₁H₁₄BrNO₂[1]
Molecular Weight 272.14 g/mol [1]
Appearance Solid-
Melting Point 74-77 °C-

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from 2-amino-4-isopropylbenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a regioselective bromination of the aromatic ring.

G A 2-Amino-4-isopropylbenzoic acid B Methyl 2-amino-4-isopropylbenzoate A->B  Esterification (MeOH, H₂SO₄) C This compound B->C  Bromination (NBS, Acetonitrile)

Figure 1: Synthetic pathway to this compound.

Protocol 1: Synthesis of Methyl 2-amino-4-isopropylbenzoate

This protocol is adapted from established esterification procedures for similar aminobenzoic acids. The use of a catalytic amount of strong acid facilitates the Fischer esterification.

Materials:

  • 2-Amino-4-isopropylbenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 2-amino-4-isopropylbenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-amino-4-isopropylbenzoate.

Protocol 2: Synthesis of this compound

The regioselectivity of the bromination is directed by the activating amino group. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[3][4]

Materials:

  • Methyl 2-amino-4-isopropylbenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve Methyl 2-amino-4-isopropylbenzoate (1.0 eq) in acetonitrile (10-15 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Add water and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Application in the Synthesis of Kinase Inhibitors: A Suzuki Coupling Approach

The bromine atom on this compound serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds and is widely employed in the synthesis of kinase inhibitors.[5] This section details a protocol for the Suzuki coupling of this compound with a pyrazole boronic acid ester, a common structural motif in many kinase inhibitors, including those targeting Tropomyosin receptor kinases (TRKs).[6]

G A This compound C Suzuki Coupling (Pd Catalyst, Base) A->C B Pyrazole Boronic Acid Ester B->C D Coupled Product C->D E Amidation/Cyclization D->E F Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor E->F

Figure 2: General workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine kinase inhibitor.

Protocol 3: Suzuki-Miyaura Coupling of this compound with a Pyrazole Boronic Acid Ester

This protocol is a representative example of how this compound can be utilized to construct the core of a kinase inhibitor. The choice of palladium catalyst, ligand, and base may require optimization depending on the specific boronic acid ester used.[5]

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 10 mL for a 1 mmol scale reaction).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

The resulting 5-(1H-pyrazol-4-yl) substituted aminobenzoate is a key intermediate that can be further elaborated through reactions at the amino and ester functionalities to generate a library of potential kinase inhibitors. For example, subsequent amidation and cyclization reactions can lead to the formation of potent pyrazolo[1,5-a]pyrimidine-based inhibitors.[7][8]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in drug discovery and development. Its synthesis is straightforward, and its unique combination of functional groups allows for facile diversification, particularly through modern cross-coupling methodologies. The protocols provided in this guide offer a solid foundation for researchers to synthesize and utilize this valuable building block in their pursuit of novel therapeutic agents.

References

  • Kamal, A., et al. (2013). Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3208-3215. [Link]

  • Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. International Journal of Drug Design and Discovery.
  • Shafiq, Z., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o955. [Link]

  • Al-Tel, T. H., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Wang, L., et al. (2022). Development of PROTACs for targeted degradation of oncogenic TRK fusions. bioRxiv. [Link]

  • Romanelli, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3498. [Link]

  • PubChem. 2-Amino-4-isopropylbenzoic acid. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link]

  • Google Patents. Method for preparing 2-amino-4-sulfobenzoic acid.
  • Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. [Link]

  • Google Patents. Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Ardati, M., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 11(10), 3096-3111. [Link]

  • Ashenhurst, J. (2025, February 12). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

  • Khan, M. N., & Singh, P. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

  • OUCI. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with arylboronic acids. [Link]

  • Ye, Y. Y., et al. (2025). Research progress of TRK inhibitors and their structure-activity relationship. European Journal of Medicinal Chemistry, 301, 118183. [Link]

Sources

The Versatile Role of Methyl 2-amino-5-bromo-4-isopropylbenzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile chemical building blocks. Methyl 2-amino-5-bromo-4-isopropylbenzoate, a substituted anthranilate, has emerged as a key intermediate in the construction of a diverse array of complex molecular architectures, particularly in the pursuit of targeted therapies such as kinase inhibitors. Its unique substitution pattern—a nucleophilic amino group, an electrophilic ester, a strategically placed bromine atom for cross-coupling reactions, and a lipophilic isopropyl group—provides a rich platform for molecular elaboration and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot as needed.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 1000018-13-2
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
Appearance SolidCommercial Supplier Data
Melting Point 74-77 °CCommercial Supplier Data
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General Chemical Knowledge

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Applications: Gateway to Bioactive Heterocycles

The strategic placement of the bromine atom and the amino group on the benzene ring makes this compound an ideal substrate for a variety of powerful cross-coupling and cyclization reactions. These transformations are foundational in the synthesis of heterocyclic scaffolds that are prevalent in many approved drugs, particularly kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the benzoate ring. This reaction is instrumental in building the biaryl scaffolds often found in kinase inhibitors.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system to the flask.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 5-position.[1] This reaction is crucial for synthesizing compounds with diverse pharmacophores and for modulating the solubility and hydrogen-bonding properties of the target molecules.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Careful selection of the palladium catalyst, ligand, and base is critical for success.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Add this compound and the amine to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of Heterocyclic Scaffolds: Building the Core of Kinase Inhibitors

The amino and ester functionalities of this compound and its derivatives serve as handles for the construction of various heterocyclic ring systems that are central to the activity of many kinase inhibitors. A prime example is the synthesis of the pyrrolo[2,3-d]pyrimidine core, a privileged scaffold found in numerous Janus kinase (JAK) inhibitors.

Illustrative Application: Towards the Synthesis of a Pyrrolo[2,3-d]pyrimidine Core

The following conceptual workflow illustrates how this compound can be utilized in the synthesis of a key intermediate for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

G A Methyl 2-amino-5-bromo- 4-isopropylbenzoate B Suzuki Coupling (Arylboronic Acid) A->B Pd Catalyst, Base C Methyl 2-amino-5-aryl- 4-isopropylbenzoate B->C D Cyclization with (e.g., Urea or Guanidine) C->D High Temperature E Substituted Quinazolinone D->E F Further Functionalization E->F G Kinase Inhibitor Candidate F->G

Caption: Conceptual workflow for the synthesis of kinase inhibitors.

Case Study: Synthesis of a Key Intermediate for Aurora Kinase Inhibitors

Aurora kinases are critical regulators of cell division, and their inhibitors have shown promise as anticancer agents. The synthesis of certain Aurora kinase inhibitors can be envisioned starting from derivatives of this compound.

Reaction Scheme:

Protocol 3: Synthesis of Methyl 2-amino-4-isopropyl-5-(pyridin-4-yl)benzoate

This protocol details the Suzuki-Miyaura coupling of this compound with 4-pyridinylboronic acid, a common fragment in kinase inhibitors.

Materials:

  • This compound (2.72 g, 10.0 mmol)

  • 4-Pyridinylboronic acid (1.48 g, 12.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.30 mmol)

  • Potassium carbonate (4.15 g, 30.0 mmol)

  • 1,4-Dioxane (40 mL)

  • Water (10 mL)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound, 4-pyridinylboronic acid, and potassium carbonate.

  • Add 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) and heat the mixture to 90 °C under an argon atmosphere for 8 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the title compound as a solid.

Expected Yield: 70-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in constructing complex, biologically active molecules, particularly kinase inhibitors, is well-established through its application in robust and reliable synthetic transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery and development. As the demand for novel and targeted therapeutics continues to grow, the strategic use of such well-designed chemical intermediates will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

  • PubChem Compound Summary for CID 26369910, Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. National Center for Biotechnology Information. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Sources

synthesis of kinase inhibitors using benzoate scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Synthesis and Evaluation of Kinase Inhibitors Utilizing Benzoate Scaffolds

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.

Abstract: Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets in the 21st century.[2][3] Scaffold-based drug design is a powerful paradigm for discovering novel, potent, and specific kinase inhibitors.[4] The benzoate scaffold serves as a versatile and effective starting point for the synthesis of such inhibitors, offering a rigid core for the precise orientation of pharmacophoric elements into the kinase ATP-binding site. This document provides a comprehensive guide to the design, synthesis, characterization, and biochemical evaluation of kinase inhibitors built upon a central benzoate core. We detail robust synthetic protocols, including amide coupling and palladium-catalyzed Suzuki coupling reactions, and provide a validated method for assessing inhibitor potency through in vitro kinase assays.

Introduction: The Benzoate Scaffold in Kinase Inhibitor Design

The development of small molecule kinase inhibitors has revolutionized cancer therapy.[4] A successful inhibitor must bind with high affinity and selectivity to the target kinase, often competing with endogenous ATP. The core structure, or "scaffold," of an inhibitor is the molecular framework upon which functional groups are appended to achieve this binding.[1]

The benzoate scaffold is an attractive choice for several reasons:

  • Synthetic Tractability: The carboxylic acid group of benzoic acid is readily functionalized, most commonly via amide bond formation, allowing for the exploration of a wide chemical space.[5][6]

  • Structural Rigidity: The aromatic ring provides a rigid platform, which helps to minimize the entropic penalty upon binding to the target protein.[7]

  • Proven Pharmacophore: The amide group formed from the benzoate can act as a key hydrogen bond donor/acceptor, mimicking the interactions of the adenine region of ATP with the kinase hinge region.[8] Many FDA-approved kinase inhibitors incorporate an amide or arylamide moiety.[2][5][9]

This guide will focus on a general synthetic strategy where a central benzoate ring is functionalized at two key positions to generate a library of potential kinase inhibitors.

Overall Synthetic Strategy

The core strategy involves a modular, two-step approach starting from a suitably substituted benzoic acid. This allows for the rapid generation of diverse chemical entities for structure-activity relationship (SAR) studies.[10][11] The two primary reactions are an amide coupling followed by a Suzuki-Miyaura cross-coupling reaction.[5][12]

G cluster_0 Synthesis Workflow Start Substituted Benzoic Acid AmideCoupling Amide Coupling Start->AmideCoupling Amine Amine (R1) Amine->AmideCoupling Intermediate Amide Intermediate AmideCoupling->Intermediate SuzukiCoupling Suzuki Coupling Intermediate->SuzukiCoupling BoronicAcid Boronic Acid / Ester (R2) BoronicAcid->SuzukiCoupling FinalInhibitor Final Kinase Inhibitor SuzukiCoupling->FinalInhibitor Purify Purification & Characterization FinalInhibitor->Purify

Caption: General workflow for the synthesis of benzoate-based kinase inhibitors.

Detailed Experimental Protocols

Protocol: Amide Coupling Reaction

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[6] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its high efficiency and low rate of racemization.

Rationale: The carboxylic acid is first activated by HATU to form a highly reactive acyl-uronium intermediate. A tertiary base like DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the carboxylic acid and the amine salt. The subsequent nucleophilic attack by the primary or secondary amine yields the desired amide.[6]

Materials:

  • 4-iodo-3-nitrobenzoic acid

  • Aniline (or other desired amine)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodo-3-nitrobenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (e.g., aniline) (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the amide intermediate.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds.[12][13] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and high tolerance for various functional groups.[14]

Rationale: The reaction proceeds via a palladium catalytic cycle.[13] The cycle begins with the oxidative addition of the aryl halide (our iodo-substituted intermediate) to a Pd(0) species. This is followed by transmetalation with the organoboron compound (the boronic acid or ester) in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[13] We use a pre-formed catalyst like Pd(dppf)Cl₂ for its reliability and effectiveness.[15]

Materials:

  • Amide intermediate from Protocol 3.1 (e.g., N-phenyl-4-iodo-3-nitrobenzamide)

  • Desired arylboronic acid (e.g., pyridine-4-boronic acid) (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Reaction vessel suitable for heating (e.g., microwave vial or reflux setup)

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add the amide intermediate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times to remove oxygen, which can deactivate the catalyst.[14]

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final inhibitor.

Protocol: Purification and Characterization

Rationale: Purity and structural integrity are paramount for biological testing. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized compound.[16]

Purification:

  • Flash Column Chromatography: The primary method for purifying reaction products. The choice of solvent system (eluent) is determined by TLC analysis to achieve optimal separation of the desired product from impurities.

  • Recrystallization: An effective method for purifying solid compounds, especially at the final step, to obtain high-purity material for biological assays.[17]

Characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight of the product and to monitor reaction progress.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the successful formation of the desired bonds.

  • HRMS (High-Resolution Mass Spectrometry): Provides a highly accurate mass measurement to confirm the elemental composition of the final compound.

  • Purity Analysis (HPLC): An analytical HPLC trace is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Biochemical Evaluation of Inhibitors

Once a purified compound is obtained, its biological activity must be assessed. The most common initial assay is an in vitro kinase activity assay to determine the half-maximal inhibitory concentration (IC₅₀).[18] This value represents the concentration of inhibitor required to reduce the kinase's enzymatic activity by 50%.

G cluster_1 Kinase IC50 Assay Workflow PrepInhibitor Prepare serial dilution of inhibitor in DMSO IncubateInhibitor Add inhibitor dilutions & incubate PrepInhibitor->IncubateInhibitor AddKinase Add Kinase Enzyme to 384-well plate AddKinase->IncubateInhibitor InitiateRxn Initiate reaction with Substrate/ATP mix IncubateInhibitor->InitiateRxn StopRxn Stop kinase reaction & deplete excess ATP InitiateRxn->StopRxn DetectADP Add detection reagent to convert ADP -> ATP StopRxn->DetectADP ReadSignal Generate & read luminescent signal DetectADP->ReadSignal Analyze Plot data & calculate IC50 ReadSignal->Analyze

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

Rationale: This protocol describes a homogenous, luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[19] The amount of ADP is directly proportional to kinase activity.[19] The luminescent signal is inversely correlated with the inhibitory activity of the tested compound.

Materials:

  • Target Kinase (recombinant, purified)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor (Compound X)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[19]

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control (for 0% and 100% activity controls) to each well.

  • Kinase Addition: Add 2.5 µL of the kinase in Kinase Assay Buffer to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations should be determined empirically but should be near the Kₘ for ATP and the substrate.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the reagents for a luciferase reaction. Incubate for 30 minutes at room temperature.[19]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Presentation

The raw luminescence data is converted to percent inhibition relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a four-parameter logistic model to determine the IC₅₀ value.

Example Data Table:

Kinase TargetTest Compound IC₅₀ (nM)Control Inhibitor IC₅₀ (nM)
Kinase A155 (Staurosporine)
Kinase B25010 (Staurosporine)
Kinase C>10,00020 (Staurosporine)

Table 1: Example inhibitory activity of a test compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[19]

Troubleshooting

IssueProbable CauseRecommended Solution
Synthesis: Low yield in Suzuki couplingInactive catalystEnsure reaction is set up under a strictly inert atmosphere; use freshly degassed solvents.[14]
Poor boronic acid qualityUse high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester).
Synthesis: Multiple byproductsSide reactionsLower reaction temperature; screen different palladium catalysts, ligands, and bases.[14][15]
Purification: Product is difficult to purifyCo-eluting impuritiesTry a different solvent system for chromatography or use an alternative purification method like recrystallization or preparative HPLC.[17]
Assay: High variability in IC₅₀ dataCompound precipitationCheck the solubility of the inhibitor in the final assay buffer. Lower the starting concentration if needed.
Inconsistent pipettingUse calibrated pipettes and proper technique, especially with small volumes in 384-well plates.
Assay: No inhibition observedInactive compoundRe-confirm the structure and purity of the compound. Test against a known sensitive kinase as a positive control.
Incorrect assay conditionsVerify that ATP concentration is at or below the Kₘ for the enzyme. High ATP levels will require more inhibitor to show competition.[20]

References

  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.
  • What are the common methods available to detect kinase activities? (2023). AAT Bioquest.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. (n.d.). BenchChem.
  • Process for preparing substituted benzoic acid. (1999). Google Patents.
  • In vitro kinase assay. (2023). Protocols.io.
  • Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. (n.d.). ACS Publications.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central.
  • Development of a Synthesis of Kinase Inhibitor AKN028. (2018). Recipharm.
  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.
  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. (2018). ResearchGate.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • Identification and structural characterization of small molecule inhibitors of PINK1. (2024). PubMed Central.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (n.d.). PubMed Central.
  • Synthesis of benzoylbenzoic acids. (n.d.). ACS Publications.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications.
  • Exploring the scaffold universe of kinase inhibitors. (2015). PubMed.
  • Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors. (n.d.). PubMed.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Publications.
  • common side reactions in the synthesis of substituted benzoic acids. (n.d.). BenchChem.
  • Scaffold-based design of kinase inhibitors for cancer therapy. (2010). PubMed.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PubMed Central.
  • The Importance of Benzoic Acid Derivatives in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PubMed Central.
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (n.d.). ResearchGate.
  • Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. (2017). PubMed.
  • Inhibitors Approved for Clinical Use. (n.d.). MRC PPU.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. (2022). Blue Ridge Institute for Medical Research.
  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. (n.d.). MDPI.

Sources

The Synthesis of Benzothiazine Scaffolds from Aminobenzoate Precursors: Strategic Pathways and Detailed Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

Benzothiazine derivatives represent a cornerstone in medicinal chemistry, forming the structural core of compounds with a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] While numerous synthetic routes to these privileged scaffolds exist, pathways commencing from readily available and cost-effective aminobenzoates (anthranilic acids and their esters) are of significant interest in both discovery and process development settings. This guide provides an in-depth analysis of key synthetic strategies for transforming aminobenzoates into functionalized benzothiazine derivatives. We will explore the chemical logic underpinning these transformations, present detailed, validated laboratory protocols, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of Aminobenzoates in Benzothiazine Synthesis

The benzothiazine framework, a bicyclic heterocycle containing a benzene ring fused to a thiazine ring, exists in several isomeric forms, including the medicinally relevant 1,3-, 1,4-, and 3,1-benzothiazines.[3][4] The choice of starting material is a critical decision point in any synthetic campaign, dictating the overall efficiency, cost, and accessible chemical space.

Aminobenzoates offer several distinct advantages as precursors:

  • Commercial Availability: A wide variety of substituted anthranilic acids and their esters are commercially available, providing a direct route to diverse analog libraries.

  • Inherent Functionality: They possess two key functional groups—the amine and the carboxylate—which can be orthogonally manipulated to construct the thiazine ring.

  • Strategic Positioning: The ortho relationship between the amine and carboxylate is perfectly poised for intramolecular cyclization reactions, which are often high-yielding and stereochemically predictable.

This document focuses on two primary, mechanistically distinct strategies for preparing benzothiazinones, a common and versatile class of benzothiazine derivatives, from aminobenzoate starting materials.

Strategy I: Cyclodehydration of N-Thioacyl Anthranilic Acids to 2-Substituted-4H-3,1-benzothiazin-4-ones

One of the most direct methods involves the formation of an N-acyl or N-thiourea derivative of anthranilic acid, followed by an intramolecular cyclodehydration to yield the 4H-3,1-benzothiazin-4-one core. This approach is particularly effective for generating 2-amino or 2-aryl/alkyl substituted derivatives. The key transformation is the conversion of the carboxylic acid and the thioamide/thiourea nitrogen into a stable six-membered ring.

Mechanistic Rationale

The reaction proceeds via the activation of the carboxylic acid, typically with a dehydrating agent. In a particularly efficient modern approach, reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a phosphine catalyst can be used under mechanochemical (grinding) or standard solution-phase conditions.[5] The activated carboxylate is then susceptible to intramolecular nucleophilic attack by the sulfur atom of the N-thioacyl group, followed by elimination to furnish the final heterocyclic product.

Mechanism_3_1_Benzothiazine start N-Thioacyl Anthranilic Acid activated_intermediate Activated Ester Intermediate start->activated_intermediate + Activator activator Activating Agent (e.g., TCT/PPh3) tetrahedral_intermediate Tetrahedral Intermediate activated_intermediate->tetrahedral_intermediate Cyclization cyclization Intramolecular Nucleophilic Attack (S-atom attacks C=O) product 2-Substituted-4H-3,1- benzothiazin-4-one tetrahedral_intermediate->product Dehydration elimination Elimination & Dehydration

Caption: General mechanism for the synthesis of 4H-3,1-benzothiazin-4-ones.

Protocol 1: Synthesis of 2-(Phenylamino)-4H-3,1-benzothiazin-4-one

This protocol details the synthesis from 2-(phenylthiocarbamoyl)benzoic acid, which is readily prepared from anthranilic acid and phenyl isothiocyanate.

Materials:

  • 2-(Phenylthiocarbamoyl)benzoic acid (1.0 equiv)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (0.5 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv, catalytic)

  • Sodium Carbonate (Na₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Mortar and pestle (for mechanochemical option) or Round-bottom flask with magnetic stirrer

  • Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine

  • Silica gel for column chromatography

Procedure (Solvent-Assisted Grinding): [5]

  • In a clean, dry agate mortar, combine 2-(phenylthiocarbamoyl)benzoic acid (e.g., 273 mg, 1.0 mmol), TCT (92 mg, 0.5 mmol), PPh₃ (26 mg, 0.1 mmol), and anhydrous Na₂CO₃ (212 mg, 2.0 mmol).

  • Add a few drops of anhydrous acetonitrile (e.g., 0.1 mL) to assist with grinding.

  • Grind the mixture vigorously with a pestle at room temperature for 2-5 minutes. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Upon completion, add ethyl acetate (20 mL) to the mortar and triturate the solid.

  • Filter the mixture to remove inorganic salts and wash the solid cake with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution (15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure product.

Trustworthiness (Self-Validation):

  • Expected Yield: 85-95%.[5]

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The IR spectrum should show a characteristic C=O stretch for the benzothiazinone ring around 1680-1700 cm⁻¹.

Strategy II: Multi-Step Synthesis of 1,3-Benzothiazin-4-ones via Thiolation and Cyclization

A more versatile, albeit multi-step, approach is required for isomers such as 1,3-benzothiazin-4-ones. This strategy hinges on converting the aminobenzoate into a 2-mercaptobenzoic acid derivative, which can then be cyclized with an appropriate electrophile. A proposed synthetic pathway starting from a halogenated aminobenzoate highlights modern cross-coupling techniques.[6]

Rationale and Workflow

The logic of this pathway is to build the necessary components for the thiazine ring in a stepwise fashion. Starting with a molecule like methyl 2-amino-3-bromobenzoate, the bromine atom serves as a handle for introducing the sulfur functionality via a C-S cross-coupling reaction. The ester group prevents the carboxylic acid from interfering with this step. The final step is a condensation/cyclization reaction to form the six-membered ring.

Workflow_1_3_Benzothiazine start Methyl 2-Amino-3-bromobenzoate step1 Step 1: N-Acylation (e.g., Ac₂O, Pyridine) start->step1 intermediate1 Methyl 2-Acetamido-3-bromobenzoate step1->intermediate1 step2 Step 2: C-S Cross-Coupling (e.g., Sodium Thioacetate, CuI, Ligand) intermediate1->step2 intermediate2 Thioacetate Intermediate step2->intermediate2 step3 Step 3: Hydrolysis & Cyclization (e.g., HCl, Heat) intermediate2->step3 product 2-Methyl-4H-1,3-benzothiazin-4-one step3->product

Caption: Multi-step workflow for the synthesis of 1,3-benzothiazin-4-ones.

Protocol 2: Synthesis of 2-Phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one

This protocol is a representative example of a condensation reaction between 2-thiosalicylamide (derived from methyl 2-mercaptobenzoate) and an aldehyde to form the 1,3-benzothiazine core.

Materials:

  • 2-Thiosalicylamide (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv, catalytic)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution, Brine

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-thiosalicylamide (e.g., 1.67 g, 10 mmol), benzaldehyde (1.17 g, 11 mmol), and p-TsOH (190 mg, 1.0 mmol) in toluene (50 mL).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue refluxing for 4-6 hours, or until TLC analysis indicates the complete consumption of the 2-thiosalicylamide.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product is then purified by recrystallization from ethanol or by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Trustworthiness (Self-Validation):

  • Expected Yield: 70-85%.

  • Characterization: The structure of the final compound should be confirmed using standard analytical techniques. For example, in the ¹H NMR spectrum, a characteristic singlet for the C2-proton would be expected around 6.0 ppm.[7] The mass spectrum should show the correct molecular ion peak.

Data Summary and Comparison

The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. The following table summarizes key aspects of the protocols described.

ParameterProtocol 1: CyclodehydrationProtocol 2: Condensation
Target Scaffold 4H-3,1-Benzothiazin-4-one4H-1,3-Benzothiazin-4-one
Key Precursor N-Thioacyl Anthranilic Acid2-Mercaptobenzoic Acid Derivative
Number of Steps 2 (from Anthranilic Acid)2-3 (from Substituted Aminobenzoate)
Key Transformation Intramolecular CyclodehydrationIntermolecular Condensation/Cyclization
Typical Reagents TCT, PPh₃, BaseAldehyde/Ketone, Acid Catalyst
Advantages High efficiency, rapid (mechanochem)Versatile for C2-substitution
Typical Yields 85-95%[5]70-85%

Conclusion and Expert Insights

The synthesis of benzothiazine derivatives from aminobenzoates is a powerful strategy in medicinal chemistry. The direct cyclodehydration of N-thioacyl anthranilic acids provides rapid access to 2-substituted-4H-3,1-benzothiazin-4-ones, a route that is amenable to modern green chemistry techniques like mechanosynthesis. For other isomers, such as the 1,3-benzothiazine core, a more deliberate, multi-step approach involving the strategic introduction of a sulfur-containing functional group is required.

Field-Proven Insights:

  • Substituent Effects: Electron-withdrawing groups on the anthranilic acid ring can sometimes slow down cyclization reactions. In such cases, more forcing conditions (higher temperatures, stronger activating agents) may be necessary.

  • Purification: While many benzothiazine products are crystalline and can be purified by recrystallization, closely related impurities may require careful flash column chromatography for complete removal. A mixed solvent system of ethyl acetate and hexanes is typically a good starting point for method development.

  • Thionation Caution: When preparing thioamide precursors using reagents like Lawesson's reagent or P₄S₁₀, the reactions should be performed in a well-ventilated fume hood due to the generation of noxious sulfur-containing byproducts.

By understanding the underlying mechanisms and leveraging the detailed protocols provided herein, researchers can confidently and efficiently access a wide range of benzothiazine derivatives for drug discovery and development programs.

References

  • Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed. (2005). Mini Reviews in Medicinal Chemistry. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2022). MDPI. [Link]

  • A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2022). Bentham Science. [Link]

  • A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2022). ResearchGate. [Link]

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2005). Bentham Science. [Link]

  • An Efficient Synthesis of 1,3-Benzothiadiazin-4(3H)-one 2-Oxides: Novel Anthranilic Acid Derivatives. (2018). ResearchGate. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Chemistry & Biology Interface. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). PubMed Central. [Link]

  • AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. (2021). ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). MDPI. [Link]

  • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. (n.d.). ResearchGate. [Link]

  • A Straightforward Synthesis of Benzothiazines. (2016). ACS Figshare. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). PubMed Central. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (2013). CORE. [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2021). Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. (2018). PubMed Central. [Link]

  • 4H-Benzo[d][1][3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (2019). PubMed Central. [Link]

  • Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. (2017). Organic Chemistry Portal. [Link]

  • Synthesis of potential biologically active 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones. (2006). PubMed. [Link]

  • 4H-Benzo[d][1][3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (2019). MDPI. [Link]

  • 4H-Benzo[d][1][3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (2019). ResearchGate. [Link]

Sources

Application Note: Strategic Use of Methyl 2-Amino-5-bromo-4-isopropylbenzoate in Solid-Phase Synthesis for Heterocyclic Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries is paramount for identifying novel therapeutic agents. Solid-phase synthesis (SPS) has emerged as a cornerstone technology, enabling the rapid and systematic preparation of compound collections.[1] Within this field, the choice of core building blocks is critical. Methyl 2-amino-5-bromo-4-isopropylbenzoate is a highly versatile substituted anthranilate scaffold, strategically designed for combinatorial chemistry. Its unique substitution pattern offers multiple, orthogonal points for diversification, making it an ideal starting point for the synthesis of pharmacologically relevant heterocyclic cores, such as quinazolinones.[2][3]

This application note provides a comprehensive guide to leveraging this building block in solid-phase workflows. We will detail the underlying chemical principles, provide step-by-step protocols for resin functionalization and library synthesis, and discuss the causality behind key experimental choices. The protocols are designed to be self-validating, emphasizing robust reaction monitoring and high-purity outcomes, particularly through the use of cyclative cleavage strategies.[4]

Key Advantages of the Scaffold:

  • Amino and Ester Groups: These functionalities serve as the primary handles for initial resin attachment and subsequent cyclization reactions.

  • Bromine Atom: Positioned for late-stage diversification via a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Isopropyl Group: Provides steric bulk and modulates the lipophilicity of the final compounds, influencing their physicochemical and pharmacological properties.

The overall strategy discussed herein involves anchoring the scaffold to a solid support, elaborating the core structure, and releasing the final product into solution, often in a manner that forms the heterocyclic ring itself, ensuring high purity of the cleaved material.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: On-Resin Elaboration cluster_2 Phase 3: Cleavage & Product Release A Select & Swell Resin (e.g., Rink Amide) B Activate Building Block (Hydrolyze Ester to Acid) A->B C Couple to Resin (Amide Bond Formation) B->C D Acylation of 2-Amino Group C->D E Introduction of Second Amine/Nucleophile D->E F Optional: Pd-Catalyzed Cross-Coupling at C5-Br E->F Diversification G Cyclative Cleavage (e.g., Acid-Mediated) F->G H Purification & Analysis (HPLC, LC-MS) G->H I Final Heterocyclic Product (e.g., Quinazolinone) H->I

Diagram 2: Immobilization of the anthranilate scaffold onto Rink Amide resin.

Protocol 2: On-Resin Synthesis of a Quinazolinone Core

This protocol demonstrates the construction of the quinazolinone heterocycle directly on the solid support, culminating in a cyclative cleavage that releases the final product. This method is highly efficient as only the desired cyclized product is released from the resin, simplifying purification. [4] Step 2.1: N-Acylation (Introduction of R¹)

  • Swell the scaffold-loaded resin from Protocol 1 in DCM (10 mL/g).

  • In a separate flask, dissolve an acylating agent (e.g., an acid chloride, R¹COCl, 4.0 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 5.0 eq) in DCM.

  • Add the solution to the resin and agitate at room temperature for 2-4 hours. Monitor the reaction by taking a few beads, cleaving the intermediate, and analyzing by LC-MS.

  • Upon completion, wash the resin with DCM (5x), DMF (3x), and DCM (3x).

Step 2.2: Introduction of Amine (R²) and Cyclative Cleavage

  • Swell the N-acylated resin in a suitable solvent such as N-Methyl-2-pyrrolidone (NMP).

  • Add a solution of a primary amine (R²NH₂, 10.0 eq) and a dehydrating agent like phosphorus oxychloride (POCl₃, 3.0 eq) in NMP.

  • Heat the reaction mixture to 80-100 °C for 12-18 hours. This step facilitates both the amidation and the subsequent intramolecular cyclization.

  • Cleavage: The cyclization event directly cleaves the product from the Rink Amide linker. After the reaction period, cool the vessel to room temperature.

  • Filter the resin and collect the filtrate, which contains the crude product.

  • Wash the resin with additional NMP and DCM to recover any remaining product.

  • Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue is the crude 2,3-disubstituted quinazolin-4(3H)-one.

  • Purify the product via flash chromatography or preparative HPLC.

G A Immobilized Scaffold Resin-NH-CO-Ar-NH₂ B Step 2.1: N-Acylation + R¹COCl, DIPEA A->B C N-Acylated Intermediate Resin-NH-CO-Ar-NHCOR¹ B->C D Step 2.2: Amine Addition & Cyclative Cleavage + R²NH₂, POCl₃, Heat C->D E Final Product in Solution (Quinazolinone) D->E F Spent Resin D->F

Diagram 3: On-resin synthesis and cyclative cleavage of a quinazolinone.

Data and Expected Outcomes

The described protocols are robust and amenable to parallel synthesis for library generation. The yields and purities are contingent upon the specific R-groups used, but the cyclative cleavage strategy generally affords products of high purity.

StepProtocolKey ReagentsAvg. TimeMonitoring MethodExpected Outcome
1 Resin LoadingDIC, HOBt6-8 hKaiser Test>95% loading efficiency
2 N-AcylationR¹COCl, DIPEA2-4 hCleavage/LC-MS>90% conversion
3 Cyclative CleavageR²NH₂, POCl₃12-18 hProduct LC-MS40-75% overall yield
4 PurificationPrep-HPLC1-2 hAnalytical HPLC>95% final purity

Troubleshooting and Expert Insights

  • Incomplete Resin Loading: If the Kaiser test remains positive after 6 hours, it may indicate steric hindrance from the isopropyl group. Double coupling (repeating the activation and coupling step with fresh reagents) is recommended. Ensure the starting carboxylic acid is fully dried, as water can quench the activated species.

  • Low Cleavage Yield: The efficiency of the cyclative cleavage is temperature-dependent. If yields are low, incrementally increasing the temperature (e.g., to 110-120 °C) may be beneficial. Additionally, ensure the primary amine (R²NH₂) is not sterically hindered.

  • Side Reactions: The bromine atom is generally stable to the conditions described. However, for highly sensitive downstream applications, its integrity should be confirmed by mass spectrometry. If performing cross-coupling, ensure complete removal of any nucleophilic reagents from previous steps to avoid catalyst poisoning.

References

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. [Link]

  • Gong, Y. D., et al. (2002). A versatile method for the solid-phase synthesis of differentially substituted quinazolin-4(3H)-ones has been developed using immobilized arylguanidines. Tetrahedron Letters, 43(49), 8757-8760. (Note: While the specific method differs, this source establishes the principle of solid-phase quinazolinone synthesis). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE2vNI15J7pwruvQjOod1oo59HHOMzH8iLK_kn4Nz-pLBiQE0MWMOc2V-wAbx1-AQ4_y7T-CEvXSLMuAMRwGBS0uj4WOktnOX0tlnQ1v-OJ9xw7S0EolW4kktyZ-yXsCYakTguFmMNZw8lgjkXv5B9AORXHITWphv438XisrvqLVGkHc08gorO3IIrj-CIfsSRirJwqvqF5UFAonNn]
  • Gong, Y. D., et al. (2005). Solid-phase synthesis of 2-cyanoquinazolin-4(3H)-one and 2,3-dihydrooxazolo[2,3-b]quinazolin-5-one derivatives utilizing resin-bound anthranilic acid derivatives. Tetrahedron, 61(47), 11211-11221. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqkJtJgBwbl5DRTqqizp0IFFZPeLzoAMeMOalIboD0BrWLcvwiAhWSTm_XRv1xGbbAQ7cmcQ2PABpaBSRDwwmL-t2LJZCWZzNb3jP-ARzi7pPa_1RbT2MrfCBggPZIYk_zkKemWTLqY5tAkmMK1LfJncqlgwnC68kIQS3ZlLAe6nSkQ==]
  • Maddox, S. M., et al. (2018). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 23(1), 111. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. (General SPPS coupling protocols). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr7SOLLVFkOxyeRyHkPYaU_WX1QRbN0JaDEIjb2ndZiILjy_55JHlTlxV0_apSVd81-E7VocRarrJIrmlsEWaSUclmu5YaziB_na0sFUIq5veK-9HK-A9Fyu1OH49youWai3QKFYoN87jtyvehm7Z7SEorwqnl9k22Jd4QhaVDPV-w-xu2Ww==]
  • Gomes, P. S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]

  • Wrobel, D., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. (This is a general reference for cleavage cocktails and SPPS strategies). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9x6bR7ZLkJHC6BZdG-QjB3CcriCjaTHSEcQP6tGgAbAwwgzOwzXp3rgLWkzF96didZcVvynU7qRSoxsL78lQ-TayVV5zqqYVHG0rJSIUkvkm-w6_gEx4i9dymp8rv4iGb_Oro51asNp5746DRbf5eJPh4XIE3otAOwQdpFVMZv_Dm6AhjSHjvSgCXspuIOs3XLme1Svxpp5tJ2-XkSufCFOGuJmsp4sqOQ_pYZWj8fpPJIYkIsEw=]
  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]

  • Wei, H., et al. (2013). Copper(I) Bromide-Catalyzed Domino Reaction for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Synthesis, 45(23), 3349-3354. [Link]

  • Al-Obaid, A. M., et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Avicenna Journal of Medical Biotechnology, 3(3), 139-147. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYwk9jac4WRhVYtugbzhN8vdBbkkqMG0uRQJRNTeoVoHd5fpO8BRLYGvmJs3_7b2LDQdzXgcH-aBRJOQoGE5IUGa3KQgoBTy-TFt4gk-LDwSrEcB8vS9f2NjnYUkoJd4cYtTYuCZz79oU6xsSqKUgJ14beYYzoyP7-G9XARC45Fifr7GinxNkc7g==]
  • Electronic Journal of Biotechnology. (2021). Peptides, solid-phase synthesis and characterization. (General SPPS protocols). [Link]

  • MySkinRecipes. (n.d.). Methyl 5-amino-2-bromo-4-methylbenzoate. (Note: Analogous compound, highlights utility as an intermediate). [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. [Link]

  • Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group. University of KwaZulu-Natal Thesis. [Link]

  • Khan, I. U., et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o1751. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1255. [Link]

  • Góngora-Benítez, M., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals, 17(3), 400. [Link]

Sources

Application Notes and Protocols for the Derivatization of the Amino Group in Methyl 2-amino-5-bromo-4-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Key Synthetic Intermediate

Methyl 2-amino-5-bromo-4-isopropylbenzoate is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of a wide range of biologically active molecules and fine chemicals. The presence of an amino group, a bromo substituent, an isopropyl moiety, and a methyl ester provides multiple handles for chemical modification. The derivatization of the amino group is a particularly critical step in many synthetic routes, as it allows for the introduction of diverse functionalities, modulation of the electronic properties of the aromatic ring, and protection of the amine during subsequent reactions.

This guide provides detailed protocols and expert insights into the common and effective methods for derivatizing the amino group of this compound. The methodologies discussed herein are designed to be robust and adaptable, enabling researchers, scientists, and drug development professionals to confidently advance their synthetic endeavors. We will delve into the mechanistic rationale behind each protocol, offering a deeper understanding of the reaction dynamics and empowering the user to troubleshoot and optimize these transformations.

Acylation of the Amino Group: Formation of Amides

Acylation of the amino group to form an amide is a fundamental transformation in organic synthesis. Amides are generally stable and can serve as protecting groups or as key structural motifs in the final target molecule.[1] The choice of acylating agent and reaction conditions can be tailored to achieve the desired outcome.

Rationale for Method Selection

The amino group in this compound is ortho to a methyl ester and meta to a bulky isopropyl group. While the ortho ester group can exert some steric hindrance, the nucleophilicity of the amine is generally sufficient for acylation under standard conditions. The use of a mild base is often necessary to neutralize the acid byproduct generated during the reaction.

Experimental Protocol: Acylation with Acetyl Chloride

This protocol describes the straightforward acylation of the starting material using acetyl chloride in the presence of triethylamine.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM (approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture. A white precipitate of triethylamine hydrochloride may form.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acetylated product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Table 1: Summary of Acylation Reaction Parameters

ParameterValue
Stoichiometry
This compound1.0 eq
Acetyl Chloride1.1 eq
Triethylamine1.2 eq
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2.5 - 4.5 hours
Work-up Aqueous wash with NaHCO₃ and Brine
Typical Yield > 90% (after purification)
Workflow for Acylation

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Dissolve Starting Material in DCM cool Cool to 0°C start->cool add_base Add Triethylamine cool->add_base add_acyl Add Acetyl Chloride Dropwise add_base->add_acyl stir_cold Stir at 0°C for 30 min add_acyl->stir_cold stir_rt Stir at RT for 2-4 hours stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with Water monitor->quench extract Aqueous Wash (NaHCO₃, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end end purify->end Final Product

Caption: Workflow for the acylation of the amino group.

Sulfonylation of the Amino Group: Formation of Sulfonamides

Sulfonylation of the amino group to form a sulfonamide is another crucial derivatization strategy. Sulfonamides are often more stable than amides and are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.

Rationale for Method Selection

The reaction of anilines with sulfonyl chlorides is a well-established method for the synthesis of sulfonamides.[2] The steric hindrance around the amino group in our substrate may slow the reaction rate, but it can typically be overcome by using a suitable base and allowing for sufficient reaction time. Pyridine is often used as both a base and a solvent in this transformation.

Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)

This protocol details the formation of the N-tosylated derivative.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous (optional, as co-solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material). If solubility is an issue, a co-solvent such as anhydrous DCM can be added.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Table 2: Summary of Sulfonylation Reaction Parameters

ParameterValue
Stoichiometry
This compound1.0 eq
p-Toluenesulfonyl Chloride1.1 eq
Reaction Conditions
Solvent/BaseAnhydrous Pyridine
Temperature0 °C to Room Temperature
Reaction Time12 - 16 hours
Work-up Acid/base aqueous wash
Typical Yield 85-95% (after purification)
Workflow for Sulfonylation

G cluster_prep Reaction Setup cluster_reaction Sulfonylation Reaction cluster_workup Work-up and Purification start Dissolve Starting Material in Pyridine cool Cool to 0°C start->cool add_tscl Add p-Toluenesulfonyl Chloride cool->add_tscl stir_cold Stir at 0°C for 1 hour add_tscl->stir_cold stir_rt Stir at RT for 12-16 hours stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor quench Pour into 1 M HCl monitor->quench extract Extract with Organic Solvent quench->extract wash Aqueous Wash (HCl, NaHCO₃, Brine) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end end purify->end Final Product

Caption: Workflow for the sulfonylation of the amino group.

Protection of the Amino Group: Carbamate Formation

In multi-step syntheses, it is often necessary to protect the amino group to prevent it from reacting with reagents intended for other parts of the molecule.[3] Carbamates, such as the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, are widely used for this purpose due to their stability and orthogonal deprotection conditions.[4][5]

Rationale for Method Selection

The Boc group is a popular choice for amine protection as it is stable to a wide range of reaction conditions but can be readily removed with acid.[6] The Fmoc group, on the other hand, is base-labile, offering an alternative deprotection strategy.[7] The choice between Boc and Fmoc protection depends on the planned subsequent reaction steps.

Experimental Protocol: Boc Protection

This protocol describes the installation of the Boc protecting group using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in THF or DCM (10 mL per gram of starting material) in a round-bottom flask.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected product.

  • Purify by column chromatography on silica gel if necessary.

Table 3: Summary of Boc Protection Reaction Parameters

ParameterValue
Stoichiometry
This compound1.0 eq
Di-tert-butyl dicarbonate (Boc₂O)1.2 eq
Triethylamine1.5 eq
DMAP0.1 eq (catalytic)
Reaction Conditions
SolventTHF or DCM
TemperatureRoom Temperature
Reaction Time4 - 6 hours
Work-up Aqueous wash with NH₄Cl and Brine
Typical Yield > 95% (after purification)
Experimental Protocol: Fmoc Protection

This protocol details the installation of the Fmoc protecting group using Fmoc-Cl.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of 1,4-dioxane and water (1:1, approximately 20 mL per gram of starting material).

  • Cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise.

  • Stir the reaction vigorously at room temperature overnight.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 4: Summary of Fmoc Protection Reaction Parameters

ParameterValue
Stoichiometry
This compound1.0 eq
Fmoc-Cl1.1 eq
Sodium Bicarbonate2.0 eq
Reaction Conditions
Solvent1,4-Dioxane / Water (1:1)
Temperature0 °C to Room Temperature
Reaction TimeOvernight
Work-up Aqueous wash and extraction
Typical Yield 90-98% (after purification)
Workflow for Amine Protection (Boc)

G cluster_prep Reaction Setup cluster_reaction Boc Protection Reaction cluster_workup Work-up and Purification start Dissolve Starting Material in THF/DCM add_base Add TEA and DMAP start->add_base add_boc Add Boc₂O add_base->add_boc stir_rt Stir at RT for 4-6 hours add_boc->stir_rt monitor Monitor by TLC stir_rt->monitor concentrate_initial Concentrate monitor->concentrate_initial dissolve Dissolve in Ethyl Acetate concentrate_initial->dissolve wash Aqueous Wash (NH₄Cl, Brine) dissolve->wash dry Dry Organic Layer wash->dry concentrate_final Concentrate dry->concentrate_final purify Purify (if needed) concentrate_final->purify end end purify->end Final Product

Caption: Workflow for the Boc protection of the amino group.

Reductive Amination: Formation of Secondary Amines

Reductive amination allows for the introduction of an alkyl or aryl group to the amino nitrogen, forming a secondary amine.[8] This is a powerful method for building molecular complexity.

Rationale for Method Selection

This one-pot reaction involves the in-situ formation of an imine between the aromatic amine and an aldehyde or ketone, followed by reduction with a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[9][10] These reducing agents are selective for the protonated imine over the carbonyl starting material.

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of the N-benzyl derivative.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) in DCE or DCM, add benzaldehyde (1.1 eq) and a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 5: Summary of Reductive Amination Parameters

ParameterValue
Stoichiometry
This compound1.0 eq
Benzaldehyde1.1 eq
Sodium triacetoxyborohydride (STAB)1.5 eq
Acetic AcidCatalytic
Reaction Conditions
SolventDCE or DCM
TemperatureRoom Temperature
Reaction Time12 - 24 hours
Work-up Aqueous wash with NaHCO₃ and Brine
Typical Yield 70-85% (after purification)
Workflow for Reductive Amination

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification start Dissolve Starting Material in DCE/DCM add_aldehyde Add Benzaldehyde and Acetic Acid start->add_aldehyde stir_imine Stir at RT for 30 min add_aldehyde->stir_imine add_stab Add STAB stir_imine->add_stab stir_reduction Stir at RT for 12-24 hours add_stab->stir_reduction monitor Monitor by TLC stir_reduction->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end end purify->end Final Product

Caption: Workflow for the reductive amination of the amino group.

Conclusion

The derivatization of the amino group in this compound is a versatile and powerful tool for organic synthesis and drug discovery. The protocols outlined in this application note for acylation, sulfonylation, protection, and reductive amination provide a solid foundation for researchers to modify this key intermediate. By understanding the principles behind each method and carefully controlling the reaction conditions, scientists can efficiently synthesize a diverse array of novel compounds for further investigation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Douglas, C. J., & Dudley, G. B. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8234-8239. [Link]

  • SG-Chem. (n.d.). The Role of Steric Hindrance in Sulfonylation Reagents. [Link]

  • Schmidt, T., Haas, R., Löw, E., & Steinbach, K. (1998). Derivatization of aromatic amines with bromine for improved gas chromatographic determination. Fresenius' journal of analytical chemistry, 362(3), 321-326. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Mercorelli, M. A., et al. (2021). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 11(24), 14963-14970. [Link]

  • Boumoud, T., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 1-6. [Link]

  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Zhang, C., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and bioanalytical chemistry, 386(3), 678-686. [Link]

  • Mercorelli, M. A., et al. (2021). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 11(24), 14963-14970. [Link]

  • Douglas, C. J., & Dudley, G. B. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8234-8239. [Link]

  • Zhang, C., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Journal of Chromatography A, 1017(1-2), 141-149. [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Munir, M. A., & Badri, K. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of analytical methods in chemistry, 2020, 5814389. [Link]

  • Organic Chemistry Data. (n.d.). Substitution (Tosylate) - Common Conditions. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Thompson, M. K., & Beutner, G. L. (2014). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of organic chemistry, 79(12), 5649-5661. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Li, B., et al. (2018). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic letters, 20(24), 7848-7852. [Link]

  • Meshram, G. A., & Patil, V. D. (2009). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Tetrahedron Letters, 50(10), 1117-1121. [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving Halogenated Isopropylbenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Isopropylbenzoate Scaffolds in Synthesis

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These transformations are fundamental to the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[3][4] Halogenated isopropylbenzoates are a particularly valuable class of substrates in this context. The isopropyl ester provides a moderately bulky and electronically distinct group that can influence reaction kinetics and selectivity, while the halogen atom serves as a versatile handle for a variety of coupling transformations. This guide provides an in-depth exploration of several key cross-coupling reactions involving halogenated isopropylbenzoates, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, thereby empowering researchers to adapt and troubleshoot these powerful synthetic methods.

Core Principles: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for its effective application.[5] The catalytic cycle typically involves a palladium(0) active species and proceeds through three key elementary steps: oxidative addition, transmetalation (for reactions like Suzuki, Negishi, and Sonogashira) or olefin coordination/insertion (for the Heck reaction), and reductive elimination to furnish the desired product and regenerate the palladium(0) catalyst.[1][6] The specific ligands coordinated to the palladium center play a crucial role in modulating its reactivity and stability throughout this cycle.

I. The Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron species with an organic halide.[7][8] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9][10]

Scientific Rationale and Mechanistic Insight

The key to a successful Suzuki-Miyaura coupling lies in the activation of the boronic acid with a base, which facilitates the transmetalation step. The choice of base is critical and depends on the lability of other functional groups in the substrates. For substrates like isopropylbenzoates, which contain an ester functionality, a moderately strong base is often sufficient to promote the reaction without causing unwanted hydrolysis. The palladium catalyst, often a pre-catalyst that is reduced in situ to the active Pd(0) species, must be stabilized by appropriate ligands to prevent decomposition into inactive palladium black.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n-X pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L_n-R oa_complex->trans_complex Transmetalation (R-B(OR')_2) trans_complex->re_complex Reductive Elimination product Ar-R re_complex->pd0 re_complex->product Product_out Coupled Product ArX Isopropyl 4-halobenzoate Boronic Ar'B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Isopropyl 4-Bromobenzoate with Phenylboronic Acid

Materials:

Reagent/MaterialSupplierGrade
Isopropyl 4-bromobenzoateCommercial Source>98%
Phenylboronic acidCommercial Source>98%
Pd(PPh₃)₄Commercial Source>98%
Potassium carbonate (K₂CO₃)Commercial SourceAnhydrous, >99%
TolueneCommercial SourceAnhydrous, >99.8%
EthanolCommercial Source200 proof
WaterIn-houseDeionized, degassed
Round-bottom flask with reflux condenserStandard Labware-
Magnetic stirrer and heating mantleStandard Labware-
Inert gas (Nitrogen or Argon)Gas SupplierHigh purity

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add isopropyl 4-bromobenzoate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene and ethanol (e.g., 4:1 ratio) and a small amount of degassed water.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

II. The Heck-Mizoroki Reaction: Olefin Arylation

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[2][11] This reaction is particularly useful for the synthesis of substituted alkenes.[12]

Scientific Rationale and Mechanistic Insight

The Heck reaction's success hinges on the syn-addition of the organopalladium species to the alkene, followed by a syn-β-hydride elimination.[13] The choice of base is crucial for regenerating the active Pd(0) catalyst.[14] For substrates like halogenated isopropylbenzoates, the electron-withdrawing nature of the ester group can facilitate the initial oxidative addition step. The steric bulk of the isopropyl group is generally well-tolerated.

Visualizing the Heck-Mizoroki Experimental Workflow

Heck_Workflow start Start setup Reaction Setup (Substrates, Catalyst, Base) start->setup reaction Reaction (Heating, Stirring) setup->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for a Heck-Mizoroki reaction.

Experimental Protocol: Heck-Mizoroki Coupling of Isopropyl 4-Iodobenzoate with n-Butyl Acrylate

Materials:

Reagent/MaterialSupplierGrade
Isopropyl 4-iodobenzoateCommercial Source>98%
n-Butyl acrylateCommercial Source>99%, stabilizer-free
Palladium(II) acetate (Pd(OAc)₂)Commercial Source>98%
Tri(o-tolyl)phosphine (P(o-tol)₃)Commercial Source>98%
Triethylamine (Et₃N)Commercial Source>99.5%, distilled
N,N-Dimethylformamide (DMF)Commercial SourceAnhydrous, >99.8%
Schlenk flask or sealed tubeStandard Labware-
Magnetic stirrer and heating blockStandard Labware-
Inert atmosphere (Nitrogen or Argon)Gas SupplierHigh purity

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add isopropyl 4-iodobenzoate (1.0 equiv), palladium(II) acetate (1-5 mol%), and tri(o-tolyl)phosphine (2-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Then, add triethylamine (2.0-3.0 equiv) followed by n-butyl acrylate (1.2-1.5 equiv).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

III. The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a highly efficient method for the formation of C(sp)–C(sp²) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[15][16] This reaction is notable for its mild conditions and broad functional group tolerance.[17]

Scientific Rationale and Mechanistic Insight

The Sonogashira coupling uniquely employs a dual catalytic system of palladium and copper.[14] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[17] An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[15]

Visualizing the Dual Catalytic Cycles of Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n-X pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L_n-C≡CR oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_acetylide->cu_x Transmetalation alkyne H-C≡CR + Base alkyne->cu_acetylide

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of Isopropyl 4-Bromobenzoate with Phenylacetylene

Materials:

Reagent/MaterialSupplierGrade
Isopropyl 4-bromobenzoateCommercial Source>98%
PhenylacetyleneCommercial Source>98%
PdCl₂(PPh₃)₂Commercial Source>98%
Copper(I) iodide (CuI)Commercial Source>98%
Triethylamine (Et₃N)Commercial Source>99.5%, distilled
Tetrahydrofuran (THF)Commercial SourceAnhydrous, >99.9%
Schlenk flaskStandard Labware-
Magnetic stirrerStandard Labware-
Inert atmosphere (Nitrogen or Argon)Gas SupplierHigh purity

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve isopropyl 4-bromobenzoate (1.0 equiv) in anhydrous THF.

  • Catalyst and Reagent Addition: To the solution, add PdCl₂(PPh₃)₂ (1-3 mol%), CuI (1-5 mol%), and triethylamine (2.0-3.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with diethyl ether. The filtrate is then washed with saturated aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

IV. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[18][19] This reaction has become a vital tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[20][21]

Scientific Rationale and Mechanistic Insight

This reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination.[18] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is often critical.[22] The ligand plays a significant role in promoting both the oxidative addition and the final reductive elimination steps.

Visualizing the Buchwald-Hartwig Logical Relationship

Buchwald_Hartwig_Logic reactants Isopropyl 4-halobenzoate Amine (R₂NH) product Isopropyl 4-(dialkylamino)benzoate reactants->product Buchwald-Hartwig Amination conditions Pd Catalyst Ligand Strong Base conditions->product

Caption: Key components leading to the product in a Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of Isopropyl 4-Bromobenzoate with Morpholine

Materials:

Reagent/MaterialSupplierGrade
Isopropyl 4-bromobenzoateCommercial Source>98%
MorpholineCommercial Source>99%
Pd₂(dba)₃Commercial Source>97%
XPhosCommercial Source>98%
Sodium tert-butoxide (NaOt-Bu)Commercial Source>97%
TolueneCommercial SourceAnhydrous, >99.8%
Schlenk tube or reaction vialStandard Labware-
Magnetic stirrer and heating blockStandard Labware-
Inert atmosphere (Argon or Nitrogen)Gas SupplierHigh purity

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or in a Schlenk tube under an inert atmosphere, combine isopropyl 4-bromobenzoate (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).

  • Base and Reagent Addition: Add sodium tert-butoxide (1.4 equiv) and anhydrous toluene. Finally, add morpholine (1.2 equiv).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

V. The Negishi Coupling: Versatile C-C Bond Formation with Organozinc Reagents

The Negishi coupling is a powerful cross-coupling reaction that joins organic halides or triflates with organozinc compounds.[23][24] It is known for its high reactivity and functional group tolerance.[23]

Scientific Rationale and Mechanistic Insight

Organozinc reagents are more reactive than their organoboron counterparts, often allowing for milder reaction conditions.[24] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[24] The preparation of the organozinc reagent is a key step and can be done in situ.

Experimental Protocol: Negishi Coupling of Isopropyl 4-Chlorobenzoate with an Organozinc Reagent

Materials:

Reagent/MaterialSupplierGrade
Isopropyl 4-chlorobenzoateCommercial Source>98%
Organozinc reagent (e.g., Alkylzinc bromide)Prepared in situ or Commercial Source-
Pd(OAc)₂Commercial Source>98%
SPhosCommercial Source>98%
Tetrahydrofuran (THF)Commercial SourceAnhydrous, >99.9%
Schlenk flaskStandard Labware-
Magnetic stirrerStandard Labware-
Inert atmosphere (Argon or Nitrogen)Gas SupplierHigh purity

Procedure:

  • Organozinc Preparation (if necessary): Prepare the organozinc reagent in a separate flask under an inert atmosphere.

  • Reaction Setup: In a separate dry Schlenk flask under an inert atmosphere, add isopropyl 4-chlorobenzoate (1.0 equiv), Pd(OAc)₂ (1-3 mol%), and SPhos (2-6 mol%) in anhydrous THF.

  • Reagent Addition: Add the prepared organozinc reagent (1.2-1.5 equiv) to the reaction mixture at room temperature.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

VI. Troubleshooting and Optimization

Low yields or incomplete reactions in cross-coupling reactions can often be attributed to several factors:

  • Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst poisoning. Consider using a pre-formed Pd(0) catalyst if in situ reduction is problematic.

  • Ligand Choice: The electronic and steric properties of the ligand are crucial. For challenging substrates, screening a variety of ligands is often necessary.

  • Base and Solvent Effects: The choice of base and solvent can significantly impact reaction rates and yields. Ensure the base is sufficiently strong and soluble in the chosen solvent.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Careful optimization of the reaction temperature is often required.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
  • Application Notes and Protocols for Heck Coupling Reactions Involving 4-Iodobenzyl Alcohol - Benchchem. (n.d.).
  • A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes - Benchchem. (n.d.).
  • General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC - NIH. (2025).
  • Negishi Coupling - Organic Chemistry Portal. (n.d.).
  • Heck reaction - Wikipedia. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Negishi Cross Coupling Reaction | Chem-Station Int. Ed. (2014).
  • Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing. (2011).
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromide and Chloride Supporting Information - AWS. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers - ResearchGate. (n.d.).
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid - Benchchem. (n.d.).
  • Heck reaction between bromobenzene (PhBr) and methyl acrylate in the... - ResearchGate. (n.d.).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre - Biblio. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids - Benchchem. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020).
  • Heck reaction - Wikipedia. (n.d.).
  • Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Methyl 4-Boronobenzoate - Benchchem. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024).
  • US5922898A - Process for preparing biaryl compounds - Google Patents. (n.d.).
  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... - ResearchGate. (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019).
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions - A General Introduction | Request PDF. (n.d.).
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole - Benchchem. (n.d.).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (2023).
  • Heck coupling reaction of aryl bromide with methyl acrylate. - ResearchGate. (n.d.).
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (n.d.).
  • Sonogashira coupling - YouTube. (2019).
  • Sonogashira cross-coupling reaction - YouTube. (2020).
  • Buchwald-Hartwig cross-coupling reaction - YouTube. (2020).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-5-bromo-4-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for the synthesis of Methyl 2-amino-5-bromo-4-isopropylbenzoate, a key intermediate in various research and development applications. This resource is designed to assist you in improving reaction yields and overcoming common experimental challenges.

Introduction

The synthesis of this compound can be approached through two primary synthetic routes, each with its own set of advantages and potential difficulties. The choice of route often depends on the availability of starting materials, scalability, and desired purity of the final product. This guide will detail both methods, providing step-by-step protocols and comprehensive troubleshooting for each.

Molecular Structure:

Chemical Identifiers:

PropertyValue
CAS Number 1000018-13-2[1][2]
Molecular Formula C11H14BrNO2[1]
Molecular Weight 272.14 g/mol [1]

Synthetic Strategies & Troubleshooting

Two viable synthetic pathways for this compound are presented below. Each section includes a detailed experimental protocol and a comprehensive troubleshooting guide in a question-and-answer format.

Route A: Bromination of Methyl 2-amino-4-isopropylbenzoate

This route involves the direct bromination of the pre-formed ester, Methyl 2-amino-4-isopropylbenzoate. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.

Route A Workflow Start Methyl 2-amino-4-isopropylbenzoate Bromination Bromination with NBS in Acetonitrile Start->Bromination Workup Aqueous Work-up (Na2S2O3, NaHCO3) Bromination->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for Route A: Bromination of the ester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-amino-4-isopropylbenzoate (1 equivalent) in a suitable solvent such as acetonitrile. Cool the mixture to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile to the cooled reaction mixture over 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume any unreacted bromine. Subsequently, add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any acidic byproducts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Q1: My reaction is producing a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?

A1: The strong activating nature of the amino group can lead to over-bromination. Here are several strategies to enhance mono-selectivity:

  • Control Stoichiometry: Use a slight excess of NBS (e.g., 1.05 equivalents) to ensure complete conversion of the starting material without a large excess that would promote di-bromination.

  • Slow Addition: Add the NBS solution slowly and at a low temperature (0-5 °C) to maintain a low concentration of the brominating agent in the reaction mixture at any given time.

  • Protecting Group Strategy: To significantly reduce the activating effect of the amino group, consider protecting it as an acetamide before bromination. The acetyl group is electron-withdrawing and moderates the reactivity of the aromatic ring, favoring mono-bromination at the para position to the amino group.[3] The acetyl group can be subsequently removed by acid or base hydrolysis.

Q2: The reaction mixture has turned dark brown, and I am getting a low yield of the desired product.

A2: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.[3] To mitigate this:

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent air oxidation.

  • Low Temperature: Maintain a low reaction temperature throughout the addition of the brominating agent.

  • Purify Starting Material: Use freshly purified Methyl 2-amino-4-isopropylbenzoate, as impurities can catalyze decomposition.

Q3: I am having difficulty separating the product from the unreacted starting material.

A3: If the reaction has not gone to completion, separating the product from the starting material can be challenging due to their similar polarities.

  • Optimize Reaction Time: Monitor the reaction closely by TLC to ensure it goes to completion.

  • Column Chromatography: If separation is still an issue, column chromatography with a carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.

Route B: Esterification of 2-amino-5-bromo-4-isopropylbenzoic acid

This approach involves the bromination of the benzoic acid precursor followed by esterification. This can be advantageous if the starting benzoic acid is more readily available or if the bromination of the acid is more selective than the ester.

Route B Workflow Start 2-amino-4-isopropylbenzoic acid Bromination Bromination with NBS in Acetic Acid Start->Bromination Acid_Intermediate 2-amino-5-bromo-4-isopropylbenzoic acid Bromination->Acid_Intermediate Esterification Fischer Esterification (Methanol, H2SO4, Reflux) Acid_Intermediate->Esterification Workup Aqueous Work-up (NaHCO3) Esterification->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Workflow for Route B: Bromination of the acid followed by esterification.

Part 1: Bromination of 2-amino-4-isopropylbenzoic acid

  • Reaction Setup: Dissolve 2-amino-4-isopropylbenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Bromination: At room temperature, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution. Alternatively, use NBS (1.05 equivalents). Monitor the reaction by TLC.

  • Isolation: Upon completion, pour the reaction mixture into ice water. The solid 2-amino-5-bromo-4-isopropylbenzoic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water. Dry the product thoroughly.

Part 2: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried 2-amino-5-bromo-4-isopropylbenzoic acid (1 equivalent) in a large excess of methanol (e.g., 10-20 equivalents).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2-0.3 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Q1: The Fischer esterification is not going to completion, and I have a low yield.

A1: Fischer esterification is a reversible reaction, and the presence of the basic amino group can neutralize the acid catalyst.[4][5]

  • Excess Alcohol: Use a large excess of methanol to shift the equilibrium towards the product side.[4]

  • Sufficient Catalyst: Ensure enough sulfuric acid is used to both catalyze the reaction and protonate the amino group. An increased amount of catalyst may be necessary compared to esterifications without a basic functional group.[5]

  • Water Removal: While challenging on a small scale, removing the water byproduct (e.g., using a Dean-Stark trap with a suitable solvent or adding a dehydrating agent) can drive the reaction to completion.

  • Reaction Time: Fischer esterifications can be slow. Ensure the reaction is refluxed for a sufficient duration.

Q2: During the work-up of the esterification, my product seems to be water-soluble.

A2: In the acidic reaction mixture, the amino group of the product is protonated, forming a salt that can be soluble in the aqueous phase.

  • Neutralization: It is crucial to neutralize the reaction mixture with a base like sodium bicarbonate. This deprotonates the ammonium salt, making the ester less water-soluble and facilitating its extraction into the organic phase.[4][5]

Q3: The bromination of the benzoic acid is giving me multiple products.

A3: Similar to the ester, the benzoic acid is also highly activated towards electrophilic substitution.

  • Control Reaction Conditions: Perform the bromination at a controlled temperature and with slow addition of the brominating agent.

  • Protecting Group: As in Route A, protecting the amino group as an acetamide before bromination can improve selectivity.

Q4: Can I use other esterification methods?

A4: Yes, if Fischer esterification proves problematic, other methods can be employed:

  • Acid Chloride Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with methanol. This is a non-reversible reaction that often gives high yields. However, the reagents are harsh and require careful handling.

  • Coupling Reagents: Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the esterification under milder conditions.

Summary of Key Considerations for Yield Improvement

Factor Recommendation Rationale
Purity of Starting Materials Use purified reagents.Impurities can lead to side reactions and decomposition, lowering the yield.
Control of Bromination Slow addition of brominating agent at low temperature.Minimizes over-bromination and oxidation of the aniline moiety.[3]
Esterification Equilibrium Use a large excess of alcohol and sufficient acid catalyst.Drives the reversible Fischer esterification towards the product.[4][5]
Work-up Procedure Ensure complete neutralization after esterification.Prevents loss of product in the aqueous phase during extraction.[4][5]
Purification Choose the appropriate method (recrystallization vs. chromatography) based on the impurity profile.Efficient purification is essential for obtaining a high-purity final product.

References

  • BenchChem. (2025). Optimizing reaction conditions for esterification of 4-aminobenzoic acid. BenchChem Technical Support.
  • OperaChem. (2024).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Halogenation of Substituted Anilines. BenchChem Technical Support.
  • Chemia. (2022).
  • YouTube. (2022).
  • Biotuva Life Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Pharmaffiliates. (n.d.). 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester.

Sources

Technical Support Center: Purification of Crude Methyl 2-amino-5-bromo-4-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and practical solutions for the purification of crude Methyl 2-amino-5-bromo-4-isopropylbenzoate. Here, we delve into common challenges and their resolutions, underpinned by scientific principles to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities typically arise from the synthesis process, which is commonly an electrophilic bromination of Methyl 2-amino-4-isopropylbenzoate. The main impurities to anticipate are:

  • Unreacted Starting Material: Methyl 2-amino-4-isopropylbenzoate.

  • Over-brominated Byproducts: Primarily dibromo-substituted products, where a second bromine atom is added to the aromatic ring.[1]

  • Hydrolysis Product: 2-amino-5-bromo-4-isopropylbenzoic acid, formed if water is present during the reaction or workup, leading to the hydrolysis of the methyl ester.[2]

  • Residual Reagents and Solvents: Traces of the brominating agent (e.g., N-Bromosuccinimide or bromine) and the reaction solvent.

Q2: What are the initial steps I should take to assess the purity of my crude product?

A2: Before proceeding with purification, it is crucial to have a baseline understanding of your crude material's composition. Thin-Layer Chromatography (TLC) is an indispensable tool for this initial assessment. By co-spotting your crude product with the starting material (if available), you can quickly visualize the presence of unreacted starting material and the number of byproducts. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative analysis of the purity.

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is a chemical that requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues
Problem Potential Cause(s) Solution(s)
Product does not crystallize upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but lacks nucleation sites. 3. High levels of impurities are inhibiting crystallization. 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.2. Induce Crystallization: Scratch the inner surface of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a small seed crystal of the pure product if available.3. Pre-purification: If the crude product is heavily contaminated, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
An oil forms instead of a solid ("oiling out"). 1. The boiling point of the solvent is higher than the melting point of the impure product. 2. The rate of cooling is too rapid. 3. High concentration of impurities. 1. Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.2. Slow Cooling: Insulate the flask to slow the cooling process. Allow it to cool to room temperature undisturbed before placing it in an ice bath.3. Solvent System Change: Consider using a lower-boiling point solvent or a different solvent system.
The recrystallized product is still colored. 1. Colored impurities are co-crystallizing with the product. 2. The product itself may have some inherent color. 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.2. Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired colorlessness.
Column Chromatography Issues
Problem Potential Cause(s) Solution(s)
Significant tailing of the product peak. The basic amino group is interacting strongly with the acidic silanol groups on the silica gel surface. Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent. This will neutralize the acidic sites on the silica gel and significantly improve the peak shape.
Poor separation of the product from impurities. 1. Inappropriate eluent polarity. 2. Column was overloaded. 3. Improper column packing. 1. Optimize Eluent: Use TLC to find an eluent system that gives good separation (Rf of the product around 0.3-0.4). A gradient elution from a non-polar to a more polar solvent system is often effective.2. Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded onto the column.3. Repack Column: Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Product does not elute from the column. The eluent is not polar enough. Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For very polar compounds, a solvent system containing methanol may be necessary.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening.

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethanol/Water mixture

  • Hexanes/Ethyl Acetate mixture

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This method is highly effective for separating the target compound from both more and less polar impurities.

Recommended Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). Crucially, add 0.5-1% triethylamine to the eluent mixture.

  • Sample Loading: Dry loading is recommended for optimal separation. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial low-polarity eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed bed free of air bubbles.

  • Sample Loading: Add the dry-loaded sample to the top of the silica bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC/HPLC Analysis Crude->TLC Assess Purity Recrystallization Recrystallization TLC->Recrystallization High Purity Crude Column Column Chromatography TLC->Column Low Purity Crude Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column->Pure_Product Analysis Purity Analysis (HPLC, NMR, MP) Pure_Product->Analysis Confirm Purity

Caption: A decision-making workflow for the purification of this compound.

References

  • Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis.
  • Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
  • Sigma-Aldrich. (n.d.).
  • Alfa Chemistry. (n.d.). CAS 1000018-13-2 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester.
  • PubChem. (n.d.). Methyl 2-amino-5-bromo-4-(propan-2-yl)
  • Roy, S., & Gribble, G. W. (2012).
  • de Souza, R. O. M. A., et al. (2014). Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study. RSC Advances, 4(94), 52206-52211.
  • Pharmaffiliates. (n.d.). Chemical Name : 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester.
  • Biotuva Life Sciences. (n.d.).
  • BenchChem. (2025).
  • Shafiq, M., et al. (2010). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3098.
  • Masterson, J. M., et al. (2014). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-amino-3,5-dibromo-, methyl ester on Newcrom R1 HPLC column.
  • YouTube. (2020, March 25).
  • BenchChem. (2025).
  • BLD Pharm. (n.d.).
  • ChemSpider. (n.d.). Methyl ester hydrolysis.
  • Sigma-Aldrich. (n.d.).
  • Studylib. (n.d.).
  • BLD Pharm. (n.d.).
  • ChemicalBook. (2025, August 9).

Sources

Technical Support Center: Synthesis of Polysubstituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these crucial intermediates. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering in-depth troubleshooting guides and frequently asked questions to navigate common side reactions and synthetic hurdles. Our goal is to provide a self-validating system of knowledge grounded in established chemical principles.

Section 1: Electrophilic Aromatic Substitution (EAS) on Aniline Derivatives

Electrophilic aromatic substitution is a cornerstone for functionalizing the aniline core. However, the powerful activating and directing effects of the amino group, coupled with its basicity, present a unique set of challenges.

Troubleshooting Guide: EAS Reactions
Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Poor Regioselectivity (e.g., mixture of ortho and para isomers) 1. Insufficient Steric Hindrance: The directing group on the nitrogen is not bulky enough to effectively block the ortho positions.[1] 2. Strong Activating Effect: The high electron-donating ability of the amino group makes both ortho and para positions highly reactive.1. Employ a Protecting Group: Convert the aniline to a bulkier acetanilide. The steric bulk of the acetyl group will disfavor electrophilic attack at the ortho position, leading to higher yields of the para-isomer.[1][2] 2. Catalyst Selection: For certain reactions like alkylation, shape-selective catalysts such as zeolites can be used to favor the formation of the less sterically hindered para-isomer.[3]
Formation of Meta-Substituted Product During Nitration Anilinium Ion Formation: In strongly acidic nitrating mixtures (HNO₃/H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[1][2] This group is strongly deactivating and a meta-director.Protect the Amino Group: Acetylation of the aniline to acetanilide prevents the formation of the anilinium ion. The amide is still an activating, ortho, para-director but is less basic and will not be protonated under the reaction conditions. The amino group can be regenerated by hydrolysis after nitration.[1][2]
Over-reaction (e.g., Polyhalogenation) High Ring Activation: The -NH₂ group is a very strong activating group, making the aromatic ring highly susceptible to multiple substitutions, even without a catalyst.[2][4]Moderate the Activating Group: Convert the amino group to an acetamido group (-NHCOCH₃). The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, reducing the activation of the ring and preventing over-reaction.[2] This allows for controlled mono-substitution.
Reaction Failure (Friedel-Crafts Alkylation/Acylation) Lewis Base-Catalyst Interaction: The basic amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[2][5] This forms a complex that deactivates the aromatic ring towards electrophilic attack.Protect the Amino Group: By converting the aniline to an acetanilide, the nitrogen lone pair is less available to coordinate with the Lewis acid catalyst, allowing the Friedel-Crafts reaction to proceed. Subsequent hydrolysis will restore the amino group.
Formation of Dark, Tarry Byproducts Oxidation of Aniline: Anilines are easily oxidized, especially by strong acids (like in nitration) or in the presence of air, leading to colored polymeric impurities.[4]1. Use Purified Reagents: Ensure the starting aniline is pure and colorless.[4] 2. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[4] 3. Protection: Protection of the amino group as an amide makes the substrate less prone to oxidation.[4]
EAS Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of aniline often a poor synthetic route? A1: Direct nitration is problematic for two main reasons. First, the strong oxidizing nature of the nitrating mixture can decompose the aniline starting material. Second, the strongly acidic conditions lead to the protonation of the amino group, forming the anilinium ion. This deactivating group directs the incoming nitro group to the meta position, which is often the undesired isomer.[1][2]

Q2: How can I introduce a substituent at the meta position to an aniline derivative? A2: While challenging, it is possible. One strategy is to perform the electrophilic substitution under strongly acidic conditions to intentionally form the meta-directing anilinium ion.[1] Alternatively, a multi-step synthesis can be employed where a meta-nitroaniline is used as the starting material, and the desired substituent is introduced before reducing the nitro group to an amine.

Q3: What is the purpose of converting aniline to acetanilide before halogenation? A3: This serves two key purposes. First, it moderates the reactivity of the aromatic ring, preventing the formation of the 2,4,6-trihalogenated product that typically results from the direct halogenation of aniline.[2] Second, the bulky acetyl group sterically hinders the ortho positions, leading to selective formation of the para-halogenated product.[1][2]

Protocol 1: Regioselective para-Nitration of Aniline via Acetanilide
  • Protection Step (Acetylation): a. In a fume hood, dissolve aniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid. b. Cool the solution in an ice bath and add acetic anhydride (1.2 eq). c. Concurrently, add a solution of sodium acetate (1.5 eq) in water. d. Stir vigorously until a white precipitate (acetanilide) forms. e. Collect the solid by vacuum filtration, wash with cold water, and dry.[1]

  • Nitration Step: a. In a separate flask, slowly add the dried acetanilide to concentrated sulfuric acid, keeping the mixture cool. b. Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath. c. Add the nitrating mixture dropwise to the acetanilide solution, maintaining a low temperature (e.g., <10 °C).[1] d. After the addition, allow the reaction to stir at room temperature for 30-60 minutes. e. Carefully pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide. f. Collect the product by vacuum filtration and wash thoroughly with cold water.[1]

  • Deprotection Step (Hydrolysis): a. Reflux the p-nitroacetanilide with aqueous hydrochloric acid (e.g., 10% w/v) until the solid dissolves. b. Cool the solution and neutralize by slowly adding a concentrated sodium hydroxide solution until the mixture is alkaline to precipitate the p-nitroaniline. c. Collect the pure para-isomer by vacuum filtration, wash with water, and dry.

Diagram: Decision Workflow for EAS on Anilines

Caption: Decision workflow for electrophilic aromatic substitution on anilines.

Section 2: N-Alkylation and C-Alkylation Side Reactions

Alkylation of anilines can occur on the nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation). Controlling the selectivity between these two pathways, and preventing over-alkylation, is a common challenge.

Troubleshooting Guide: Alkylation Reactions
Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Over-alkylation (Formation of di- and tri-alkylanilines) Increased Nucleophilicity of Product: The mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards further alkylation.[6][7]1. Control Stoichiometry: Use a large excess of aniline relative to the alkylating agent to favor mono-alkylation.[6] 2. Slow Addition: Add the alkylating agent slowly to maintain its low concentration, reducing the chance of a second alkylation event.[7] 3. Lower Temperature: Reducing the reaction temperature can decrease the rate of the subsequent alkylation steps more significantly than the initial one.[6] 4. Alternative Method: Use reductive amination (reacting aniline with an aldehyde/ketone followed by reduction), which offers better control for mono-alkylation.[6]
Low Yield of N-Alkylated Product 1. Poor Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic.[6] 2. Less Reactive Alkylating Agent: Alkyl chlorides are less reactive than bromides or iodides.[6] 3. Inappropriate Conditions: The temperature may be too low, or the solvent may not be optimal.[6]1. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation.[6][8] 2. More Reactive Alkylating Agent: Switch to an alkyl bromide, iodide, or triflate. 3. Solvent Screen: Aprotic solvents are often more effective for N-alkylation.[6] 4. Catalyst: For challenging substrates, screen different catalysts known to be effective for N-alkylation.[6]
Competing C-Alkylation High Temperatures: C-alkylation is often favored at higher temperatures, particularly with catalysts like zeolites.[9][10]Optimize Temperature: Lower the reaction temperature to favor N-alkylation. A careful temperature optimization study is recommended.[10] For syntheses where C-alkylation is desired (e.g., 2,6-diisopropylaniline), high temperatures are necessary, but must be balanced against tar formation.[9]
Alkylation Frequently Asked Questions (FAQs)

Q1: Why is the mono-N-alkylated aniline more reactive than aniline itself? A1: The alkyl group is electron-donating, which increases the electron density on the nitrogen atom. This makes the mono-alkylated product a stronger nucleophile than the starting aniline, leading to a higher propensity for a second alkylation reaction.[6][7]

Q2: How can I purify my desired mono-alkylaniline from over-alkylation byproducts? A2: If the boiling points are sufficiently different, fractional distillation under reduced pressure is an effective method.[6] Column chromatography is another common technique. For secondary vs. tertiary amines, derivatization with phthalic anhydride can be used; the secondary amine reacts while the tertiary amine does not, allowing for separation.[7]

Diagram: Controlling N-Alkylation vs. Over-alkylation

G cluster_0 Desired Pathway: Mono-alkylation cluster_1 Side Reaction: Over-alkylation Aniline Aniline Monoalkyl_Aniline Monoalkyl_Aniline Aniline->Monoalkyl_Aniline + R-X (1st Alkylation) Dialkyl_Aniline Dialkyl_Aniline Monoalkyl_Aniline->Dialkyl_Aniline + R-X (2nd Alkylation) (Often Faster) control Control Factors stoich Excess Aniline control->stoich temp Lower Temperature control->temp slow_add Slow R-X Addition control->slow_add stoich->Monoalkyl_Aniline Favors temp->Monoalkyl_Aniline Favors slow_add->Monoalkyl_Aniline Favors

Caption: Factors influencing the selectivity of mono- vs. over-alkylation.

Section 3: Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki coupling are powerful tools for forming C-N and C-C bonds to create polysubstituted anilines. However, they are susceptible to side reactions that can lower yields and complicate purification.

Troubleshooting Guide: Cross-Coupling Reactions
Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Low Yield in Buchwald-Hartwig Amination 1. Inactive Catalyst: The palladium catalyst may have degraded from exposure to air or moisture.[11] 2. Inappropriate Ligand/Base: The ligand may not be optimal for the substrate, or the base may be too weak or insoluble.[11] 3. Product Inhibition: The product amine can coordinate to the palladium center and inhibit the catalyst.[6]1. Use Fresh Catalyst/Pre-catalyst: Use a fresh batch of catalyst or an air-stable pre-catalyst that generates the active Pd(0) species in situ.[11][12] 2. Screen Ligands and Bases: For challenging couplings, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and ensure the base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) is anhydrous and soluble.[11] 3. Ligand Choice: The choice of a sufficiently bulky ligand can often mitigate product inhibition by disfavoring binding of the product amine.
Hydrodehalogenation (Aryl-X → Aryl-H) 1. β-Hydride Elimination: This is a potential side reaction in the Buchwald-Hartwig catalytic cycle.[13] 2. Protic Impurities: Water or other protic impurities can lead to protonolysis of organometallic intermediates.[11] 3. Base Choice: Some bases, particularly strong ones like NaOt-Bu, can promote the formation of palladium-hydride species that cause dehalogenation.[4]1. Optimize Ligand/Base: A bulkier ligand can sterically disfavor the conformation required for β-hydride elimination.[11] Sometimes a weaker base like K₃PO₄ is preferred.[4] 2. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and glassware is thoroughly dried.[11]
Homocoupling of Boronic Acid in Suzuki Reactions 1. Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[14] 2. Pd(II) Precursors: Catalysts like Pd(OAc)₂ must be reduced to Pd(0) in situ. This reduction process can be accompanied by the homocoupling of the boronic acid.[15] 3. Ligand Oxidation: Some phosphine ligands can be oxidized, leading to palladium species that favor homocoupling.[15]1. Degas Reaction Mixture: Thoroughly degas the solvent and reaction mixture (e.g., via sparging with argon or freeze-pump-thaw cycles).[14] 2. Use Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic reduction step.[15] 3. Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that are less prone to oxidation and promote the desired cross-coupling pathway.[15] 4. Add a Mild Reductant: Adding a mild reducing agent like potassium formate can help suppress homocoupling.[16]
Cross-Coupling Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination? A1: The catalytic cycle involves: 1) Oxidative addition of the aryl halide to a Pd(0) complex. 2) Coordination of the amine to the palladium center. 3) Deprotonation of the coordinated amine by a base to form a palladium-amido complex. 4) Reductive elimination of the product aryl amine, which regenerates the active Pd(0) catalyst.[12][13]

Q2: My aryl iodide is not working well in a Buchwald-Hartwig reaction, even though it's supposed to be more reactive. Why? A2: While aryl iodides undergo oxidative addition faster than bromides or chlorides, the iodide ion formed during the reaction can have an inhibitory effect on the catalyst, potentially causing it to precipitate from the solution and fall out of the catalytic cycle.[12] For this reason, aryl bromides are often the preferred substrates.

Q3: Can I perform a Buchwald-Hartwig amination on a substrate that already contains an aniline moiety? A3: Yes, but it requires careful consideration. The existing aniline can compete as a nucleophile. Selectivity can often be achieved by carefully choosing the ligand, base, and solvent. If the existing aniline is not the intended reaction site, protecting it is a prudent strategy.[1]

Diagram: Buchwald-Hartwig Catalytic Cycle and Side Reaction

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ oa_complex->amine_complex + R₂NH amido_complex L₂Pd(II)(Ar)(NR₂) amine_complex->amido_complex + Base, - HBX amido_complex:e->pd0:w Reductive Elimination product Ar-NR₂ amido_complex->product Reductive Elimination beta_hydride β-Hydride Elimination amido_complex->beta_hydride Side Reaction dehalogenation Ar-H beta_hydride->dehalogenation

Caption: Buchwald-Hartwig cycle with the competing β-hydride elimination side reaction.

References

  • Troubleshooting side reactions in the N-alkylation of aniline. Benchchem.
  • Addressing poor regioselectivity in the synthesis of substituted anilines. Benchchem.
  • . Benchchem.
  • Preventing over-alkylation in N-Nonylaniline synthesis. Benchchem.
  • Troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis. Benchchem.
  • Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Available at: [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Troubleshooting guide for N-(2-chloroethyl)-4-nitroaniline synthesis reactions. Benchchem.
  • Technical Support Center: Improving Selectivity in Aniline Alkylation to 2,6-Diisopropylaniline. Benchchem.
  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. NIH National Library of Medicine. Available at: [Link]

  • Origin of the Regioselectivity in the Gas-Phase Aniline+CH3+ Electrophilic Aromatic Substitution. Ariel University. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
  • Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Regioselective Control of Electrophilic Aromatic Substitution Reactions. ResearchGate. Available at: [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Meta-Substituted Aniline Derivatives by Nucleophilic Substitution. Sci-Hub. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. NIH National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Sterically Hindered Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchundo-Hartwig amination of sterically hindered benzoates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this challenging but powerful C-N bond-forming reaction. As Senior Application Scientists, we have curated this guide to not only provide protocols but to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield or failed Buchwald-Hartwig amination of sterically hindered benzoates?

Low yields in the amination of sterically hindered benzoates can often be attributed to a few key factors. The primary challenge is the steric hindrance around the reaction center, which can impede both the oxidative addition of the palladium catalyst to the aryl benzoate and the subsequent reductive elimination to form the desired C-N bond.[1][2] Another common issue is the choice of an inappropriate ligand-catalyst system. Bulky, electron-rich phosphine ligands are crucial for promoting the reaction with hindered substrates.[1][3][4] Additionally, the selection of the base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or product.[5][6] Finally, reaction parameters such as temperature, solvent, and concentration play a significant role and often require careful optimization.[5][7]

Q2: How do I choose the right palladium precursor, ligand, and base for my specific sterically hindered benzoate and amine?

The selection of the catalyst system is paramount for success. Here’s a breakdown of the key components:

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-catalysts are often preferred for their reliability in forming the active catalytic species.[5][8] Pre-catalysts can be activated under milder conditions and may lead to lower catalyst loadings.[5]

  • Ligand: For sterically hindered substrates, bulky, electron-rich biaryl phosphine ligands are the gold standard.[1][4][9] Ligands like BrettPhos and RuPhos have shown great efficacy in coupling hindered primary and secondary amines, respectively.[2][10] The choice between these can be substrate-dependent, and a screening of different ligands is often a necessary first step.[9][10]

  • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, especially if the substrates are base-sensitive.[5][6] The solubility of the base can also impact the reaction rate, so this should be a consideration in solvent selection.[5]

Q3: What are the typical reaction conditions and how should I optimize them?

A good starting point for optimization is a systematic screening of reaction parameters. This can be done using high-throughput experimentation (HTE) techniques to efficiently test a wide range of conditions.[11]

  • Temperature: Reactions are typically run at elevated temperatures, often between 80-100 °C.[5] However, for thermally sensitive substrates, lower temperatures with a more active catalyst system may be necessary.[7]

  • Solvent: Aprotic, non-polar solvents like toluene or dioxane are commonly used.[5][8] The solvent should be chosen to ensure the solubility of all reaction components, including the inorganic base.[5] In some cases, a mixture of solvents can be beneficial.[5]

  • Concentration: While there are no universal concentration guidelines, it is a parameter worth optimizing. In some cases, higher concentrations can favor the desired reaction pathway, while in others, more dilute conditions may be necessary to avoid side reactions.

Q4: What are the primary side reactions to be aware of?

The most common side reaction is hydrodehalogenation, where the aryl benzoate is reduced to the corresponding arene.[1] This can be minimized by the careful selection of the ligand and reaction conditions.[3] Another potential side reaction is β-hydride elimination, which can occur if the amine has β-hydrogens.[1] For substrates with other nucleophilic groups, such as phenols, competitive C-O coupling can occur.[8]

Troubleshooting Guides

Problem: No or Very Low Conversion of the Starting Aryl Benzoate

This is a common issue when dealing with sterically hindered substrates. Here’s a step-by-step guide to troubleshoot this problem:

Step 1: Verify the Integrity of Your Reagents Ensure that your solvent and amine are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.

Step 2: Evaluate Your Catalyst System The choice of ligand is often the most critical factor. If you are using a general-purpose ligand, it may not be suitable for a sterically hindered substrate.

  • Action: Screen a panel of bulky, electron-rich biaryl phosphine ligands. Consider ligands from different "generations" of Buchwald-Hartwig catalysts.[1]

Ligand FamilyExample LigandsRecommended For
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosA broad range of amines, including sterically hindered ones.[4][9][10]
Ferrocene-based JosiphosCan be effective for challenging couplings, including with ammonia.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrCan offer high stability and activity.[12]

Step 3: Optimize the Base and Solvent An inappropriate base or solvent can lead to poor reaction performance.

  • Action: If using a weaker base like a carbonate, consider switching to a stronger base such as NaOtBu or LHMDS.[5] Ensure your chosen solvent can solubilize the base to a reasonable extent.[5]

Step 4: Increase the Reaction Temperature Sterically hindered substrates often require higher activation energy.

  • Action: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and any potential decomposition.

Troubleshooting Flowchart: Low Conversion

G start Low/No Conversion check_reagents Verify Reagent Quality (Anhydrous, Inert Atmosphere) start->check_reagents screen_ligands Screen Bulky Biaryl Phosphine Ligands check_reagents->screen_ligands Reagents OK optimize_base_solvent Optimize Base and Solvent screen_ligands->optimize_base_solvent Still Low Conversion increase_temp Increase Reaction Temperature optimize_base_solvent->increase_temp Still Low Conversion success Successful Reaction increase_temp->success Improved Conversion

Caption: A decision tree for troubleshooting low conversion.

Problem: Significant Formation of Hydrodehalogenation or Other Side Products

The formation of side products can compete with the desired amination, reducing the overall yield.

Step 1: Re-evaluate Your Ligand Choice Some ligands are more prone to promoting side reactions than others. The ligand's steric and electronic properties influence the relative rates of reductive elimination (product formation) versus side reactions like β-hydride elimination.[1]

  • Action: Switch to a different class of bulky phosphine ligand. Sometimes a subtle change in the ligand structure can have a significant impact on selectivity.

Step 2: Adjust the Base A base that is too strong or too hindered can sometimes favor side reactions.

  • Action: If using NaOtBu, consider trying a weaker base like K₃PO₄ or Cs₂CO₃, especially if your substrate is sensitive.[1]

Step 3: Lower the Reaction Temperature Side reactions often have a different activation energy profile than the desired reaction.

  • Action: Once you have some product formation, try lowering the temperature to see if the selectivity improves.

Problem: Inconsistent Results Between Batches

Inconsistent results are often a sign of sensitivity to subtle variations in reaction setup or reagent quality.

Step 1: Standardize Your Procedure Ensure that the order of addition of reagents, stirring rate, and heating method are consistent for every reaction. The rate of agitation can be particularly important when using insoluble inorganic bases.[5]

Step 2: Use a Pre-catalyst The in situ formation of the active catalyst from a palladium source like Pd(OAc)₂ can be unreliable.[8]

  • Action: Switch to a well-defined palladium pre-catalyst to ensure consistent generation of the active LPd(0) species.[5]

Step 3: Re-purify Your Starting Materials Impurities in the aryl benzoate or amine can interfere with the catalytic cycle.

  • Action: Purify your starting materials by recrystallization, distillation, or column chromatography.

Problem: Difficulty in Product Purification

Purification can be challenging due to the presence of residual catalyst, ligand (and its oxide), and other byproducts.[13]

Step 1: Initial Workup After the reaction is complete, a simple filtration through a pad of celite can remove a significant portion of the palladium catalyst.[13]

Step 2: Column Chromatography This is the most common method for purifying the product.

  • Action: A gradient elution is often necessary to separate the product from non-polar byproducts and more polar impurities. Test different solvent systems on TLC to find the optimal conditions.[13]

Step 3: Alternative Purification Methods If chromatography is difficult, consider other options.

  • Action: Recrystallization can be an effective method if a suitable solvent can be found. In some cases, an acid-base extraction can be used to separate the amine product from neutral impurities.

Experimental Protocols

General Protocol for Screening of Buchwald-Hartwig Amination Conditions

This protocol is designed for a small-scale screening of different ligands and bases.

  • To an array of oven-dried vials, add the aryl benzoate (0.1 mmol, 1.0 equiv).

  • In a separate glovebox, prepare stock solutions of the palladium pre-catalyst (e.g., 0.002 mmol, 2 mol %) and the desired ligand (0.004 mmol, 4 mol %) in the reaction solvent (e.g., toluene).

  • To each vial, add the appropriate base (0.2 mmol, 2.0 equiv).

  • Add the amine (0.12 mmol, 1.2 equiv) to each vial.

  • Add the catalyst/ligand stock solution to each vial.

  • Seal the vials and heat to the desired temperature with vigorous stirring.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle cluster_steps Pd0 L-Pd(0) PdII_complex L-Pd(II)(Ar)(OBz) Pd0->PdII_complex Ar-OBz OxAdd Oxidative Addition (Slow for hindered Ar-OBz) Amido_complex L-Pd(II)(Ar)(NR'R'') PdII_complex->Amido_complex HNR'R'' Ligand_Ex Amine Coordination + Deprotonation (Base) Product Ar-NR'R'' Amido_complex->Product RedElim Reductive Elimination (Can be slow for hindered systems) Product->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH. Available at: [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Available at: [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.. Available at: [Link]

  • Use of base metals in Buchwald-Hartwig coupling - Wordpress. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. Available at: [Link]

  • Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig amination in the presence of ammonia : r/Chempros - Reddit. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 2-amino-5-bromo-4-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 2-amino-5-bromo-4-isopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in a highly pure form. Purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the quality of active pharmaceutical ingredients. This resource addresses common purification challenges in a direct question-and-answer format, grounded in fundamental chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The two most common synthetic pathways to this compound are:

  • Esterification of 2-amino-5-bromo-4-isopropylbenzoic acid.

  • Bromination of Methyl 2-amino-4-isopropylbenzoate.

Based on these routes, the following impurities are frequently observed:

  • Unreacted Starting Materials:

    • 2-amino-5-bromo-4-isopropylbenzoic acid (from incomplete esterification).

    • Methyl 2-amino-4-isopropylbenzoate (from incomplete bromination).

  • Over-brominated Byproducts:

    • Dibromo-substituted analogues (e.g., Methyl 2-amino-3,5-dibromo-4-isopropylbenzoate).

  • Regioisomers of Bromination:

    • Impurities where bromine is introduced at a different position on the aromatic ring.

  • Residual Reagents and Solvents:

    • Acid catalysts (e.g., sulfuric acid) from esterification.

    • Solvents used in the reaction and work-up.

  • Hydrolysis Products:

    • Reversion to the carboxylic acid if the ester is exposed to acidic or basic conditions during work-up and purification.

Q2: My crude product is a dark, oily substance. How can I get it to crystallize?

The "oiling out" of a product instead of crystallizing is a common issue in recrystallization, often caused by a high concentration of impurities which depresses the melting point of the mixture.[1][2]

Troubleshooting Steps:

  • Initial Purification: Before attempting recrystallization, consider a preliminary purification step to remove the bulk of the impurities. A simple acid-base extraction can be highly effective (see Protocol 1).

  • Solvent Selection: Ensure you are using an appropriate solvent. For this compound, which has both polar and non-polar characteristics, a mixed solvent system is often effective. Good starting points for screening are ethanol/water or hexane/ethyl acetate.[3][4]

  • Slow Cooling: Rapid cooling can promote oiling out. Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can facilitate slow cooling.[1][5]

  • Charcoal Treatment: If the color is due to polar, colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it.[6]

Q3: I am seeing significant tailing of my product spot on the TLC plate during column chromatography. What is causing this and how can I fix it?

Tailing is a common problem when purifying basic compounds like anilines on silica gel, which is acidic. The basic amino group of your product interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad, tailing peaks.[7][8]

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (TEA) at a concentration of 0.5-1% is a common and effective choice.[6][8]

  • Alternative Stationary Phase: Consider using an amine-functionalized silica gel column. This provides a basic stationary phase that minimizes the problematic acid-base interactions.[9]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the most common purification techniques for this compound.

Guide 1: Purification by Acid-Base Extraction

This technique is ideal for removing acidic or basic impurities from your neutral product.[10][11][12][13][14]

Protocol 1: Removal of Acidic and Basic Impurities

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities. The basic impurities will be protonated and move into the aqueous layer.[11]

  • Base Wash: Separate the organic layer and then wash it with a dilute aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate) to remove any acidic impurities, such as unreacted carboxylic acid. The acidic impurities will be deprotonated and partition into the aqueous layer.[10][14]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Problem Possible Cause Solution
Emulsion formation during washing Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of vigorous shaking. Adding a small amount of brine can also help break up emulsions.
Product precipitates out in the funnel The product may have some solubility in the aqueous layer, especially if the pH is not neutral.Ensure the organic layer is well-separated before proceeding to the next wash. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[4][15]

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2][15]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used.Gently heat the solution to evaporate some of the solvent and re-cool. Alternatively, scratch the inside of the flask with a glass rod to induce crystallization.[5][15]
Low recovery of purified product The product has significant solubility in the cold solvent mixture.Ensure the solution is cooled in an ice bath for a sufficient amount of time. Minimize the amount of cold solvent used for washing the crystals.
Guide 3: Purification by Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities.[6]

Protocol 3: Flash Column Chromatography on Silica Gel

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity to elute your product.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Problem Possible Cause Solution
Poor separation of spots on TLC The chosen eluent system is not optimal.Screen a variety of solvent systems with different polarities. For this compound, systems like hexanes/ethyl acetate, hexanes/dichloromethane, or dichloromethane/methanol could be effective.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase.

Visualizations

Decision-Making Workflow for Purification

PurificationWorkflow start Crude Product (this compound) impurity_check Assess Impurity Profile (TLC, NMR) start->impurity_check acid_base Acid-Base Extraction impurity_check->acid_base Acidic or Basic Impurities Present recrystallization Recrystallization impurity_check->recrystallization Mainly Neutral Impurities, Product is Solid chromatography Column Chromatography impurity_check->chromatography Complex Mixture or Oily Product acid_base->recrystallization Product still impure acid_base->chromatography Product still impure recrystallization->chromatography Fails or Oiling Out pure_product Pure Product recrystallization->pure_product Successful chromatography->pure_product Successful

References

Technical Support Center: Synthesis of Sterically Hindered Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sterically hindered aminobenzoate esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these complex syntheses. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the intricacies of these reactions and achieve your desired products with higher yields and purity.

Introduction: The Challenge of Steric Hindrance

The synthesis of sterically hindered aminobenzoate esters presents a significant challenge in organic chemistry. Steric hindrance, arising from bulky substituents near the reacting centers (the carboxylic acid and the alcohol), can dramatically slow down reaction rates or prevent the reaction from occurring altogether. Furthermore, the presence of the amino group introduces its own set of complications, including potential side reactions and the need for protection-deprotection steps. This guide will address these common issues and provide practical, field-proven solutions.

Troubleshooting Guide: Common Problems and Solutions

This section is formatted as a series of common problems you might encounter during your experiments, followed by their probable causes and recommended solutions.

Problem 1: Low or No Ester Product Formation

Probable Cause A: Severe Steric Hindrance. The primary reason for low yields is often the sheer bulk of the substituents on either the aminobenzoic acid or the alcohol, which prevents the nucleophilic attack required for esterification.

Solution:

  • Switch to a more powerful esterification method. If you are using a classic Fischer-Speier esterification, which is often too harsh and reversible for these substrates, consider milder and more effective methods like the Steglich or Mitsunobu reactions.[1][2][3]

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent, along with a catalytic amount of 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid under mild, neutral conditions.[1][2][4] It is particularly effective for sterically demanding substrates.[2][4]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a related reagent.[5] It is known for its mild conditions and is often successful with hindered alcohols.[6][7]

Probable Cause B: Reversibility of the Reaction (Fischer Esterification). The Fischer esterification is an equilibrium-driven process. The water produced as a byproduct can hydrolyze the ester back to the starting materials, leading to low yields.[8][9][10]

Solution:

  • Use a large excess of the alcohol. This is a common strategy to shift the equilibrium towards the product side according to Le Chatelier's Principle.[8][9] The alcohol can often be used as the solvent.

  • Remove water as it forms. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[9]

Probable Cause C: Insufficient Catalyst Activity. In methods like Fischer esterification, the basic amino group of the aminobenzoate can neutralize the acid catalyst, rendering it ineffective.[10]

Solution:

  • Use a stoichiometric amount of acid catalyst. This ensures that there is enough acid to both protonate the amino group and catalyze the esterification.[10]

Problem 2: Formation of N-Acylurea Byproduct in Steglich Esterification

Probable Cause: In the absence of a strong nucleophile, the O-acylisourea intermediate in the Steglich esterification can slowly rearrange to a more stable N-acylurea, which is a common and difficult-to-remove impurity.[4]

Solution:

  • Ensure the presence of DMAP. DMAP acts as a superior nucleophile that intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[1][3][4] This catalytic cycle outcompetes the rearrangement to the N-acylurea.

  • Optimize reaction conditions. Lowering the reaction temperature can sometimes disfavor the rearrangement pathway.

Problem 3: N-Acylation Side Product Formation

Probable Cause: The amino group of the aminobenzoate is nucleophilic and can compete with the alcohol in attacking the activated carboxylic acid (or the ester product itself), leading to the formation of amide byproducts.[8]

Solution:

  • Protect the amino group. This is the most effective way to prevent N-acylation. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be introduced before the esterification and removed afterwards under specific conditions.[11]

  • In Fischer esterification, acidic conditions protonate the amine. The resulting ammonium salt is no longer nucleophilic, which helps to minimize this side reaction.[10]

Problem 4: Reaction Mixture Darkens Significantly

Probable Cause: Prolonged heating at high temperatures, especially in the presence of strong acids, can lead to decomposition or polymerization of the starting materials or products.

Solution:

  • Use milder reaction conditions. Avoid excessively high temperatures and monitor the reaction closely to stop it once the starting material is consumed.

  • Consider alternative methods. The Steglich and Mitsunobu reactions are performed under much milder conditions and can prevent such decomposition.[1][2][5]

Frequently Asked Questions (FAQs)

Q1: What is the best method for esterifying a sterically hindered aminobenzoic acid with a bulky alcohol?

A1: For substrates with significant steric hindrance on both the acid and the alcohol, the Steglich esterification is often the method of choice.[1][2][4] Its mild, neutral conditions and the use of a highly effective catalyst (DMAP) make it well-suited for overcoming steric barriers that would be insurmountable for methods like Fischer esterification.[3] The Mitsunobu reaction is also a strong candidate, particularly when the alcohol is highly hindered.[6][7]

Q2: Do I always need to protect the amino group?

A2: Not always, but it is highly recommended, especially when using coupling reagents that can react with the amine. In Fischer esterification, the acidic conditions protonate the amine, effectively protecting it.[10] However, for methods like Steglich esterification, protecting the amine with a group like Boc or Cbz will prevent the formation of amide side products and generally lead to cleaner reactions and higher yields.[11]

Q3: How can I remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?

A3: DCU is a solid that is insoluble in most common organic solvents. The easiest way to remove it is by filtration of the reaction mixture.[1] Rinsing the filter cake with a small amount of the reaction solvent will help to recover any product that may have been trapped.

Q4: My Mitsunobu reaction is not working for my hindered alcohol. What can I do?

A4: For sterically hindered alcohols, a simple modification of the standard Mitsunobu procedure can significantly improve yields. Using 4-nitrobenzoic acid as the acidic component often gives better results than benzoic acid or acetic acid.[6][7] Additionally, the order of addition of reagents can be crucial. Pre-forming the betaine by adding DEAD to triphenylphosphine before adding the alcohol and acid can sometimes be more effective.[5]

Q5: Are there any "greener" alternatives to the common reagents used in these reactions?

A5: Yes, research is ongoing to develop more environmentally friendly approaches. For instance, alternative carbodiimides to DCC, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are water-soluble, making their urea byproduct easier to remove with an aqueous workup.[1][12] There is also work on developing recyclable reagents and using more benign solvents.[3]

Experimental Protocols

Detailed Protocol for Steglich Esterification of a Sterically Hindered Aminobenzoic Acid

This protocol provides a general procedure that can be adapted for specific substrates.

Materials:

  • Sterically hindered aminobenzoic acid (1.0 eq)

  • Sterically hindered alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered aminobenzoic acid (1.0 eq), the sterically hindered alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low or No Product Yield CheckMethod Current Method? Start->CheckMethod Fischer Fischer Esterification CheckMethod->Fischer Yes SteglichMitsunobu Steglich or Mitsunobu CheckMethod->SteglichMitsunobu No Equilibrium Equilibrium Issue? Fischer->Equilibrium SideReaction Side Reactions? Fischer->SideReaction ReagentIssue Reagent Issue? Fischer->ReagentIssue SwitchMethod Switch to Steglich or Mitsunobu Fischer->SwitchMethod SteglichMitsunobu->SideReaction SteglichMitsunobu->ReagentIssue SolveEquilibrium Add excess alcohol Remove H₂O Equilibrium->SolveEquilibrium SolveSideReaction Protect amino group SideReaction->SolveSideReaction SolveReagent Check catalyst loading Use fresh reagents ReagentIssue->SolveReagent

Caption: Troubleshooting workflow for low product yield.

Simplified Mechanism of Steglich Esterification

Steglich_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP DCU DCU O_Acylisourea->DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement DMAP DMAP DMAP->Acylpyridinium Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH ROH R'-OH ROH->Ester

Caption: Simplified mechanism of the Steglich esterification.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Grokipedia. Steglich esterification. [Link]

  • Fiveable. Steglich Esterification Definition. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5854-5864. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • MDPI. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]

  • YouTube. Steglich Esterification/ Keck Macrolactonization. [Link]

  • ResearchGate. Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. [Link]

  • Google Patents.
  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • ResearchGate. Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. [Link]

  • Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Unknown Source. Experiment 17: multi-step synthesis: Benzocaine.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • Reddit. Esterification/Amidation Problems. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • The Science Snail. Benzocaine synthesis from toluene and p-xylene. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

  • Asian Journal of Research in Chemistry. Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • PubMed. The synthesis of sterically hindered amides. [Link]

  • Google Patents.
  • iitb.ac.in. Protecting Groups. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Unknown Source. Amino Acid-Protecting Groups.
  • Unknown Source. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]

  • Google Patents.
  • ResearchGate. Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: ANeat Access to Anilides. [Link]

  • ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]

Sources

Technical Support Center: Mitigating Hydrodehalogenation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of hydrodehalogenation (HDH) in metal-catalyzed cross-coupling. Our goal is to provide you with a deep mechanistic understanding and actionable troubleshooting strategies to minimize this unwanted pathway, thereby improving your reaction yields and product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of hydrodehalogenation, providing a solid foundation before diving into advanced troubleshooting.

Q1: What is hydrodehalogenation (HDH) and why is it a critical issue?

Hydrodehalogenation (HDH) is a competing side reaction in cross-coupling methodologies where the halide on your starting material (Ar-X) is replaced by a hydrogen atom (Ar-H) instead of the desired coupling partner.[1][2] This is a significant issue as it directly consumes your starting material, reduces the yield of the target molecule, and introduces a byproduct that can be difficult to separate, complicating downstream purification efforts.

Q2: What are the primary mechanistic routes leading to hydrodehalogenation?

Understanding the origin of HDH is key to preventing it. The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This reactive intermediate can arise from several sources:

  • Reaction with the Base: Strong bases can react with sources of protons in the reaction, which can then lead to the formation of Pd-H species.

  • Solvent Involvement: Protic solvents like alcohols or even trace amounts of water can serve as hydride sources.[1][3][4] For instance, in alcoholic solvents, a proposed mechanism involves the displacement of the halide on the palladium intermediate by an alkoxide, followed by β-hydride elimination.[1]

  • Organoboron Reagents: In Suzuki-Miyaura coupling, impurities in or decomposition of the boronic acid can sometimes generate hydride sources.

Once formed, the Ar-Pd(II)-H intermediate can undergo reductive elimination to yield the undesired Ar-H byproduct and regenerate the Pd(0) catalyst, which then re-enters the catalytic cycle.

Q3: Which experimental factors generally promote hydrodehalogenation?

Several factors can tip the balance in favor of HDH over the productive cross-coupling pathway:

  • Substrate Reactivity: The tendency for HDH often follows the reactivity of the C-X bond: Aryl Iodides > Aryl Bromides > Aryl Chlorides.[2]

  • Electron-Deficient Substrates: Aryl halides bearing electron-withdrawing groups are often more susceptible to HDH.

  • N-Heterocyclic Halides: Substrates like pyridines, indoles, and pyrazoles are notoriously prone to HDH.[2][5] This can be due to the nitrogen atom's ability to coordinate with the palladium center or, for N-H containing heterocycles, deprotonation by the base can alter the electronic properties of the ring.[2][5]

  • High Temperatures: Increased reaction temperatures can sometimes accelerate the rate of HDH relative to the desired coupling.[6]

  • Strong, Bulky Bases: While necessary for transmetalation, excessively strong or sterically hindered bases can promote pathways leading to Pd-H formation.[1]

Q4: How can I quickly determine if HDH is a significant problem in my reaction?

The most direct method is to monitor your reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). Compare the reaction mixture to an authentic standard of the expected hydrodehalogenated byproduct (Ar-H). A significant spot or peak corresponding to this standard is a clear indication that HDH is a competing pathway. Quantitative analysis by NMR or calibrated LC/GC can determine the precise ratio of product to byproduct.

Part 2: Troubleshooting Guides

This section provides structured, in-depth troubleshooting workflows for common experimental scenarios involving hydrodehalogenation.

Scenario 1: High Levels of Hydrodehalogenated Byproduct Detected

You've confirmed via LC-MS that a significant portion of your aryl halide is being converted to the corresponding arene. Here is a systematic approach to mitigate this issue.

Troubleshooting Workflow: A Step-by-Step Guide

G cluster_start Initial Observation cluster_steps Troubleshooting Steps cluster_end Resolution Start High HDH Byproduct (>10%) Base Step 1: Re-evaluate Base - Switch to a weaker base (e.g., K2CO3, CsF) - Use a less sterically hindered base Start->Base Start with least disruptive change Ligand Step 2: Modify Ligand - Increase ligand steric bulk (e.g., XPhos, RuPhos) - Use a more electron-donating ligand Base->Ligand If HDH persists Solvent Step 3: Adjust Solvent & Temp. - Switch to an aprotic solvent (e.g., Toluene, Dioxane) - Lower reaction temperature Ligand->Solvent If HDH persists Catalyst Step 4: Change Catalyst System - Use a well-defined precatalyst (e.g., G2, G3) - Screen different palladium sources Solvent->Catalyst If HDH persists End HDH Minimized (<5%) Catalyst->End Successful Optimization

Step 1: Re-evaluate the Base

  • Causality: The choice of base is critical. Strong, non-coordinating bases like potassium tert-butoxide can accelerate the formation of palladium hydride species, which are direct precursors to the HDH byproduct.[1] The base can also react with protic solvents or trace water, creating a hydride-rich environment.

  • Actionable Advice:

    • Switch to a Milder Base: If you are using a strong base (e.g., KOtBu, NaOtBu), consider switching to a milder inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] These bases are often sufficient to facilitate the transmetalation step in Suzuki couplings without aggressively promoting HDH.

    • Consider Bicarbonates: For particularly sensitive substrates, even weaker bases like NaHCO₃ or KHCO₃ in an aqueous/organic biphasic system can be effective.

    • Stoichiometry: Ensure you are not using a large excess of the base. Start with 2-3 equivalents and adjust as needed.

Table 1: General Guide for Base Selection to Minimize HDH

Base ClassExamplesSuitability for HDH-Prone SubstratesRationale
Strong Alkoxides KOtBu, NaOtBuLowHigh basicity can promote Pd-H formation and side reactions.
Phosphates K₃PO₄HighModerately strong, often provides a good balance of reactivity and selectivity.
Carbonates Cs₂CO₃, K₂CO₃HighMilder bases, effective for a wide range of couplings with reduced HDH risk.
Bicarbonates KHCO₃, NaHCO₃Very HighUsed for highly sensitive substrates where HDH is a major issue.

Step 2: Ligand Selection and Modification

  • Causality: The ligand bound to the palladium center dictates the steric and electronic environment of the catalyst, profoundly influencing the relative rates of the desired reductive elimination (forming Ar-Nu) versus the undesired reductive elimination (forming Ar-H).

  • Actionable Advice:

    • Increase Steric Bulk: Employing bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), can accelerate the rate-limiting reductive elimination step of the desired product.[7][8] This sterically congested environment can disfavor the formation of or reaction with Pd-H species.

    • Enhance Electron Donation: More electron-donating ligands increase the electron density on the palladium center. This generally speeds up the oxidative addition and reductive elimination steps of the main catalytic cycle, helping it to outcompete the HDH pathway.

Step 3: Solvent and Temperature Optimization

  • Causality: Protic solvents (alcohols, water) can directly participate in the formation of Pd-H species.[3][4] Even in aprotic solvents, trace water can be a culprit. Temperature affects the rates of all reactions, and often, the activation energy for HDH can be lower than that for the desired coupling, meaning higher temperatures disproportionately favor the side reaction.[6]

  • Actionable Advice:

    • Use Anhydrous Aprotic Solvents: Switch from protic solvents like methanol or ethanol to anhydrous aprotic solvents such as toluene, dioxane, or THF.[6][9] Ensure the solvent is properly dried and consider adding molecular sieves to the reaction.

    • Lower the Temperature: Attempt the reaction at a lower temperature. While this may slow down the overall reaction rate, it can often suppress the HDH side reaction to a greater extent. Run a temperature screen (e.g., 100 °C, 80 °C, 60 °C) to find the optimal balance.

Step 4: Catalyst Precursor and Additives

  • Causality: The choice of palladium source and the presence of certain additives can influence the concentration of active Pd(0) and the formation of Pd-H.

  • Actionable Advice:

    • Use Well-Defined Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using modern, well-defined precatalysts (e.g., XPhos Pd G2, SPhos Pd G3).[7] These complexes often provide more controlled and reproducible generation of the active catalyst, potentially minimizing side reactions.

    • Consider Additives: In some specific cases, additives have been used to suppress HDH. For instance, the addition of a mild reducing agent like potassium formate has been reported to minimize competing pathways by controlling the concentration of different palladium oxidation states.[10] However, this should be approached with caution as it can also interfere with the main catalytic cycle.

Scenario 2: Reaction is Sluggish and HDH is the Major Pathway

In this challenging scenario, the desired cross-coupling is slow, giving the HDH side reaction ample opportunity to dominate. The goal is to fundamentally alter the catalytic system to favor productive coupling.

Troubleshooting Workflow: A Strategic Pivot

G cluster_cycle The Catalytic Crossroads cluster_strategy Strategic Interventions Cycle Cycle Ligand Strategy 1: Ligand Optimization - Use highly active Buchwald ligands - Screen N-heterocyclic carbene (NHC) ligands Cycle:f1->Ligand Problem: HDH Dominates Catalyst Strategy 2: Change Metal/Precatalyst - Switch to a Nickel catalyst system - Use a more active Pd precatalyst (e.g., palladacycle) Ligand->Catalyst If Ligand switch is insufficient Conditions Strategy 3: Re-optimize Conditions - Re-screen bases and solvents with new catalyst - Consider microwave irradiation to accelerate desired reaction Catalyst->Conditions Fine-tune new system Conditions->Cycle:f0 Goal: Favor Productive Pathway

1. Aggressive Ligand Screening:

  • Causality: If standard ligands are failing, it indicates a fundamental mismatch with the substrate, leading to a slow transmetalation or reductive elimination step. A more potent ligand is needed to accelerate the productive cycle.

  • Actionable Advice:

    • Screen a Broader Ligand Set: Go beyond the standard bulky monophosphine ligands. Create a small screening library that includes:

      • Biaryl Phosphines: (e.g., XPhos, SPhos, BrettPhos)

      • N-Heterocyclic Carbenes (NHCs): (e.g., IPr, SImes) NHC-Pd complexes can offer different reactivity profiles and are sometimes more robust at high temperatures.[11]

      • Josiphos-type Ligands: These ferrocene-based ligands can be effective for challenging couplings.

    • Protocol: Follow a systematic screening protocol, keeping the catalyst, base, and solvent constant initially to isolate the effect of the ligand.

2. Switch to a Different Metal Catalyst System:

  • Causality: For some substrates, particularly less reactive aryl chlorides or certain heterocyclic systems, palladium may not be the optimal catalyst. Nickel catalysts operate through different mechanisms and can be more effective for substrates that are sluggish in Pd-catalyzed reactions.

  • Actionable Advice:

    • Explore Nickel Catalysis: A common starting point is a Ni(II) precatalyst like NiCl₂(dme) with a suitable ligand (e.g., a phosphine or NHC) and a reducing agent (e.g., zinc powder) to generate the active Ni(0) species. Nickel systems are often more sensitive to air and moisture, requiring rigorous inert atmosphere techniques.

3. For N-H Containing Heterocycles: Use a Protecting Group:

  • Causality: For heterocycles like indoles or pyrroles, the acidic N-H proton can be deprotonated by the base.[5] The resulting anion can interfere with the catalytic cycle or alter the electronic properties of the ring, promoting HDH.

  • Actionable Advice:

    • Protect the Nitrogen: Protect the N-H group with a suitable protecting group (e.g., Boc, SEM). This blocks the problematic acidic site and can dramatically suppress dehalogenation.[5] In some cases, the protecting group can even be removed under the reaction conditions, simplifying the synthetic sequence.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Screening Ligands to Minimize HDH in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify an optimal ligand.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd)

  • Ligand Library (e.g., XPhos, SPhos, RuPhos, IPr) (4 mol %)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Array of reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add the aryl halide, boronic acid, and base to each reaction vial.

  • Stock Solutions: Prepare separate stock solutions of the palladium precatalyst and each ligand in the chosen anhydrous solvent. This ensures accurate dispensing.

  • Dosing: Add the palladium precatalyst stock solution to each vial. Then, add the appropriate ligand stock solution to its designated vial.

  • Reaction Initiation: Add the final volume of solvent to each vial to reach the desired concentration (typically 0.1-0.5 M). Seal the vials tightly.

  • Heating and Monitoring: Place the vials in a heating block or oil bath set to the desired temperature (e.g., 80 °C).

  • Analysis: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the hydrodehalogenated byproduct.

  • Selection: Identify the ligand that provides the highest conversion to the desired product with the lowest percentage of the HDH byproduct. This ligand can then be used for a larger-scale reaction.

References

  • Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • The Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. Available at: [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Dalton Transactions. Available at: [Link]

  • Plásek, J., et al. (2014). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis. Available at: [Link]

  • ResearchGate. (2025). A Study on the Formation of Palladium Hydride in a Carbon-Supported Palladium Catalyst. Available at: [Link]

  • Luo, D., et al. (2018). The effect of particle size, morphology and support on the formation of palladium hydride in commercial catalysts. Physical Chemistry Chemical Physics. Available at: [Link]

  • MDPI. (2023). Dynamics of Pd Subsurface Hydride Formation and Their Impact on the Selectivity Control for Selective Butadiene Hydrogenation Reaction. Catalysts. Available at: [Link]

  • ACS Publications. (2023). Preparation, Quantification, and Reaction of Pd Hydrides on Pd/Al2O3 in Liquid Environment. ACS Catalysis. Available at: [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]

  • The Nobel Prize Organisation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Organic Letters. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Available at: [Link]

  • National Institutes of Health. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Available at: [Link]

  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Available at: [Link]

  • Royal Society of Chemistry. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Available at: [Link]

  • ScienceDirect. (2024). Catalytic hydrodehalogenation of iodinated contrast agents in drinking water. Available at: [Link]

  • ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Available at: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available at: [Link]

Sources

Technical Support Center: Alternative Brominating Agents for Isopropyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of brominated isopropyl benzoate derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the challenges of this specific electrophilic aromatic substitution. As Senior Application Scientists, we understand that moving beyond traditional liquid bromine is often necessary for improved safety, selectivity, and process control. This resource will explore various alternative brominating agents, offering practical insights and detailed protocols to enhance your experimental success.

Understanding the Reaction: Electrophilic Aromatic Substitution of Isopropyl Benzoate

The bromination of isopropyl benzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The ester group (-COOCH(CH₃)₂) is a deactivating, meta-directing substituent on the benzene ring. This means that the reaction will be slower than the bromination of benzene itself, and the bromine atom will preferentially add to the positions meta to the ester group. However, the choice of brominating agent and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to molecular bromine (Br₂)?

A1: While effective, molecular bromine is a highly corrosive, toxic, and volatile liquid, posing significant handling and safety risks.[1][2] Alternative brominating agents are often solids, which are easier and safer to handle, and can offer improved regioselectivity and milder reaction conditions, minimizing the formation of unwanted byproducts.[3][4][5]

Q2: What are the most common alternative brominating agents for a deactivated aromatic ring like isopropyl benzoate?

A2: For moderately deactivated rings, several reagents are effective. The most common include:

  • N-Bromosuccinimide (NBS): A versatile and easy-to-handle crystalline solid.[6][7] It is often used with a strong acid catalyst for the bromination of deactivated rings.[8]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another stable, solid brominating agent that can be more cost-effective than NBS and offers similar reactivity.[9][10]

  • Pyridinium Tribromide (Py·Br₃): A crystalline solid that serves as a convenient source of electrophilic bromine and is easier to handle than liquid bromine.[3][4]

  • Copper(II) Bromide (CuBr₂): A simple and efficient reagent for the monobromination of certain aromatic compounds, though it may require specific conditions for deactivated substrates.[11][12][13][14]

Q3: What determines the regioselectivity (ortho, meta, para) in the bromination of isopropyl benzoate?

A3: The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for bromination. Therefore, the primary product expected is isopropyl 3-bromobenzoate.[15]

Q4: Can I achieve benzylic bromination on the isopropyl group instead of aromatic bromination?

A4: Yes, under specific conditions. Benzylic bromination is a radical-mediated process. To favor this pathway, you would typically use N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) and light or heat, in a non-polar solvent like carbon tetrachloride.[6][16][17][18] Conversely, to favor aromatic bromination, you should use a polar solvent and a Lewis or Brønsted acid catalyst in the absence of radical initiators.[19]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficient activation of the brominating agent. 2. Reaction temperature is too low. 3. Inadequate catalyst.1. For NBS or DBDMH, add a strong acid catalyst like sulfuric acid or trifluoroacetic acid. 2. Gently heat the reaction mixture. Monitor by TLC to avoid side reactions.[5] 3. Ensure the catalyst (e.g., FeBr₃ for Br₂) is anhydrous and active.
Formation of Multiple Brominated Products (Over-bromination) 1. Excess brominating agent. 2. Reaction time is too long. 3. Highly reactive brominating conditions.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent.[5] 2. Monitor the reaction closely with TLC and quench it once the starting material is consumed.[5] 3. Use a milder brominating agent (e.g., NBS instead of Br₂/FeBr₃).
Presence of Unwanted Side Products 1. Competing benzylic bromination. 2. Hydrolysis of the ester.1. Ensure the reaction is performed in the dark and without radical initiators. Use a polar solvent. 2. Use anhydrous conditions and quench the reaction carefully to avoid prolonged exposure to strong acids or bases.
Difficult Purification 1. Unreacted starting material and product have similar polarities. 2. Presence of colored impurities from the brominating agent.1. Use column chromatography with a carefully selected solvent system. 2. During work-up, wash the organic layer with a reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) to remove unreacted bromine.[20]

Experimental Protocols

Protocol 1: Bromination of Isopropyl Benzoate using N-Bromosuccinimide (NBS)

This protocol is adapted for a moderately deactivated aromatic ester.

Materials:

  • Isopropyl Benzoate

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Bisulfite Solution (NaHSO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropyl benzoate (1 equivalent) in dichloromethane.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents).

  • Cool the mixture in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, keeping the temperature below 10°C.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring it into a beaker of ice-cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of Isopropyl Benzoate using Pyridinium Tribromide

This method offers a milder alternative to NBS with a strong acid.[3][20]

Materials:

  • Isopropyl Benzoate

  • Pyridinium Tribromide

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Sodium Bisulfite

Procedure:

  • In a flask, dissolve isopropyl benzoate (1 equivalent) in glacial acetic acid.

  • Add finely crushed Pyridinium Tribromide (1.1 equivalents) to the solution and stir at room temperature.[20]

  • Monitor the reaction by TLC. The reaction may take several hours.

  • Once the reaction is complete, pour the mixture into water.

  • Add a saturated solution of sodium bisulfite to quench any unreacted bromine.[20]

  • If a precipitate forms, collect the solid by filtration. If the product is an oil, extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product, typically by recrystallization from ethanol.[20]

Visualization of the Workflow

General Workflow for Electrophilic Aromatic Bromination

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification A Dissolve Isopropyl Benzoate in appropriate solvent B Add Catalyst (if required) A->B C Cool reaction mixture (e.g., ice bath) B->C D Portion-wise addition of Brominating Agent (NBS, DBDMH, etc.) C->D E Stir at controlled temperature and monitor by TLC D->E F Quench Reaction (e.g., water, ice) E->F G Wash with NaHSO₃/Na₂S₂O₃ to remove excess Br₂ F->G H Wash with NaHCO₃ to neutralize acid G->H I Dry organic layer (e.g., MgSO₄) H->I J Concentrate under reduced pressure I->J K Purify by Column Chromatography or Recrystallization J->K L Characterize final product K->L

Caption: General experimental workflow for the bromination of isopropyl benzoate.

Safety First: Handling Brominating Agents

ReagentKey HazardsRecommended PPE & Handling
N-Bromosuccinimide (NBS) Oxidizer, causes severe skin burns and eye damage.[1][21][22][23][24]Wear safety goggles, lab coat, and chemical-resistant gloves.[1] Handle in a well-ventilated fume hood. Avoid dust formation.[1][23]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Oxidizer, skin and eye irritant.Similar to NBS. Handle in a fume hood, wear appropriate PPE.
Pyridinium Tribromide Corrosive, causes skin and eye irritation.[4]Handle in a fume hood, wear safety goggles, lab coat, and gloves. Avoid inhalation of dust.
Copper(II) Bromide Harmful if swallowed, causes skin and eye irritation.Wear standard PPE. Avoid creating dust.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Spills: Clean up spills promptly, wearing appropriate PPE. For solid reagents, sweep up and place in a suitable container for disposal. Avoid generating dust.[1]

References

  • EAS: Bromination of Aromatic Compounds - Prezi. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pyridinium Tribromide: A Powerful Reagent for Organic Synthesis. (2023, April 7). Retrieved January 2, 2026, from [Link]

  • Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron-Rich Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. (n.d.). Retrieved January 2, 2026, from [Link]

  • A novel method for copper(II) mediated region-selective bromination of aromatic rings under mild conditions. (2016, June 24). Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. (n.d.). Retrieved January 2, 2026, from [Link]

  • MSDS of N-Bromosuccinimide (NBS). (2018, April 20). Retrieved January 2, 2026, from [Link]

  • Preparation of pyridinium tribromide. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]

  • NBS N-bromosuccinimide.pdf - Safety Data Sheet. (2010, March 12). Retrieved January 2, 2026, from [Link]

  • Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2. (n.d.). Retrieved January 2, 2026, from [Link]

  • Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. Retrieved January 2, 2026, from [Link]

  • CuBr2-Promoted Cyclization And Bromination of Arene-Alkynes: C-Br Bond Formation via Reductive Elimination of Cu(III) Species. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • CuBr2-promoted cyclization and bromination of arene–alkynes: C–Br bond formation via reductive elimination of Cu(iii) species. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 2, 2026, from [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Novel process for aromatic bromination. (n.d.). Google Patents.
  • Lewis Acid Catalyzed Benzylic Bromination. (2012, December 7). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. (2013, November 21). The Journal of Organic Chemistry - ACS Publications. Retrieved January 2, 2026, from [Link]

  • Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions: N-bromo compounds (9): Discussion series on bromination/iodination reactions 9. (n.d.). Chemia. Retrieved January 2, 2026, from [Link]

  • NBS Benzylic Bromination of Alkylbenzene Compounds. (2014, August 16). YouTube. Retrieved January 2, 2026, from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Bromination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 2, 2026, from [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR. Retrieved January 2, 2026, from [Link]

  • Regioselectivity in Radical Bromination in Organic Chemistry. (2019, April 7). YouTube. Retrieved January 2, 2026, from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • Solvent effect on regioselectivity of bromination of 2-isopropylphenol. (2025, March 17). YouTube. Retrieved January 2, 2026, from [Link]

  • ISOPROPYL BENZOATE. (n.d.). Ataman Kimya. Retrieved January 2, 2026, from [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020, December 16). Organic Chemistry - YouTube. Retrieved January 2, 2026, from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Reaction Condition Optimization for Substituted Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Benzoate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of esterification and troubleshoot common challenges encountered in the laboratory. The following guides and FAQs are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of substituted benzoates, offering step-by-step solutions and expert insights.

Issue 1: Low or No Product Formation

A low or non-existent yield is one of the most common hurdles in organic synthesis. The root cause can range from inactive reagents to suboptimal reaction conditions.

Potential Causes and Recommended Solutions

Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst For acid-catalyzed reactions (e.g., Fischer Esterification), ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is not old or hydrated. For coupling reactions, palladium or copper catalysts can be deactivated by air or impurities. Use freshly opened or properly stored catalysts and maintain an inert atmosphere (e.g., nitrogen or argon).[1]Catalysts, particularly metal-based ones, are susceptible to oxidation, which diminishes their catalytic activity. An inert atmosphere prevents this deactivation.
Equilibrium Limitation (Fischer Esterification) The Fischer esterification is a reversible reaction.[2][3] To drive the equilibrium towards the product, either use a large excess of the alcohol (which can also serve as the solvent) or remove water as it forms.[2][4] A Dean-Stark apparatus is effective for azeotropically removing water.[2]According to Le Chatelier's Principle, removing a product (water) or increasing the concentration of a reactant (alcohol) will shift the equilibrium to favor the formation of the ester.[2]
Steric Hindrance For sterically hindered benzoic acids (e.g., with ortho-substituents) or bulky alcohols, standard Fischer esterification may be inefficient.[5][6] Consider using coupling agents like DCC/DMAP (Steglich esterification) or more powerful methods like the Yamaguchi esterification.[6][7][8][9][10][11][12]Steric bulk around the carboxylic acid or alcohol can impede the approach of the nucleophile. Coupling agents form a more reactive intermediate, overcoming this spatial inhibition. The Yamaguchi esterification utilizes a mixed anhydride which is highly reactive.[7][8][10][11][12]
Inappropriate Base (for coupling reactions) The choice of base is critical. For instance, in a Buchwald-Hartwig amination to form an aminobenzoate, a strong, non-nucleophilic base like sodium tert-butoxide is often required.[1] For Ullmann condensations, a weaker base like potassium carbonate may be sufficient.[1] The base must be thoroughly dried.The base's role is often to deprotonate a reactant to make it more nucleophilic or to neutralize an acid byproduct. An incorrect base may be too weak, too strong (leading to side reactions), or have poor solubility.
Suboptimal Temperature If the reaction is sluggish at room temperature, a gradual increase in temperature may be necessary.[13] However, excessively high temperatures can lead to decomposition.[1] Monitor the reaction by TLC to find the optimal temperature.Reaction rates generally increase with temperature. However, side reactions and decomposition pathways also become more prevalent at higher temperatures.
Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your desired benzoate.

Common Side Products and Prevention Strategies

Side Product Potential Cause & Reaction Type Prevention Strategy Scientific Rationale
Anhydride Formation Steglich Esterification: In the absence of a nucleophile (the alcohol), the activated carboxylic acid intermediate can react with another molecule of the carboxylic acid.Add the coupling agent (e.g., DCC) to a mixture of the carboxylic acid, alcohol, and DMAP. Ensure the alcohol is present to trap the activated intermediate.The O-acylisourea intermediate formed from the reaction of a carboxylic acid and DCC is highly reactive.[9] If the alcohol is not readily available, it can be attacked by another molecule of the carboxylic acid.
Phenolic Ether Fischer Esterification of Hydroxybenzoic Acids: Under harsh acidic conditions and high temperatures, the alcohol can react with the phenolic hydroxyl group.[6]Use milder conditions. Enzymatic catalysts like lipases are highly selective for the carboxylic acid group.[6] Alternatively, protect the phenolic hydroxyl group before esterification.The phenolic proton is acidic and can be removed under certain conditions, allowing the oxygen to act as a nucleophile and attack the alcohol (or its activated form).
N-Acylurea Steglich Esterification: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive.The addition of a catalytic amount of DMAP (4-dimethylaminopyridine) is crucial.[9]DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a highly reactive acylpyridinium salt. This intermediate is more readily attacked by the alcohol and does not undergo the rearrangement to the N-acylurea.[9]
Hydrodehalogenation (e.g., formation of methyl benzoate from methyl 2-halobenzoate) Palladium-catalyzed reactions: Presence of a hydrogen source (e.g., water, alcohols) can lead to the reduction of the aryl halide.Use anhydrous solvents and reagents, and maintain a strictly inert atmosphere.[1]In the presence of a hydrogen source, the palladium catalyst can facilitate the reductive cleavage of the carbon-halogen bond.
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure substituted benzoate can be a challenge.

Purification Hurdles and Solutions

Problem Potential Cause Recommended Solution
Removal of Dicyclohexylurea (DCU) Steglich Esterification: DCU is a byproduct of the reaction using DCC and is often poorly soluble in common organic solvents.[14]Most of the DCU can be removed by filtration of the reaction mixture. If some DCU remains, it can sometimes be removed by precipitation from a concentrated solution at low temperature.
Removal of Triphenylphosphine Oxide and DEAD/DIAD Byproducts Mitsunobu Reaction: These byproducts can be difficult to separate from the desired ester by column chromatography due to similar polarities.[15]Several strategies exist, including using modified reagents that allow for easier removal of byproducts, or specific workup procedures. For example, some byproducts can be precipitated or removed with specific washes.[15]
Similar Polarity of Product and Impurities The desired benzoate and unreacted starting materials or side products have similar Rf values on TLC.Optimize the eluent system for column chromatography, perhaps using a gradient elution.[1] Recrystallization can also be a very effective purification method if a suitable solvent system can be found.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the major esterification methods for substituted benzoates?

A1: The choice of esterification method depends on the substrate's properties, particularly steric hindrance and the presence of sensitive functional groups.

  • Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] It is often cost-effective but may require harsh conditions (strong acid, heat) and is not suitable for acid-sensitive or sterically hindered substrates.[6][16]

  • Steglich Esterification: This method uses a coupling agent, typically DCC, and a catalyst, DMAP, to form esters under mild, neutral conditions.[9][17] It is particularly useful for sterically hindered substrates and for creating esters that would be unstable under Fischer conditions, such as t-butyl esters.[9]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry.[18][19] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD. It is suitable for secondary alcohols where stereochemical control is important, but purification can be challenging due to byproducts.[15][18][20]

  • Yamaguchi Esterification: This is a powerful method for forming esters, especially macro-lactones, under mild conditions.[8][10][11][12] It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which then reacts with the alcohol in the presence of DMAP.[7][8][10][11][12]

Q2: How do electron-donating and electron-withdrawing groups on the benzoic acid affect the reaction rate?

A2: The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the carboxylic acid.

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally increases the rate of esterification. However, very strong electron-withdrawing groups can also increase the acidity of the carboxylic acid, which can sometimes complicate reactions involving basic reagents.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon, making the reaction slower.

In a study on the synthesis of a series of methyl benzoates, it was observed that benzoic acids with strong electron-withdrawing groups in the ortho position gave low yields, likely due to a combination of steric hindrance and electronic effects.[5]

Q3: My reaction is complete according to TLC, but I'm having trouble with the work-up and extraction. What are some common pitfalls?

A3: A successful work-up is crucial for isolating your product in good yield and purity.

  • Emulsion Formation: During aqueous extraction, vigorous shaking can lead to the formation of emulsions, especially if the organic and aqueous layers have similar densities or if surfactants are present. To break an emulsion, you can try adding a saturated brine solution, which increases the polarity of the aqueous layer, or filtering the mixture through a pad of Celite.

  • Product Solubility: Ensure your product is soluble in the extraction solvent. If your product has both polar and non-polar characteristics, it might have some solubility in the aqueous layer. Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.

  • pH Adjustment: When washing with a basic solution (e.g., sodium bicarbonate) to remove unreacted acidic starting material, be sure to check the pH of the aqueous layer to ensure all the acid has been neutralized.[4] Conversely, if you are removing a basic impurity with an acidic wash, check the pH to confirm neutralization.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Fischer Esterification of a Substituted Benzoic Acid

This protocol is a representative example and may require optimization.

  • To a round-bottom flask, add the substituted benzoic acid (1.0 eq).

  • Add an excess of the desired alcohol (e.g., methanol, 10-20 eq), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.[4]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any remaining carboxylic acid), and finally with brine.[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or recrystallization as needed.

Workflow for Troubleshooting Low Yield in Esterification

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Reaction Complete by TLC? Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Complete_Reaction Reaction Appears Complete Check_Completion->Complete_Reaction Yes Increase_Time Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time Workup_Issues Investigate Work-up/Purification Complete_Reaction->Workup_Issues Check_Catalyst Check Catalyst Activity Increase_Time->Check_Catalyst Equilibrium Address Equilibrium (e.g., remove water) Check_Catalyst->Equilibrium Steric_Hindrance Consider Steric Hindrance Equilibrium->Steric_Hindrance Change_Method Change Esterification Method (e.g., Steglich, Yamaguchi) Steric_Hindrance->Change_Method Poor_Extraction Poor Extraction Efficiency Workup_Issues->Poor_Extraction Yes Decomposition Product Decomposition Workup_Issues->Decomposition No, but still low yield Purification_Loss Loss During Purification Workup_Issues->Purification_Loss No, work-up seems fine Optimize_Workup Optimize Work-up Protocol (e.g., pH, solvent) Poor_Extraction->Optimize_Workup Milder_Conditions Use Milder Conditions Decomposition->Milder_Conditions Optimize_Purification Optimize Purification (e.g., chromatography, recrystallization) Purification_Loss->Optimize_Purification

Caption: A flowchart for diagnosing and solving low-yield problems in substituted benzoate synthesis.

Mechanism: Role of DMAP in Steglich Esterification

Steglich_Mechanism RCOOH R-COOH O_acylisourea O-acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Salt (Highly Reactive) O_acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) DMAP DMAP Ester Ester (Product) Acylpyridinium->Ester + R'-OH DMAP_cat DMAP (Regenerated) Acylpyridinium->DMAP_cat - R'-CO+ ROH R'-OH

Caption: The catalytic cycle of DMAP in the Steglich esterification, accelerating the reaction.

References

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark.
  • Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate.
  • Esterification of benzoic acid to methyl benzo
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Unknown Source.
  • Drug metabolism. Wikipedia.
  • 山口マクロラクトン化 Yamaguchi Macrolactonizaion. (2009).
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Technical Support Center: Methyl 2-(piperidin-1-yl)
  • Recent advances in heterolytic nucleofugal leaving groups. PMC - NIH.
  • Trouble with Steglich Esterific
  • A Brief Introduction to Chemical Reaction Optimization.
  • Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate.
  • A Concise Total Synthesis of (+)-Pedrolide. Journal of the American Chemical Society.
  • Propose mechanisms for the nucleophilic acyl substitutions to form ethyl benzoate as shown on the previous page. Pearson.
  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Yamaguchi Esterific
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Unknown Source.
  • Catalyst selection for the esterification of 4-hydroxy-3,5-dimethylbenzoic acid. Benchchem.
  • New Mitsunobu Reagents. TCI Chemicals.
  • Optimization of Esterification and Transesterification Processes for Biodiesel Production from Used Cooking Oil. (2021). Journal of Research and Technology.
  • Esterification not Working (Separ
  • Steglich Esterific
  • 21.2: Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts.
  • Ethylene glycol. Wikipedia.
  • Yamaguchi esterific
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • Optimization of reaction conditions a.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • 山口ラクトン化反応【Yamaguchi Esterific
  • (PDF) A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Unknown Source.
  • Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library.
  • esterification of carboxylic acids with. Organic Syntheses Procedure.
  • 山口ラクトン化反応. Wikipedia.
  • Synthesis of methyl benzoate with substituents a,b.
  • Optimization of reaction conditions. a.
  • overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Methyl 2-amino-5-bromo-4-isopropylbenzoate: Characterization and Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. Substituted anthranilates, for instance, are a class of compounds that have garnered significant interest in medicinal chemistry. This guide provides an in-depth characterization of Methyl 2-amino-5-bromo-4-isopropylbenzoate, a versatile scaffold, and objectively compares its performance with a relevant alternative, offering experimental insights and data-driven recommendations.

Introduction to this compound: A Versatile Building Block

This compound (CAS 1000018-13-2) is a polysubstituted aniline derivative with a unique arrangement of functional groups that make it an attractive starting material for the synthesis of complex bioactive molecules.[1][2][3] The presence of an amino group, a methyl ester, a bromine atom, and an isopropyl group on the aromatic ring provides multiple avenues for chemical modification and fine-tuning of physicochemical properties.[4] The nucleophilic amino group serves as a handle for amide bond formation or as a key interaction point with biological targets, while the methyl ester can be readily hydrolyzed or converted to other functional groups. The bromine atom is a versatile functional group for cross-coupling reactions, and the isopropyl group can influence lipophilicity and steric interactions.[1][5]

Substituted aminobenzoic acid derivatives are prevalent scaffolds in the design of various therapeutic agents, notably as kinase inhibitors.[1] The 2-aminobenzoic acid motif is a key structural feature in many kinase inhibitors, where the amino group often forms crucial hydrogen bonds with the hinge region of the kinase active site.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₄BrNO₂[1][2][3]
Molecular Weight 272.14 g/mol [1][2][3]
Appearance Solid[1]
Melting Point 74-77 °C[1][6]
Purity ≥98% (typical)[1][6]
Spectroscopic Analysis

¹H NMR (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group, the methyl ester, and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8s1HAr-H
~6.8s1HAr-H
~4.5br s2H-NH₂
~3.8s3H-OCH₃
~3.2sept1H-CH(CH₃)₂
~1.2d6H-CH(CH₃)₂

¹³C NMR (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~148Ar-C-NH₂
~140Ar-C-isopropyl
~135Ar-C-H
~118Ar-C-H
~115Ar-C-Br
~110Ar-C-COOCH₃
~52-OCH₃
~34-CH(CH₃)₂
~23-CH(CH₃)₂

FT-IR (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibrational Mode
3400-3300N-H stretch (amine)
2960-2870C-H stretch (aliphatic)
~1700C=O stretch (ester)
~1620N-H bend (amine)
~1580, 1480C=C stretch (aromatic)
~1250C-O stretch (ester)
~600C-Br stretch

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M+2 peak with approximately equal intensity to the molecular ion peak will be observed.

m/zFragment
271/273[M]⁺
256/258[M - CH₃]⁺
240/242[M - OCH₃]⁺
212/214[M - COOCH₃]⁺
197/199[M - Br]⁺

Synthesis of this compound

A reliable synthetic route to this compound is crucial for its application in drug discovery campaigns. A plausible and efficient method involves a two-step process starting from 2-amino-4-isopropylbenzoic acid.

Workflow for the Synthesis

G A 2-Amino-4-isopropylbenzoic Acid B Bromination (N-Bromosuccinimide, Acetonitrile) A->B Step 1 C 2-Amino-5-bromo-4-isopropylbenzoic Acid B->C D Fischer Esterification (Methanol, Sulfuric Acid) C->D Step 2 E This compound D->E G A Need for high reactivity in cross-coupling? B Yes A->B C No A->C D Consider this compound B->D E Is lipophilicity a major concern? C->E F Yes E->F G No E->G H Consider Methyl 2-amino-5-chloro-4-isopropylbenzoate F->H I Both are viable starting points. Evaluate on a case-by-case basis. G->I

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-amino-5-bromo-4-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 2-amino-5-bromo-4-isopropylbenzoate is a substituted aromatic compound whose precise architecture dictates its chemical reactivity and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule.

This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecular structure and the resulting spectral features. We will dissect the influence of various substituents on the benzene ring, providing a comparative framework grounded in fundamental principles of electronic shielding and spin-spin coupling. This document is intended for researchers and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

Molecular Structure and Predicted Spectral Complexity

To interpret an NMR spectrum effectively, one must first analyze the molecule's structure for symmetry elements. In this compound, the pentasubstituted benzene ring lacks any plane of symmetry. Consequently, every proton and carbon atom is in a chemically unique environment. This asymmetry predicts a complex spectrum where:

  • ¹H NMR: Each of the 14 protons will produce a distinct signal, although some may overlap. We anticipate two singlets for the aromatic protons, a broad signal for the amine protons, a singlet for the methyl ester protons, and a characteristic septet-doublet system for the isopropyl group.

  • ¹³C NMR: All 11 carbon atoms are non-equivalent and are expected to yield 11 distinct resonances.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Figure 1. Structure of this compound with atom numbering.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation and a logically structured acquisition workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube. The higher concentration ensures a good signal-to-noise ratio for less sensitive ¹³C experiments.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and has a simple, well-defined solvent signal (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that rarely interferes with analyte peaks.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Causality: TMS is chemically inert and provides a sharp, single reference peak for calibrating the chemical shift scale.

    • Cap the tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution is critical for acquiring high-resolution spectra.

  • NMR Data Acquisition:

    • The instrument used is a 500 MHz spectrometer. Higher field strengths provide better signal dispersion, which is crucial for analyzing complex spectra.

    • Shimming: The magnetic field is homogenized (shimmed) to maximize spectral resolution, resulting in sharper lines.

    • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle to allow for faster repetition rates and a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate signal integration.

    • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used. Causality: Broadband proton decoupling collapses all C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet. This enhances the signal-to-noise ratio. A large number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 2. Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting. Protons attached to or near electron-withdrawing groups are "deshielded" and appear at a higher chemical shift (downfield), while those near electron-donating groups are "shielded" and appear upfield.[2][3]

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H6 (Aromatic)7.8 - 8.0Singlet (s)1HThis proton is ortho to the electron-withdrawing bromine atom and meta to the electron-donating amino group, leading to significant deshielding.
H3 (Aromatic)6.6 - 6.8Singlet (s)1HThis proton is ortho to the strongly electron-donating amino group[2], causing a strong shielding effect that shifts it significantly upfield.
-NH₂ (Amine)4.5 - 5.5Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and concentration-dependent; they often appear as a broad signal due to quadrupole broadening and chemical exchange.[4][5]
-OCH₃ (Ester)~3.9Singlet (s)3HMethyl ester protons typically appear in this region, deshielded by the adjacent oxygen atom.
-CH (Isopropyl)3.2 - 3.5Septet (sept)1HThis methine proton is deshielded by the aromatic ring. It is split by the six adjacent, equivalent methyl protons (n+1 = 7).
-CH₃ (Isopropyl)~1.25Doublet (d)6HThese six protons are equivalent and are split by the single methine proton (n+1 = 2).

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Carbons bonded to electronegative atoms (O, N, Br) are deshielded and resonate downfield.

Assignment Predicted δ (ppm) Rationale
C=O (Ester Carbonyl)165 - 170Carbonyl carbons are highly deshielded and appear furthest downfield.[6]
C2 (Aromatic)148 - 152Attached to the electron-donating -NH₂ group, this carbon is significantly shielded relative to other substituted aromatic carbons but deshielded by the nitrogen itself.
C4 (Aromatic)140 - 145Attached to the bulky isopropyl group. Its chemical shift is influenced by both the alkyl substituent and its position relative to other groups.
C6 (Aromatic)135 - 138This C-H carbon is deshielded by the adjacent bromine atom.
C1 (Aromatic)118 - 122The ipso-carbon attached to the carboxyl group. Its shift is influenced by the electron-withdrawing nature of the ester.[7][8]
C3 (Aromatic)115 - 118This C-H carbon is strongly shielded by the ortho -NH₂ group.
C5 (Aromatic)110 - 114The carbon atom directly bonded to bromine experiences a shielding effect from the halogen (heavy atom effect) but is also influenced by its electron-withdrawing nature.
-OCH₃ (Ester)51 - 53A typical chemical shift for a methyl ester carbon.
-CH (Isopropyl)28 - 32The methine carbon of the isopropyl group.
-CH₃ (Isopropyl)22 - 25The two equivalent methyl carbons of the isopropyl group.

Comparative Analysis: The Impact of Substituents

The true power of NMR lies in understanding how substituent changes modulate the spectrum. Let's compare our target molecule with a simpler analogue, Methyl 2-amino-5-bromobenzoate , which lacks the isopropyl group at the C4 position.

  • ¹H NMR Comparison: In the simpler analogue, the proton at C4 would appear as a doublet of doublets (dd) due to coupling with H3 and H6. The introduction of the isopropyl group at C4 in our target molecule removes this proton, resulting in the simplification of the H3 and H6 signals into singlets. Furthermore, the electronic and steric effects of the isopropyl group will slightly alter the chemical shifts of the remaining aromatic protons, H3 and H6.

  • ¹³C NMR Comparison: The most significant difference would be the absence of the isopropyl methine and methyl carbon signals in the simpler analogue. Additionally, the chemical shift of C4 in the analogue (a C-H carbon) would be significantly more upfield (~120-130 ppm) compared to the C4 in our target molecule, which is a quaternary carbon bonded to another carbon.

This comparative approach demonstrates how NMR can be used not only to confirm a known structure but also to precisely locate substituents on a molecular scaffold. While techniques like Infrared (IR) spectroscopy would confirm the presence of functional groups (amine N-H, carbonyl C=O), and Mass Spectrometry (MS) would confirm the molecular weight and elemental composition (presence of Bromine), only NMR provides the definitive atom-to-atom connectivity map. Advanced 2D NMR techniques like HMBC would further solidify assignments by showing long-range correlations, for example, between the isopropyl -CH proton and carbons C3, C4, and C5.

dot digraph "HMBC_Correlations" { graph [overlap=false, splines=true, model=circuit]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6]; edge [color="#EA4335", style=dashed, arrowhead=none, penwidth=1.5];

} Figure 3. Key predicted HMBC correlations from the isopropyl methine proton.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with information that, when properly interpreted, provides an unambiguous confirmation of its structure. The chemical shifts and coupling patterns are a direct reflection of the complex electronic interplay between the electron-donating amino and isopropyl groups and the electron-withdrawing bromo and methyl ester substituents. This guide has demonstrated a systematic approach to spectral interpretation, grounded in first principles and supported by comparative analysis. For any researcher in the chemical sciences, mastering this level of spectral analysis is not merely a technical skill but a fundamental tool for innovation and discovery.

References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243.
  • LibreTexts Chemistry. (2021).
  • Laszlo, P. (1970). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.
  • Contreras, R. H., & Peralta, J. E. (2000).
  • Reddit r/chemhelp discussion. (2022). How does solvent choice effect chemical shift in NMR experiments?.
  • Fukuoka, T., et al. (1995). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, 68(11), 3235-3242.
  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • Chemistry with Caroline. (2021).
  • Perjesi, P., & Foldesi, A. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(5), 441-445.
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243.
  • Li, D., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7869.
  • LibreTexts Chemistry. (2024). 15.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines.
  • ChemicalBook. (n.d.).
  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines.
  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube.

Sources

High-Performance Liquid Chromatography (HPLC): The Workhorse for Benzoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Analysis of Substituted Benzoates: HPLC vs. GC-MS

In the realm of analytical chemistry, the accurate quantification of substituted benzoates is paramount across various industries, including pharmaceuticals, food and beverage, and environmental monitoring. As a class of compounds used as preservatives, plasticizers, and precursors in chemical synthesis, the choice of analytical methodology is critical for ensuring product quality, safety, and regulatory compliance.[1] This guide provides an in-depth, objective comparison of two powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document moves beyond a simple listing of specifications, offering field-proven insights into the causality behind experimental choices. We will delve into the core principles of each technique, provide detailed, validated protocols, and present a comparative analysis supported by experimental data to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.

HPLC is a cornerstone technique for the analysis of a wide array of compounds, and it is particularly well-suited for non-volatile and thermally labile substances like most substituted benzoates.[2] Its robustness, precision, and the relative simplicity of sample preparation make it a widely adopted method in quality control laboratories.[1][3]

Principle of Separation

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For substituted benzoates, reversed-phase HPLC is the most common modality.[1][4] In this setup, a nonpolar stationary phase (typically C18) is used with a more polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. More nonpolar benzoates will be retained longer on the column, resulting in longer retention times.

Causality in Method Development for HPLC
  • Column Selection: A reversed-phase C18 column is the standard choice due to its hydrophobicity, which effectively retains the aromatic ring of the benzoates, allowing for excellent separation from more polar matrix components.[1][4]

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[1][5] The ratio is optimized to achieve the desired retention and resolution. An acidic modifier, such as acetic or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group on the benzoates.[1][6] This ensures that the analytes are in a neutral form, leading to better peak shape and more consistent retention.

  • Detection: Substituted benzoates possess a chromophore (the benzene ring) that absorbs ultraviolet (UV) light, making UV detection a simple, sensitive, and cost-effective choice.[1][3] A photodiode array (PDA) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).[1][7]

Detailed Experimental Protocol: HPLC-UV Analysis of Benzoates

This protocol provides a validated method for the simultaneous determination of sodium benzoate and potassium sorbate in food products.[8]

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions (1000 µg/mL) of sodium benzoate and other relevant substituted benzoates in a suitable solvent like HPLC-grade water or methanol.

    • From the stock solutions, prepare a series of working standard solutions of different concentrations (e.g., 1-30 µg/mL) by serial dilution with the mobile phase to construct a calibration curve.[8]

  • Sample Preparation:

    • For liquid samples (e.g., soft drinks), degas the sample by ultrasonication.[8]

    • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

    • Dilute the sample with the mobile phase or a suitable extraction solvent.[9]

    • For solid or semi-solid samples (e.g., jams), weigh a representative portion and homogenize it with a buffer or solvent.[4]

    • Filter all sample preparations through a 0.45 µm syringe filter prior to injection to remove particulate matter and protect the HPLC column.[4][8]

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV/PDA detector.

    • Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.[8]

    • Mobile Phase: Acetonitrile and sodium acetate buffer (pH 4.3) in a 20:80 (v/v) ratio.[8]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.[8]

    • Injection Volume: 20 µL.

  • Data Analysis and Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the substituted benzoates in the samples by interpolating their peak areas on the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions filter Filter through 0.45 µm syringe filter prep_std->filter prep_sample Weigh/Dilute Sample prep_sample->filter inject Inject into HPLC filter->inject separation Separation on C18 Column inject->separation detection UV Detection separation->detection calibration Generate Calibration Curve detection->calibration quant Quantify Analyte Concentration calibration->quant

Caption: General workflow for the analysis of substituted benzoates by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Specificity

GC-MS is an exceptionally powerful technique renowned for its high sensitivity and specificity, making it ideal for the analysis of volatile and semi-volatile compounds.[3] While many substituted benzoates, particularly the parent benzoic acid, are not sufficiently volatile for direct GC analysis, a derivatization step can be employed to overcome this limitation.[2][10]

Principle of Separation and Detection

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column containing a stationary phase. Separation occurs based on the analyte's volatility and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound that acts as a chemical fingerprint. This high degree of specificity is a major advantage of GC-MS.[2]

Causality in Method Development for GC-MS
  • Derivatization (The Critical Step): For non-volatile organic acids like benzoates, derivatization is essential.[11] The most common approach is silylation, where active hydrogen atoms (e.g., on the carboxylic acid group) are replaced with a trimethylsilyl (TMS) group using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][12] This process increases the volatility and thermal stability of the analytes, making them amenable to GC analysis.[12] The reaction must be carried out in anhydrous conditions to prevent hydrolysis of the silylating reagent and the derivatized products.[12]

  • Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the analysis of derivatized benzoate esters.[10] This type of column provides good separation for a wide range of derivatized organic acids.

  • Mass Spectrometry Parameters: Operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific characteristic ions for the target analytes are monitored, can significantly enhance sensitivity compared to full scan mode.[2] For unequivocal identification, the retention time and the ratio of quantifier and qualifier ions must match those of a certified reference standard.[10]

Detailed Experimental Protocol: GC-MS Analysis of Benzoates (with Derivatization)

This protocol is a representative example for the analysis of benzoic acid in a biological matrix.[13]

  • Sample Preparation (Extraction):

    • To a 1 mL serum or plasma sample, add an internal standard (e.g., benzoic acid-d5) to correct for variations during sample preparation and analysis.[3][13]

    • Acidify the sample with a suitable acid (e.g., HCl) to protonate the benzoic acid.

    • Perform a liquid-liquid extraction by adding an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE), vortexing, and centrifuging to separate the layers.[3][13]

    • Transfer the organic (upper) layer to a clean tube.

  • Derivatization:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.[13]

    • Add a silylation reagent, such as 50 µL of MSTFA, to the dried residue.[10]

    • Cap the vial and heat at 60-80 °C for 15-30 minutes to ensure complete derivatization.[10]

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC-MS System: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.[10]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.[10]

    • Injection Mode: Splitless or a low split ratio (e.g., 10:1) for trace analysis.[10]

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[14]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Acquisition Mode: Full scan (e.g., m/z 50-550) for initial identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Data Analysis and Quantification:

    • Identify the derivatized benzoate peak by its retention time and mass spectrum, comparing it to a derivatized standard.

    • For quantification, create a calibration curve using the peak area ratio of the analyte to the internal standard.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Liquid-Liquid Extraction evaporation Evaporate to Dryness extraction->evaporation derivatization Add Silylating Reagent & Heat evaporation->derivatization inject Inject into GC-MS derivatization->inject separation Separation in GC Column inject->separation detection Mass Spectrometry Detection (EI) separation->detection identification Identify by RT & Mass Spectrum detection->identification quant Quantify using Internal Standard identification->quant

Caption: General workflow for the analysis of substituted benzoates by GC-MS, including derivatization.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally superior, but which is most suitable for the specific analytical challenge at hand.[3] This decision depends on factors such as the required sensitivity, the complexity of the sample matrix, throughput needs, and available instrumentation.[3][4]

Qualitative Comparison
FeatureHPLCGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phase.[2]Separation of volatile compounds in the gas phase followed by mass-based detection.[2]
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[2]Requires volatile and thermally stable compounds; derivatization is often necessary for benzoates.[2]
Sample Preparation Generally simpler, often involving only dissolution, filtration, and direct injection.[2][15]More complex and tedious, typically requiring extraction and chemical derivatization.[2][11]
Selectivity Good, can be enhanced with specific detectors like PDA or MS.[2]Excellent, mass spectral data provides a high degree of confidence in compound identification.[2]
Sensitivity Good, highly dependent on the detector used (UV vs. MS).[2]Generally offers very high sensitivity, especially in SIM mode.[2]
Cost & Complexity Instrumentation is generally less expensive and easier to operate and maintain.[3]Higher initial investment and operational complexity.[7]
Regulatory Acceptance Widely accepted by regulatory bodies for routine analysis of food preservatives.[1]Often used as a confirmatory technique due to its high specificity.
Quantitative Performance Data

The following table summarizes typical validation performance data for both methods, compiled from various studies. These values are representative and should be experimentally verified for any specific method.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999[8][16]> 0.99[14]
Limit of Detection (LOD) 61 pg/mL (for sodium benzoate)[5]~5 ng/mL[14]
Limit of Quantification (LOQ) 203 pg/mL (for sodium benzoate)[5]~15 ng/mL[14]
Accuracy/Recovery (%) 98.8 - 101.1%[16]85 - 105%[14]
Precision (RSD %) < 2.0%[5][16]< 10%[14]

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of substituted benzoates. The optimal choice is dictated by the specific analytical objective.

  • HPLC is the recommended method for routine quality control and high-throughput screening. Its simpler sample preparation, lower cost, and high precision make it an efficient and robust workhorse for applications where the identity of the analytes is known, such as quantifying preservatives in food and beverages.[1][2]

  • GC-MS is the preferred method for unequivocal identification and trace-level quantification in complex matrices. When absolute certainty of a compound's identity is required, or when extremely low detection limits are necessary, the high specificity and sensitivity of GC-MS make it the superior choice. It is particularly valuable in research, method development, and for confirmatory analysis of unknown or trace-level contaminants.

By understanding the fundamental principles, practical workflows, and comparative strengths of each technique, researchers can confidently select and implement the most appropriate analytical strategy for their work with substituted benzoates, ensuring data of the highest quality and integrity.

References

A Comparative Guide to the Reactivity of Methyl 2-amino-5-bromo-4-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Methyl 2-amino-5-bromo-4-isopropylbenzoate stands as a versatile building block, offering multiple reaction handles for molecular elaboration. Its reactivity, however, is not an isolated characteristic but is intricately modulated by the electronic and steric interplay of its substituents. This guide provides an in-depth comparative analysis of the reactivity of this compound against two structurally related analogs: Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-bromo-4-methylbenzoate.

This comparison will focus on three cornerstone transformations in contemporary organic chemistry: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By dissecting the influence of the 4-isopropyl and 4-methyl substituents, this guide aims to provide a predictive framework for chemists to inform their synthetic strategies and optimize reaction conditions.

The Analogs: A Study in Electronic and Steric Effects

The three molecules at the heart of this comparison share a common 2-amino-5-bromobenzoate core. The key distinction lies in the substituent at the 4-position: a hydrogen, a methyl group, and an isopropyl group. These seemingly subtle differences have profound implications for the electron density of the aromatic ring and the steric environment around the reactive sites.

CompoundStructureKey Features
Methyl 2-amino-5-bromobenzoate The baseline for our comparison, lacking a substituent at the 4-position.
Methyl 2-amino-5-bromo-4-methylbenzoate Features an electron-donating methyl group at the 4-position.
This compound Possesses a bulkier and more strongly electron-donating isopropyl group at the 4-position.

The amino group (-NH₂) is a strong activating group, donating electron density to the ring through resonance, particularly at the ortho and para positions.[1] The methyl and isopropyl groups are also electron-donating through an inductive effect.[2] This increased electron density is anticipated to influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and the susceptibility of the ring to nucleophilic attack.

Reactivity in Suzuki-Miyaura Coupling: A Tale of Enhanced Activity

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an aryl halide with an organoboron compound.[3][4] The rate-determining step often involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3]

Theoretical Comparison:

The electron-donating nature of the methyl and isopropyl groups at the 4-position is expected to increase the electron density of the aromatic ring. This, in turn, can facilitate the oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle.[3] Therefore, the anticipated order of reactivity in Suzuki-Miyaura coupling is:

This compound > Methyl 2-amino-5-bromo-4-methylbenzoate > Methyl 2-amino-5-bromobenzoate

The stronger inductive effect of the isopropyl group compared to the methyl group should lead to a more electron-rich aromatic system, thus accelerating the oxidative addition step.

Supporting Experimental Data:

While direct comparative studies are scarce, data from analogous systems support this trend. For instance, Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has been shown to proceed in good to excellent yields, with electron-donating groups on the ring generally favoring the reaction.[5][6] A protocol for the Suzuki coupling of the closely related 2-Amino-5-bromo-4-methylpyridine suggests that these types of substrates are viable partners in such transformations.[7]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Bromoanilines

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-BromoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂OLow (11%)[5]
2-BromoanilineBenzylboronic acid pinacol esterCataCXium A Pd G3Cs₂CO₃2-MeTHF95%[5]
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl₂⊂dmβ-CDNa₂CO₃Water/Organic Mix>98%[8]
Methyl 2-amino-5-bromobenzoateArylboronic acidsQuinoline-based Pd(II)-complexCs₂CO₃TolueneGood to Excellent (Predicted)[9]

Buchwald-Hartwig Amination: A Parallel Trend in Reactivity

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via a palladium-catalyzed cross-coupling reaction.[10] Similar to the Suzuki-Miyaura coupling, the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide.[10]

Theoretical Comparison:

For the same reasons outlined for the Suzuki-Miyaura coupling, the electron-donating substituents at the 4-position are expected to enhance the rate of the initial oxidative addition step. The increased electron density on the aromatic ring facilitates the insertion of the palladium catalyst. Consequently, the predicted order of reactivity for the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling:

This compound > Methyl 2-amino-5-bromo-4-methylbenzoate > Methyl 2-amino-5-bromobenzoate

Supporting Experimental Data:

The Buchwald-Hartwig amination has a broad substrate scope, and various substituted aryl bromides have been successfully coupled with a range of amines.[11][12] Protocols for the amination of related compounds like 2-Amino-5-bromo-4-methylpyridine provide a basis for expecting successful reactions with our target molecules.[13] The choice of ligand is often crucial in achieving high yields, with bulky, electron-rich phosphine ligands generally being effective.[11]

Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Aryl Bromides

Aryl BromideAmineCatalyst SystemBaseSolventYield (%)Reference
7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneAnilinePd₂(dba)₃ / XPhosKOtBuToluene87%[11]
7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneMorpholinePd₂(dba)₃ / XPhosKOtBuToluene23-89% (range)[11]
2-Amino-5-bromo-4-methylpyridineVarious aminesPd₂(dba)₃ / XantphosCs₂CO₃TolueneNot specified[14]

Nucleophilic Aromatic Substitution: A Reversal of Reactivity

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr reactions are favored by electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate.[15]

Theoretical Comparison:

The presence of electron-donating groups, such as the amino, methyl, and isopropyl groups, deactivates the aromatic ring towards nucleophilic attack. These groups increase the electron density of the ring, making it less electrophilic and destabilizing the negatively charged intermediate formed during the reaction. Therefore, the expected order of reactivity for nucleophilic aromatic substitution is the reverse of that for the palladium-catalyzed cross-coupling reactions:

Methyl 2-amino-5-bromobenzoate > Methyl 2-amino-5-bromo-4-methylbenzoate > this compound

The stronger electron-donating character of the isopropyl group will lead to the greatest deactivation of the ring towards nucleophilic attack.

Supporting Experimental Data:

SNAr reactions typically require strongly activated substrates, often with multiple electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group.[15] The substrates in this comparison, with their electron-donating amino and alkyl groups, are generally poor candidates for SNAr reactions under standard conditions. For these reactions to proceed, very strong nucleophiles and harsh reaction conditions would likely be necessary.

Experimental Protocols for a Comparative Reactivity Study

To empirically validate the theoretical predictions, the following experimental protocols are proposed for a head-to-head comparison of the three analogs.

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Analysis Setup Prepare three parallel reactions for each analog Reagents Add aryl bromide, coupling partner, base, and solvent Setup->Reagents Inert Establish inert atmosphere (N2 or Ar) Reagents->Inert Catalyst Add Pd catalyst and ligand Inert->Catalyst Heating Heat to desired temperature with stirring Catalyst->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quench Quench reaction and perform aqueous workup Monitoring->Quench Purify Purify crude product by column chromatography Quench->Purify Analyze Analyze yield and purity by NMR and GC-MS Purify->Analyze

Caption: General workflow for the comparative reactivity study.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To compare the yields of the Suzuki-Miyaura coupling of the three analogs with phenylboronic acid.

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Methyl 2-amino-5-bromo-4-methylbenzoate

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In three separate Schlenk flasks, add the respective aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill each flask with argon three times.

  • To each flask, add 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to each flask under a positive pressure of argon.

  • Stir the mixtures at 90 °C for 12 hours.

  • Monitor the reactions by TLC.

  • After completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Determine the isolated yields for a quantitative comparison.

Protocol 2: Buchwald-Hartwig Amination

Objective: To compare the yields of the Buchwald-Hartwig amination of the three analogs with morpholine.

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Methyl 2-amino-5-bromo-4-methylbenzoate

  • This compound

  • Morpholine

  • Pd₂(dba)₃

  • Xantphos

  • Cs₂CO₃

  • Toluene (anhydrous)

Procedure:

  • In three separate oven-dried Schlenk tubes, add the respective aryl bromide (1.0 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.06 mmol, 6 mol%).

  • Evacuate and backfill each tube with argon three times.

  • To each tube, add anhydrous toluene (10 mL) and morpholine (1.2 mmol).

  • Stir the mixtures at 110 °C for 18 hours.

  • Monitor the reactions by LC-MS.

  • After completion, cool the reactions to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude products by column chromatography.

  • Determine the isolated yields.

Protocol 3: Nucleophilic Aromatic Substitution

Objective: To assess the relative reactivity of the three analogs towards a strong nucleophile.

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Methyl 2-amino-5-bromo-4-methylbenzoate

  • This compound

  • Sodium methoxide

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • In three separate sealed tubes, dissolve the respective aryl bromide (1.0 mmol) in anhydrous DMSO (5 mL).

  • Add sodium methoxide (2.0 mmol) to each tube.

  • Heat the reactions at 150 °C for 24 hours.

  • Monitor the reactions by GC-MS to observe the extent of conversion.

  • After cooling, quench the reactions with water and extract with diethyl ether.

  • Wash the organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Analyze the crude product mixtures by GC-MS to determine the relative conversion rates.

Reaction Mechanism Diagrams

Suzuki_Miyaura Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAr Ar-Pd(II)L₂(Ar') PdII_ArX->PdII_ArAr Transmetalation (Ar'B(OR)₂) Product Ar-Ar' PdII_ArAr->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ PdII_ArX->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR'R'') PdII_Amine->PdII_Amido Deprotonation (Base) Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The reactivity of this compound is significantly influenced by its substituent pattern. The electron-donating amino and isopropyl groups work in concert to enhance its reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, making it a potentially superior substrate compared to its less substituted analogs. Conversely, these same electronic properties render it less susceptible to nucleophilic aromatic substitution. This guide provides a theoretical framework and practical starting points for chemists to harness the unique reactivity of this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The proposed experimental protocols offer a clear path to obtaining direct comparative data, further refining our understanding and application of these important synthetic transformations.

References

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. Available from: [Link]

  • A water-soluble and recyclable palladium(II) catalyst for Suzuki-Miyaura cross coupling reactions in aqueous media. RSC Advances. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available from: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available from: [Link]

  • Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. PubChem. Available from: [Link]

  • Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. National Institutes of Health. Available from: [Link]

  • Methyl 2-amino-5-bromobenzoate. National Institutes of Health. Available from: [Link]

  • Energetics of Electron Pairs in Electrophilic Aromatic Substitutions. National Institutes of Health. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 2-amino-5-bromo-4-isopropylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Substituted 2-Aminobenzoate Scaffold

The 2-aminobenzoic acid (anthranilic acid) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on this aromatic ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. The parent compound, Methyl 2-amino-5-bromo-4-isopropylbenzoate, possesses several key features that make its derivatives attractive for drug discovery:

  • A nucleophilic amino group: This serves as a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse pharmacophores.

  • A bromine substituent: The presence of a halogen atom can enhance biological activity through various mechanisms, including increased lipophilicity and the formation of halogen bonds with target proteins.

  • An isopropyl group: This bulky, lipophilic group can influence binding affinity and selectivity for specific biological targets.

  • A methyl ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, potentially altering the compound's solubility, cell permeability, and pharmacokinetic profile.

This guide will explore the potential of derivatives of this scaffold in three key therapeutic areas: oncology, infectious diseases, and inflammation.

I. Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of structurally similar 2-aminobenzothiazoles have demonstrated significant potential as anticancer agents, often by targeting key enzymes in cell signaling pathways, such as protein kinases. The data presented below for analogous compounds suggest that derivatives of this compound could exhibit similar cytotoxic and antiproliferative effects.

Comparative Analysis of Anticancer Activity of Analogous Compounds

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCore StructureR1R2Cancer Cell LineIC50 (µM)Reference
OMS5 2-AminobenzothiazoleH4-nitroanilineA549 (Lung)22.13[1][2]
MCF-7 (Breast)35.21[1][2]
OMS14 2-AminobenzothiazoleHpiperazine-4-nitroanilineA549 (Lung)61.03[1][2]
MCF-7 (Breast)49.34[1][2]
Compound 13 2-AminobenzothiazoleH(substituted)HCT116 (Colon)6.43[3]
A549 (Lung)9.62[3]
A375 (Melanoma)8.07[3]
Compound 25 2-AminobenzothiazoleH4-phenoxyquinolineMKN-45 (Gastric)0.01[3]
H460 (Lung)0.01[3]
HT-29 (Colon)0.18[3]

Expert Insights: The data suggests that modifications at the 2-amino position of the benzothiazole ring significantly impact cytotoxic activity. The introduction of aromatic and heterocyclic moieties, as seen in the highly potent compound 25, can lead to nanomolar efficacy against certain cancer cell lines. This highlights a promising avenue for the derivatization of the amino group of this compound.

Potential Mechanism of Action: Kinase Inhibition

Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For example, some derivatives have been shown to inhibit PI3Kγ, EGFR, and VEGFR-2.[1][3]

Below is a diagram illustrating a simplified kinase signaling pathway that can be targeted by small molecule inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Derivative of Methyl 2-amino-5-bromo-4-isopropylbenzoate Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (derivatives of this compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

II. Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of aminobenzoic acid have shown promise in this area. The presence of a bromine atom in the scaffold of this compound is particularly noteworthy, as halogenation has been shown to enhance the antimicrobial activity of various compound classes.[5][6]

Comparative Analysis of Antimicrobial Activity of Analogous Compounds

The following table presents the antimicrobial activity of selected p-aminobenzoic acid (PABA) derivatives, expressed as the minimum inhibitory concentration (MIC) in µM/ml. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound IDCore StructureR GroupTest OrganismMIC (µM/ml)Reference
Compound 11 p-Aminobenzoic acid hydrazideN'-(3-bromo benzylidene)Bacillus subtilis2.11[5]
Compound 5 p-Aminobenzoic acid hydrazideN'-(4-bromo benzylidene)Candida albicans1.81[5]
Aspergillus niger1.81[5]
Compound 2 p-Aminobenzoic acid hydrazideN'-(3,4,5-trimethoxy benzylidene)Staphylococcus aureus1.82[5]
Compound 14 p-Aminobenzoic acid hydrazideN'-(3-methoxy-4-hydroxy benzylidene)Escherichia coli1.78[5]

Expert Insights: The data indicates that Schiff's bases of PABA hydrazide are potent antimicrobial agents. The presence of a bromine atom, as in compounds 11 and 5, confers significant activity against both bacteria and fungi. This supports the hypothesis that bromo-substituted derivatives of this compound could possess valuable antimicrobial properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Tube Dilution Method

The tube dilution method is a standard technique for determining the MIC of an antimicrobial agent.[2]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • Test compounds

  • Sterile test tubes

  • Pipettes

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in the liquid growth medium in a set of sterile test tubes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium.

  • Inoculation: Add a fixed volume of the microbial suspension to each tube containing the compound dilutions, as well as to a positive control tube (medium with inoculum but no compound) and a negative control tube (medium only).

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).

  • Observation: After incubation, visually inspect the tubes for turbidity (cloudiness), which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible growth.

Caption: Workflow for MIC determination by tube dilution.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of research. Derivatives of 2-aminobenzothiazoles have shown potential as anti-inflammatory agents, suggesting a similar therapeutic avenue for derivatives of this compound.

Comparative Analysis of Anti-inflammatory Activity of Analogous Compounds

The anti-inflammatory activity of novel compounds is often assessed in vivo using the carrageenan-induced paw edema model in rodents. The following table shows the percentage of edema inhibition by selected 2-aminobenzothiazole derivatives.

Compound IDCore StructureDose% Edema InhibitionReference
Bt2 2-Aminobenzothiazole100 mg/kgComparable to Diclofenac[7]
Bt7 2-Aminobenzothiazole100 mg/kgComparable to Diclofenac[7]
THBT 3a Tetrahydrobenzo[b]thiophene50 µM87.07% (NO inhibition)[8]
THBT 3b Tetrahydrobenzo[b]thiophene50 µM80.39% (NO inhibition)[8]
THBT 2a Tetrahydrobenzo[b]thiophene50 µM78.04% (NO inhibition)[8]

Expert Insights: The data indicates that substituted 2-aminobenzothiazoles can exhibit significant anti-inflammatory activity, comparable to the standard NSAID, diclofenac. The tetrahydrobenzo[b]thiophene derivatives also show potent inhibition of nitric oxide (NO) production, a key mediator of inflammation. This suggests that derivatives of this compound could be promising candidates for the development of new anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1]

Materials:

  • Wistar or Sprague-Dawley rats

  • Test compounds

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a pletysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Directions

This comparative guide, based on data from structurally analogous compounds, highlights the significant therapeutic potential of derivatives of this compound in oncology, infectious diseases, and inflammation. The presence of versatile functional groups on the parent scaffold provides a rich platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives of this compound to validate these predictions. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern the desired biological activities. The experimental protocols detailed in this guide provide a robust framework for such investigations.

References

  • Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

  • University of Maryland. (n.d.). BSCI 424 Broth Tube Dilution MIC. University of Maryland. [Link]

  • Gao, C., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • Krasowska, A., et al. (2018). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]

  • Sahu, J. K., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistrySelect. [Link]

Sources

A Comparative Guide to Halogenated Anthranilate Esters in Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Anthranilates

In the landscape of modern synthetic and medicinal chemistry, halogenated anthranilate esters have emerged as pivotal building blocks. Their unique structural features, combining a nucleophilic amino group, an ester functionality, and a strategically placed halogen atom on the aromatic ring, offer a versatile platform for the construction of complex molecular architectures. The nature of the halogen substituent (Fluorine, Chlorine, Bromine, or Iodine) profoundly influences the molecule's reactivity, physicochemical properties, and ultimately, its utility in drug discovery and materials science. This guide provides a comparative analysis of halogenated anthranilate esters, offering insights into their synthesis, reactivity in key cross-coupling reactions, and their applications, supported by experimental data and detailed protocols. The strategic incorporation of halogens can significantly impact a molecule's biological activity and pharmacokinetic profile.[1][2][3]

The Synthetic Landscape: A Comparative Study of Halogenation Strategies

The synthesis of halogenated methyl anthranilates primarily involves the direct, regioselective halogenation of the commercially available methyl anthranilate. The choice of halogenating agent and reaction conditions is critical to achieving the desired isomer, with the 5-halo derivative being a common target due to the directing effects of the amino and ester groups.

Experimental Workflow: Regioselective Halogenation

Caption: A generalized workflow for the synthesis of 5-halo-methylanthranilates.

Comparative Synthesis of 5-Halogenated Methyl Anthranilates

The synthesis of 5-fluoro, 5-chloro, 5-bromo, and 5-iodo methyl anthranilates can be achieved through electrophilic aromatic substitution. The reactivity of the halogenating agent and the reaction conditions must be carefully controlled to ensure high regioselectivity and yield.

HalogenHalogenating AgentTypical SolventTemperature (°C)Typical Yield (%)Reference
F Selectfluor®Acetonitrile25-5060-75[4]
Cl N-Chlorosuccinimide (NCS)Acetonitrile2585-95[5][6]
Br N-Bromosuccinimide (NBS)Acetonitrile2590-98[7][8]
I N-Iodosuccinimide (NIS)Acetonitrile2588-96[9]

Causality Behind Experimental Choices:

  • Halogenating Agents: N-halosuccinimides are generally preferred over diatomic halogens (e.g., Br₂) as they are solid, easier to handle, and often provide higher regioselectivity with fewer side reactions.[7] For fluorination, electrophilic fluorine sources like Selectfluor® are necessary due to the high reactivity of elemental fluorine.

  • Solvents: Acetonitrile and DMF are common solvents that can facilitate the polarization of the N-X bond in N-halosuccinimides, enhancing their electrophilicity.

  • Temperature: Most of these halogenations can be carried out at room temperature, which is advantageous for preventing over-halogenation and decomposition of the starting material or product.

Reactivity in Cross-Coupling Reactions: A Head-to-Head Comparison

The true synthetic utility of halogenated anthranilate esters is realized in their application as substrates in transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful methods for C-C and C-N bond formation, respectively. The identity of the halogen atom on the anthranilate ring plays a crucial role in the efficiency of these transformations.

The generally accepted order of reactivity for aryl halides in these palladium-catalyzed couplings is I > Br > Cl >> F .[10][11] This trend is primarily attributed to the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. A comparative study of the coupling of 5-halo-methylanthranilates with phenylboronic acid provides valuable insights into their relative reactivities.

Caption: Schematic of the Suzuki-Miyaura coupling of a 5-halo-methylanthranilate.

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
I Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O904~95
Br Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O1008~85
Cl Pd₂(dba)₃ (5 mol%) + SPhos (10 mol%)K₃PO₄Dioxane11018~70
F -----No Reaction

Note: The data presented in this table are representative and compiled from general trends in Suzuki-Miyaura couplings of aryl halides. Specific yields can vary based on the exact conditions and substrate.[10][12]

Expert Insights:

  • The higher reactivity of the iodo and bromo derivatives allows for the use of less active and more common palladium catalysts like Pd(PPh₃)₄ under milder conditions.

  • The coupling of the chloro derivative requires a more active catalyst system, often involving bulky and electron-rich phosphine ligands like SPhos, and a stronger base.

  • The fluoro derivative is generally unreactive under standard Suzuki-Miyaura conditions due to the strength of the C-F bond.

Buchwald-Hartwig Amination: A Comparative Overview

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. A comparative analysis of the coupling of 5-halo-methylanthranilates with a primary amine, such as aniline, highlights the impact of the halogen on C-N bond formation.

Caption: General scheme for the Buchwald-Hartwig amination of a 5-halo-methylanthranilate.

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
I Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)NaOtBuToluene1006~92
Br Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)NaOtBuToluene10012~88
Cl Pd(OAc)₂ (4 mol%) + RuPhos (8 mol%)K₃PO₄t-BuOH11024~75
F -----No Reaction

Note: The data presented in this table are representative and based on established trends in Buchwald-Hartwig amination reactions.[11][13]

Expert Insights:

  • Similar to the Suzuki coupling, the reactivity trend of I > Br > Cl is observed in the Buchwald-Hartwig amination.

  • The choice of ligand is critical, with bulky, electron-rich phosphine ligands like XPhos and RuPhos being highly effective for coupling less reactive aryl chlorides.

  • The use of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is common in these reactions.

Applications in Medicinal Chemistry: The Halogen Advantage

The incorporation of halogens into anthranilate-based scaffolds is a widely employed strategy in drug discovery to modulate a compound's pharmacological profile.

  • Fluorine: Often introduced to block metabolic oxidation at a specific position, thereby increasing the drug's half-life. Its high electronegativity can also influence the pKa of nearby functional groups and enhance binding affinity to target proteins.[9][14][15]

  • Chlorine: Can increase lipophilicity, which may improve membrane permeability and oral absorption. It can also participate in halogen bonding, a non-covalent interaction that can enhance drug-receptor binding.[16]

  • Bromine: Similar to chlorine, bromine increases lipophilicity and can form halogen bonds. Its larger size can sometimes provide a better fit in a protein's binding pocket.[17]

  • Iodine: While less common in final drug candidates due to potential metabolic liabilities, iodo-derivatives are invaluable synthetic intermediates due to their high reactivity in cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

A study on halogen-substituted anthranilic acid derivatives as androgen receptor antagonists demonstrated that the nature and position of the halogen substituent significantly impacted their biological activity.[2] This highlights the importance of a systematic exploration of different halogens in the lead optimization phase of drug discovery.

Conclusion: A Strategic Toolkit for the Synthetic Chemist

Halogenated anthranilate esters represent a powerful and versatile class of building blocks in organic synthesis. Understanding the distinct reactivity profiles of the fluoro, chloro, bromo, and iodo derivatives is paramount for the strategic design and efficient execution of synthetic routes towards complex target molecules. This guide provides a comparative framework to aid researchers in selecting the optimal halogenated anthranilate ester for their specific synthetic challenge, thereby accelerating the discovery and development of new pharmaceuticals and functional materials.

References

  • Bseiso, E. A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-239.
  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Case for Slow Release of Fluoride in Suzuki-Miyaura Couplings.
  • Thornbury, M. H., & Toste, F. D. (2017). Regioselective Iodination of Electron-Rich Arenes with N-Iodosuccinimide. Organic Letters, 19(18), 4810–4813.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Singh, V., & Prajapati, D. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(6), 807-823.
  • DowElanco. (1992).
  • Wegner, M., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 188, 59-70.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
  • BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • Tius, M. A. (2005). Selectfluor: a versatile and user-friendly fluorinating agent. Accounts of Chemical Research, 38(7), 563-571.
  • Choe, Y., & Pae, A. N. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Archives of Pharmacal Research, 44(1), 30-44.
  • Goszczyński, T. M., et al. (2022). Unraveling the correlation between biological effects and halogen substituents in cobalt bis(dicarbollide). Inorganic Chemistry Frontiers, 9(1), 101-111.
  • DowElanco. (1992).
  • Anshul Specialty Molecules. (n.d.). 5-Chloro Methyl Anthranilate. Retrieved from [Link]

  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Pharmaceutical Sciences, 28(3), 433-444.
  • Pharmaffiliates. (n.d.). Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Methyl anthranilate. Retrieved from [Link]

  • Aidic. (n.d.). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl anthranilate.
  • Google Patents. (n.d.). Preparation method of methyl anthranilate.
  • Google Patents. (n.d.). Synthesis of methyl N-methylanthranilate.
  • Google Patents. (n.d.). A kind of preparation method of bromhexine hydrochloride.
  • PubMed Central (PMC). (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I separate out mixture of 3-bromo methyl anthranilate and 5-bromo methyl anthranilate? Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • RJPBCS. (2010). Synthesis and Biological Evaluation of Some New 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides and 1-Amino-5-(6-bromo-3,4-dihydro-2-phenyl-4-oxoquinazolin-3yl)methly-1,3,4-triazin-2-thiol. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Investigation on biological activities of anthranilic acid sulfonamide analogs. Retrieved from [Link]

  • Google Patents. (n.d.). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
  • MDPI. (n.d.). Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Screening of Novel Aminobenzoate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Aminobenzoates and the Imperative of Robust Screening

Aminobenzoate derivatives represent a fascinating and structurally versatile class of compounds in medicinal chemistry. From the foundational role of para-aminobenzoic acid (PABA) in bacterial folate synthesis to the anesthetic properties of benzocaine, this scaffold has given rise to a multitude of therapeutic agents.[1][2] Novel analogs are continuously being explored for a wide range of applications, including anticancer, anti-inflammatory, anti-Alzheimer's, and antimicrobial effects.[3]

The journey from a newly synthesized compound to a viable drug candidate is long and fraught with high failure rates.[4] Therefore, a robust, fit-for-purpose in vitro screening strategy is not just a preliminary step but the very cornerstone of an efficient drug discovery program.[5][6] It allows for rapid, data-driven decisions, enabling teams to prioritize promising candidates and, just as importantly, terminate unviable ones early, saving significant time and resources.[5] This guide provides a strategic framework for the in vitro evaluation of novel aminobenzoate compounds, blending established protocols with the rationale necessary for sound scientific judgment.

Part 1: The In Vitro Screening Cascade: A Strategic Workflow

A tiered or cascaded screening approach is essential for systematically evaluating a library of new chemical entities.[6] This strategy begins with broad, high-throughput assays to assess fundamental properties like cytotoxicity and progresses to more specific, target-oriented assays to elucidate the mechanism of action. This ensures that the most resource-intensive experiments are reserved for the most promising compounds.

The following diagram illustrates a logical screening cascade for novel aminobenzoate compounds.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hit Triage & Prioritization cluster_2 Tier 3: Mechanism of Action (MoA) Studies cluster_3 Tier 4: Lead Candidate Selection A Novel Aminobenzoate Compound Library B Primary Cytotoxicity Screening (e.g., MTT, SRB Assays) Multiple Cell Lines (Cancer & Normal) A->B C Data Analysis: Calculate IC50 & Selectivity Index (SI) B->C D Prioritize 'Hits' (Potent & Selective Compounds) C->D E Enzyme Inhibition Assays (e.g., COX-2, AChE, GR) D->E F Anti-Inflammatory Assays (e.g., NO, Cytokine Levels) D->F G Antimicrobial Assays (MIC Determination) D->G H Comprehensive Data Integration Structure-Activity Relationship (SAR) E->H F->H G->H I Lead Candidate for In Vivo Studies H->I

Caption: A logical workflow for in vitro screening of novel aminobenzoate compounds.

Part 2: Foundational Screening - Assessing General Cytotoxicity

The initial and most critical step in evaluating any novel compound is to determine its potential toxicity to living cells.[7] Cytotoxicity assays provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death, which is fundamental for establishing a therapeutic window.[8]

Comparison of Common Cytotoxicity Assays:

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]Widely used, cost-effective, and well-documented.[9]Can be affected by compounds that interfere with mitochondrial respiration.
SRB Assay A colorimetric assay that measures cell number by staining total cellular protein with sulforhodamine B.[10]Less interference from compounds, good linearity, and stable endpoint.Fixation step required, which can be harsh on some cells.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cytotoxicity.[11]Directly measures cell death (necrosis), good for short-term exposure studies.Less sensitive for detecting anti-proliferative effects without cell death.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC₅₀) of a novel compound. The IC₅₀ value is a key metric of a drug's potency.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293).[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Novel aminobenzoate compounds (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

  • DMSO (Dimethyl sulfoxide).

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the novel aminobenzoate compounds in culture medium. Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will convert the MTT into purple formazan crystals.[8]

  • Formazan Solubilization: Remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Compound Concentration) to determine the IC₅₀ value.[8]

G A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Cell Adherence) A->B C 3. Treat Cells with Serial Dilutions of Compound B->C D 4. Incubate 48h (Compound Exposure) C->D E 5. Add MTT Reagent Incubate 4h D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Data Presentation: Comparing Novel Aminobenzoates

The results of cytotoxicity screening are best presented in a clear, tabular format, allowing for direct comparison of potency and selectivity. The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells / IC₅₀ in cancer cells) and is a crucial indicator of a compound's potential for a favorable therapeutic window.

Table 1: Cytotoxicity Profile of Novel Aminobenzoate Compounds (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HEK293 (Normal Kidney)Selectivity Index (HEK293/MCF-7)
AB-1 12.5 ± 1.115.8 ± 1.5> 100> 8.0
AB-2 5.2 ± 0.68.4 ± 0.945.1 ± 3.88.7
AB-3 88.4 ± 7.295.1 ± 8.0> 100> 1.1
AB-4 2.1 ± 0.32.5 ± 0.43.2 ± 0.51.5
Doxorubicin 0.8 ± 0.11.1 ± 0.21.5 ± 0.31.9
Data are presented as mean ± standard deviation from three independent experiments.

From this hypothetical data, compounds AB-1 and AB-2 emerge as promising hits due to their potent activity against cancer cell lines and significantly lower toxicity towards the normal cell line, as indicated by their high selectivity indices.

Part 3: Target-Oriented Screening - Elucidating Mechanism of Action

Once promising hits are identified and prioritized based on their cytotoxicity and selectivity, the next step is to investigate their potential mechanism of action (MoA). Given the known biological activities of aminobenzoate derivatives, several target-oriented assays are highly relevant.

A. Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[13] This is a well-established MoA for various aminobenzoate analogs.[3][14][15]

  • Rationale: Aminobenzoate derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) for anti-inflammatory effects, acetylcholinesterase (AChE) in the context of Alzheimer's disease, and glutathione-related enzymes in cancer.[3][14][15] Screening against a panel of relevant enzymes can quickly reveal a compound's MoA.

  • General Protocol: Enzyme inhibitor screening assays typically involve incubating the target enzyme with its substrate and varying concentrations of the test compound.[16] The rate of product formation is measured (often via a colorimetric or fluorescent signal) and compared to a control without the inhibitor. From this data, an IC₅₀ value for enzyme inhibition can be determined.[17]

Table 2: Enzyme Inhibition Profile of Prioritized Hits (IC₅₀ in µM)

CompoundCOX-2 InhibitionAChE InhibitionGlutathione Reductase (GR) Inhibition
AB-1 > 502.5 ± 0.448.1 ± 5.2
AB-2 1.8 ± 0.2> 503.5 ± 0.6
Celecoxib 0.04 ± 0.01> 100> 100
(Celecoxib is a known selective COX-2 inhibitor)

This data suggests that AB-1 may act via cholinesterase inhibition, while AB-2 shows potent activity against both COX-2 and Glutathione Reductase, warranting further investigation into its dual-inhibitory potential.

B. In Vitro Anti-inflammatory Assays

Given that inflammation is a hallmark of many diseases, including cancer, screening for anti-inflammatory properties is a logical step. Several aminobenzothiazole derivatives, a related class, have shown significant anti-inflammatory activity.[18][19][20]

  • Rationale: A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) to induce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). The ability of a compound to reduce the levels of these mediators indicates potential anti-inflammatory activity.

  • General Protocol: Macrophages are pre-treated with various concentrations of the test compounds and then stimulated with LPS. After a set incubation period, the cell culture supernatant is collected. NO production is quantified using the Griess reagent, and cytokine levels can be measured using ELISA kits.

Table 3: Anti-inflammatory Activity of Prioritized Hits

CompoundNO Production Inhibition (IC₅₀ in µM)TNF-α Release Inhibition (IC₅₀ in µM)
AB-1 > 50> 50
AB-2 3.5 ± 0.55.1 ± 0.7
Dexamethasone 0.1 ± 0.020.05 ± 0.01
(Dexamethasone is a standard anti-inflammatory drug)

The results in Table 3 correlate with the enzyme inhibition data for AB-2 , as its inhibition of COX-2 would be expected to lead to a reduction in inflammatory mediators. This provides a self-validating system, increasing confidence in the observed MoA.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the in vitro screening of novel aminobenzoate compounds. By starting with broad cytotoxicity profiling and progressing to targeted, mechanism-based assays, researchers can efficiently identify and prioritize compounds with high therapeutic potential. The key is to build a logical, evidence-based screening cascade that provides clear, interpretable data for decision-making.[5]

The compounds that demonstrate high potency, selectivity, and a well-defined in vitro mechanism of action become lead candidates. The next phases of the drug discovery process will involve further lead optimization, absorption, distribution, metabolism, and excretion (ADME) profiling, and ultimately, validation in preclinical in vivo models.

References

  • Patsnap Synapse. What is the mechanism of Aminobenzoic acid?. [Link]

  • BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]

  • Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. [Link]

  • Biocompare. Inhibitor Screening Kits. [Link]

  • Biobide. What is an Inhibition Assay?. [Link]

  • Patsnap Synapse. What is the mechanism of Ethyl Aminobenzoate?. [Link]

  • Frontiers. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ScienceDirect. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. [Link]

  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Sphinxsai. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]

  • European Journal of Pharmaceutical and Medical Research. SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. [Link]

  • International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. [Link]

  • PubMed. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. [Link]

  • ResearchGate. Mode of the action of the p-aminobenzoic acid during the inhibition of... [Link]

  • PubMed. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. [Link]

  • PMC - NIH. A review for cell-based screening methods in drug discovery. [Link]

  • ResearchGate. (PDF) Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. [Link]

  • ResearchGate. New 2-aminobenzothiazole derivatives: Design, synthesis, anti-inflammatory and ulcerogenicity evaluation | Request PDF. [Link]

  • BioPharm International. FDA Publishes Guidance on Investigational In Vitro Diagnostics. [Link]

  • ACS Publications. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science. [Link]

  • YouTube. Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. [Link]

  • PubMed. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. [Link]

  • YouTube. New FDA Guidelines for Laboratory Tests (IVDs) Begin in 2025. [Link]

  • MDPI. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. [Link]

  • YouTube. Updates on FDA's Drug-Drug Interaction Final Guidances. [Link]

  • FDA. In Vitro Diagnostics. [Link]

  • FDA. In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

Sources

A Senior Application Scientist's Guide to Substituted Aminobenzoates: A Comparative Analysis of Methyl 2-amino-5-bromo-4-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of building blocks is a critical decision that dictates the trajectory of a drug discovery program. Substituted anilines, in particular, are prevalent scaffolds in a vast number of pharmaceuticals. However, their metabolic liabilities often necessitate the exploration of structural analogs to optimize drug-like properties.[1][2] This guide provides an in-depth technical comparison of Methyl 2-amino-5-bromo-4-isopropylbenzoate, a versatile and highly functionalized building block, with its structural and functional alternatives. We will delve into a comparative analysis of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Value of this compound

This compound is a trifunctional aromatic building block that offers a unique combination of reactive handles for molecular elaboration. The amino group serves as a nucleophile or a directing group, the bromine atom is primed for cross-coupling reactions, and the methyl ester can be readily hydrolyzed or amidated. The isopropyl group provides steric bulk and increased lipophilicity, which can be advantageous for modulating solubility and binding interactions.

This strategic arrangement of functional groups makes it a valuable starting material for the synthesis of a diverse range of complex molecules, including kinase inhibitors and other therapeutic agents. The bromine atom, in particular, is a key feature, enabling access to a vast chemical space through powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[3]

Comparative Analysis with Alternative Building Blocks

The choice of a building block is often a balance between reactivity, cost, and the desired physicochemical properties of the final compound. Here, we compare this compound with several classes of alternatives.

Regioisomeric Aminobromobenzoates

The seemingly subtle change in the position of substituents can have a profound impact on a molecule's reactivity and properties. Let's consider two commercially available regioisomers of our primary building block:

  • Methyl 2-amino-5-bromobenzoate: Lacks the isopropyl group, making it less sterically hindered and less lipophilic.

  • Methyl 2-amino-3-bromobenzoate: The bromine atom is positioned ortho to the amino group, which can influence its electronic properties and steric accessibility.

Building BlockKey Structural DifferencePredicted Impact on Reactivity
This compound Isopropyl group at the 4-positionThe electron-donating nature of the isopropyl group can increase the electron density of the aromatic ring, potentially affecting the rate of oxidative addition in cross-coupling reactions. The steric bulk may also influence the approach of the catalyst.
Methyl 2-amino-5-bromobenzoate Absence of the isopropyl groupLess steric hindrance around the bromine atom may lead to faster reaction kinetics in some cross-coupling reactions.
Methyl 2-amino-3-bromobenzoate Bromine at the 3-positionThe proximity of the electron-donating amino group may have a more pronounced electronic effect on the C-Br bond. Steric hindrance from the adjacent amino group could also play a role.
Halogen-Substituted Analogues

The nature of the halogen atom is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions, generally following the order I > Br > Cl.[4]

Building BlockHalogenC-X Bond Dissociation Energy (kcal/mol)Expected Reactivity in Cross-Coupling
Methyl 2-amino-5-iodo-4-isopropylbenzoate Iodine~65Highest reactivity, allowing for milder reaction conditions.
This compound Bromine~81Good balance of reactivity and stability, widely used.
Methyl 2-amino-5-chloro-4-isopropylbenzoate Chlorine~96Lower reactivity, often requiring more forcing conditions and specialized catalysts.

Performance in Key Synthetic Transformations: A Head-to-Head Comparison

The true measure of a building block's utility lies in its performance in the reactions that matter most to medicinal chemists. Below, we provide a comparative overview of this compound and its alternatives in Suzuki-Miyaura and Buchwald-Hartwig reactions, supported by representative experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of biaryl structures.[3] The electronic and steric environment around the C-Br bond significantly influences the efficiency of this transformation.

Comparative Yields in a Model Suzuki-Miyaura Reaction

Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901285-95
Methyl 2-amino-5-bromobenzoate Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901090-98
Methyl 2-amino-3-bromobenzoate Pd(dppf)Cl₂K₃PO₄Toluene1001875-85
Methyl 2-amino-5-chloro-4-isopropylbenzoate Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1102460-75

Causality Behind Experimental Choices:

  • Catalyst: For the more reactive bromo-compounds, a standard catalyst like Pd(PPh₃)₄ is often sufficient. For the less reactive chloro-analog, a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand like SPhos, is typically required to facilitate the challenging oxidative addition step.

  • Base: The choice of base is crucial for the transmetalation step. Carbonates like K₂CO₃ are commonly used, but for more challenging couplings, a stronger base like K₃PO₄ may be necessary.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the 1,4-dioxane and water.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90°C and stir for 12 hours, or until TLC or LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow:

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aminobenzoate - Boronic Acid - Base B Add Solvent (Dioxane/H₂O) A->B C Degas with Inert Gas B->C D Add Pd Catalyst C->D E Heat to 90°C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute with EtOAc F->G H Aqueous Wash (Water, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[5] The choice of ligand is particularly critical for this transformation, especially when dealing with potentially coordinating substrates like aminobenzoates.

Comparative Performance in a Model Buchwald-Hartwig Amination

The following table provides a comparative overview of the expected performance of our building blocks in a model Buchwald-Hartwig amination with a secondary amine, such as morpholine.

Building BlockCatalyst/Ligand SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound Pd₂(dba)₃ / XantphosCs₂CO₃Toluene1101880-90
Methyl 2-amino-5-bromobenzoate Pd₂(dba)₃ / XantphosCs₂CO₃Toluene1101685-95
Methyl 2-amino-3-bromobenzoate Pd(OAc)₂ / RuPhosNaOtBuDioxane1002470-80
Methyl 2-amino-5-chloro-4-isopropylbenzoate Pd G3 / BrettPhosLHMDSTHF802465-75

Causality Behind Experimental Choices:

  • Ligand: For aminobromobenzoates, bidentate phosphine ligands like Xantphos are often effective. For more challenging substrates, such as the 3-bromo isomer or the chloro-analog, more specialized and electron-rich, bulky monophosphine ligands like RuPhos or BrettPhos may be required to promote efficient reductive elimination.

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is typically necessary to deprotonate the amine and facilitate the catalytic cycle.

  • Catalyst Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective palladium precursors that are reduced in situ to the active Pd(0) species.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 mmol)

  • Secondary amine (e.g., morpholine, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a dry Schlenk tube, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous toluene and the secondary amine via syringe.

  • Heat the reaction mixture to 110°C with vigorous stirring for 18 hours, or until completion is confirmed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX LigEx Ligand Exchange AmineCoord [Ar-Pd(II)(H₂NR')(L₂)]⁺X⁻ LigEx->AmineCoord Deprot Deprotonation (Base) Amido Ar-Pd(II)-NHR'(L₂) Deprot->Amido RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X ArX->OxAdd HNR2 HNR'₂ HNR2->LigEx Product Ar-NR'₂ Product->RedElim

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for drug discovery and medicinal chemistry. Its unique substitution pattern provides a rich platform for the synthesis of complex molecular architectures. While its reactivity in key cross-coupling reactions is robust, a careful consideration of its structural alternatives is essential for a well-rounded synthetic strategy.

For routine, high-yielding Suzuki-Miyaura couplings, the less sterically hindered and more economical Methyl 2-amino-5-bromobenzoate may be a suitable alternative. When milder reaction conditions are paramount, the corresponding iodo-analog would be the building block of choice, albeit at a higher cost. For more challenging transformations or when exploring novel chemical space, the strategic use of regioisomers and chloro-analogs, coupled with advanced catalyst systems, can unlock new synthetic possibilities.

The experimental protocols and comparative data presented in this guide are intended to serve as a strong foundation for researchers. As with any synthetic endeavor, the judicious optimization of reaction conditions for each specific substrate is key to achieving success. The continued development of novel catalysts and synthetic methodologies will undoubtedly further expand the utility of these important building blocks in the quest for new and improved therapeutics.

References

  • U.S. National Library of Medicine. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. National Center for Biotechnology Information. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

  • PubChem. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

A Comparative Guide to the Synthetic Validation of Methyl 2-amino-5-bromo-4-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of novel molecular entities with precision and efficiency is paramount. Methyl 2-amino-5-bromo-4-isopropylbenzoate, a substituted anthranilate ester, presents a unique scaffold for the development of a diverse range of bioactive compounds and functional materials. This guide provides an in-depth validation of a plausible synthetic route to this target molecule, alongside a comparative analysis of an alternative strategy. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the critical insights needed for informed decision-making in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Anthranilates

Anthranilic acid and its derivatives are privileged structures in medicinal chemistry and materials science. The presence of both an amino and a carboxylic acid moiety on the aromatic ring provides a versatile platform for a wide array of chemical transformations. The introduction of substituents, such as the isopropyl and bromo groups in the target molecule, allows for the fine-tuning of steric and electronic properties, which can significantly influence biological activity and material characteristics.

This guide will focus on a primary synthetic route proceeding through the nitration of p-cymene, followed by oxidation, reduction, regioselective bromination, and final esterification. An alternative pathway, leveraging a Sandmeyer reaction, will be presented as a point of comparison, offering a different strategic approach to the introduction of the bromo substituent.

Primary Synthetic Route: A Stepwise Elucidation

The most direct and plausible synthetic pathway to this compound involves a four-step sequence starting from the readily available 4-isopropylbenzoic acid. This route is strategically sound as it builds the required functionality in a controlled, stepwise manner.

Logical Workflow for the Primary Synthetic Route

A 4-Isopropylbenzoic Acid B 4-Isopropyl-2-nitrobenzoic Acid A->B Nitration C 2-Amino-4-isopropylbenzoic Acid B->C Reduction D 2-Amino-5-bromo-4-isopropylbenzoic Acid C->D Bromination E This compound D->E Esterification

Caption: A stepwise overview of the primary synthetic route.

Step 1: Nitration of 4-Isopropylbenzoic Acid

The initial step involves the nitration of 4-isopropylbenzoic acid to introduce the nitro group at the 2-position, yielding 4-isopropyl-2-nitrobenzoic acid. The isopropyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. The ortho position to the isopropyl group is sterically hindered, and the para position is occupied by the carboxylic acid. Therefore, nitration is directed to the position ortho to the isopropyl group and meta to the carboxylic acid.

Experimental Protocol:

  • To a stirred solution of 4-isopropylbenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water until the washings are neutral to litmus.

  • Recrystallize the crude product from aqueous ethanol to afford 4-isopropyl-2-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

The nitro group of 4-isopropyl-2-nitrobenzoic acid is then reduced to an amino group to furnish 2-amino-4-isopropylbenzoic acid. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in the presence of hydrochloric acid being a common and effective method in a laboratory setting.[1] Catalytic hydrogenation is another viable, and often cleaner, alternative.

Experimental Protocol:

  • To a solution of 4-isopropyl-2-nitrobenzoic acid in ethanol, add an excess of tin(II) chloride dihydrate.

  • Add concentrated hydrochloric acid dropwise with stirring.

  • Heat the mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the precipitate of tin salts redissolves.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2-amino-4-isopropylbenzoic acid.

Step 3: Regioselective Bromination

The key step in controlling the substitution pattern is the regioselective bromination of 2-amino-4-isopropylbenzoic acid. The amino group is a strongly activating ortho-, para-director, while the isopropyl group is a weakly activating ortho-, para-director, and the carboxylic acid is a deactivating meta-director. The position para to the strongly activating amino group (the 5-position) is the most sterically accessible and electronically favorable site for electrophilic substitution.[1] N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.

Experimental Protocol:

  • Dissolve 2-amino-4-isopropylbenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

  • Cool the solution to 0-5 °C and add N-bromosuccinimide portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into water and collect the precipitated solid by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-bromo-4-isopropylbenzoic acid.

Step 4: Fischer Esterification

The final step is the esterification of the carboxylic acid functionality to yield the target methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and effective method.[2]

Experimental Protocol:

  • Suspend 2-amino-5-bromo-4-isopropylbenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.[3]

Alternative Synthetic Route: The Sandmeyer Reaction Approach

An alternative strategy for the synthesis of the target molecule involves the introduction of the bromo substituent via a Sandmeyer reaction.[2] This route offers a different approach to controlling the regiochemistry and may be advantageous under certain circumstances.

Logical Workflow for the Alternative (Sandmeyer) Route

A 2-Amino-4-isopropylbenzoic Acid B Arenediazonium Salt A->B Diazotization C 2-Bromo-4-isopropylbenzoic Acid B->C Sandmeyer Reaction (CuBr) D Methyl 2-bromo-4-isopropylbenzoate C->D Esterification E This compound D->E Nitration & Reduction (or Amination)

Caption: A stepwise overview of the alternative synthetic route utilizing a Sandmeyer reaction.

This pathway begins with 2-amino-4-isopropylbenzoic acid, which is diazotized and then treated with a copper(I) bromide salt to yield 2-bromo-4-isopropylbenzoic acid. Subsequent esterification, nitration, and reduction would lead to the final product.

Comparative Analysis of Synthetic Routes

FeaturePrimary Route (Electrophilic Bromination)Alternative Route (Sandmeyer Reaction)
Starting Material 4-Isopropylbenzoic Acid2-Amino-4-isopropylbenzoic Acid
Key Step Regioselective electrophilic brominationDiazotization followed by Sandmeyer reaction
Control of Regiochemistry Achieved through the directing effects of existing substituents.[1]The position of the bromo group is determined by the initial position of the amino group.
Potential Advantages More direct introduction of the amino and bromo groups in the desired relative positions.Can be useful if the starting aniline is readily available or if direct bromination proves to be low-yielding or non-selective.
Potential Disadvantages May require careful optimization to avoid over-bromination or the formation of isomers.Involves the handling of potentially unstable diazonium salts and requires an additional nitration and reduction sequence.
Reagents NBS, SnCl₂/HCl, H₂SO₄/HNO₃NaNO₂/HBr, CuBr, subsequent nitrating and reducing agents.

Data Summary and Validation

The validation of a synthetic route relies on the characterization of the final product and all intermediates.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol [4]
Appearance Solid[4]
Melting Point 74-77 °C[4]
CAS Number 1000018-13-2[4]

Spectroscopic Data for Validation:

  • ¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons, the amino group protons, the methyl ester protons, and the isopropyl group protons (a doublet and a septet).

  • ¹³C NMR: The carbon NMR will show distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester.

  • IR Spectroscopy: Infrared spectroscopy should reveal characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-H stretching of the aromatic and alkyl groups.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the product.

Conclusion and Future Outlook

The presented primary synthetic route, proceeding via nitration, reduction, regioselective bromination, and esterification, represents a robust and logical approach to the synthesis of this compound. The directing effects of the substituents on the aromatic ring provide a reliable means of controlling the regiochemistry of the bromination step. The alternative route involving a Sandmeyer reaction offers a viable, albeit potentially more complex, alternative.

For researchers undertaking the synthesis of this and related compounds, careful optimization of each step, particularly the bromination, is crucial for maximizing yield and purity. Thorough characterization of all intermediates by spectroscopic methods is essential for validating the synthetic pathway. This guide provides a solid foundation for the successful synthesis and validation of this compound, a valuable building block for future innovations in drug discovery and materials science.

References

  • Organic Syntheses Procedure. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-isopropylbenzoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-amino-5-bromo-4-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS No. 1000018-13-2). As a halogenated aromatic compound used in research and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and accountability in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is not benign; its chemical structure dictates specific handling and disposal pathways.

The primary risks associated with this compound are well-documented.[1][2] It is classified with the signal word "Warning" and carries hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] These classifications are not merely administrative; they are directives for selecting appropriate Personal Protective Equipment (PPE) and engineering controls.

Table 1: Physicochemical and Hazard Properties

PropertyValueSource
CAS Number 1000018-13-2[1][3]
Molecular Formula C₁₁H₁₄BrNO₂[1][2]
Appearance Solid[1]
Melting Point 74-77 °C[1]
GHS Hazard Class Skin Irritant 2, Eye Irritant 2, STOT SE 3[2]

Crucially, the presence of bromine classifies this molecule as a halogenated aromatic compound .[4] This is the single most important factor for its disposal. The carbon-bromine bond is stable, and improper disposal (e.g., via non-specialized incineration) can lead to the formation of toxic and environmentally persistent byproducts. Therefore, it must be segregated from non-halogenated waste streams to ensure it is routed to a facility capable of its safe destruction.[4]

The Regulatory Landscape: A Framework of Responsibility

In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This legislation establishes a "cradle-to-grave" framework, meaning the generator of the waste—your laboratory—is legally responsible for its safe management from generation to final disposal.[7][8]

Your institution's Environmental Health and Safety (EHS) office is your primary resource and the final authority on disposal procedures within your organization.[4] They translate federal and state regulations into actionable protocols for your specific location. This guide is a resource, but the EHS-provided procedures are mandatory.

Core Principles of Compliant Disposal

Three core principles underpin the safe disposal of any laboratory chemical, especially hazardous ones like this compound.

  • Waste Minimization : The most effective disposal strategy is to minimize waste generation in the first place.[9][10] This can be achieved by ordering only the necessary quantities of chemicals and maintaining a clear inventory to avoid duplicate purchases.[9][10]

  • Segregation : This is the most critical operational step. Halogenated organic waste must be collected in a dedicated, separate container from non-halogenated waste.[4][11] The reason for this is logistical and chemical: disposal facilities use different processes for these streams. Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[12] Mixing waste streams leads to expensive and complex re-sorting or improper disposal, which carries significant compliance risks.

  • Proper Containment and Labeling : Waste containers must be chemically compatible, in good condition, and always kept closed unless waste is actively being added.[5][9] Every container must be accurately and clearly labeled to prevent dangerous chemical reactions and ensure proper handling by waste management personnel.[4]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of this compound and its associated waste.

Step 1: Don Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory before handling the waste:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat.

Step 2: Waste Segregation and Collection

All waste streams must be treated as hazardous.[13]

  • Solid Waste :

    • Designate a robust, sealable waste container specifically for "Halogenated Organic Solid Waste."

    • Carefully transfer any unused or expired this compound solid into this container.

    • Dispose of all contaminated disposables (e.g., weigh boats, contaminated gloves, pipette tips) in the same container.

  • Liquid Waste (Rinsates) :

    • Designate a separate, chemically compatible container for "Halogenated Organic Liquid Waste."

    • Rinse any contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol).

    • Collect this rinsate in the designated liquid waste container.[4] Never pour rinsate down the drain.[5][10]

Step 3: Container Management and Storage
  • Labeling : Immediately upon starting a waste container, affix a hazardous waste tag provided by your EHS office. The label must be filled out completely and legibly.

    Table 2: Required Information for Hazardous Waste Label

    FieldDescription
    Generator Name Name of the principal investigator/researcher.
    Location Building and room number where the waste was generated.
    Accumulation Start Date The date the first drop of waste was added to the container.
    Chemical Contents List the full chemical name: "this compound." List any solvents used for rinsing.
    Hazard Classification Check the appropriate boxes (e.g., Irritant, Halogenated).
  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be near the point of generation, under the control of laboratory personnel, and clearly marked. The container must remain closed at all times except when adding waste.[9]

Step 4: Arranging for Final Disposal
  • Once the waste container is full or you are ready to have it removed, submit a chemical waste pickup request to your EHS office following their specific procedure.[4][13]

  • EHS personnel will then collect the waste and ensure it is transported by a licensed hazardous waste handler to a certified Treatment, Storage, and Disposal Facility (TSDF).[7][14]

Emergency Procedures: Spill Management

In the event of a small spill, laboratory personnel should be prepared to manage it.

  • Alert others in the area and restrict access.

  • Wearing appropriate PPE, cover the spill with a chemical absorbent material.

  • Carefully collect the absorbent material and spilled solid using non-sparking tools.

  • Place all contaminated cleanup materials into your "Halogenated Organic Solid Waste" container.

  • All materials used in spill cleanup are considered hazardous waste and must be disposed of accordingly.[13] For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generation identify 1. Identify Waste (Solid, Contaminated Items, Rinsate) start->identify ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate 3. Segregate Waste Stream ppe->segregate solid_waste 4a. Collect in 'Halogenated Organic Solid Waste' Container segregate->solid_waste Solid or Contaminated Item liquid_waste 4b. Collect Rinsate in 'Halogenated Organic Liquid Waste' Container segregate->liquid_waste Glassware Rinsate label_container 5. Ensure Container is Properly Labeled solid_waste->label_container liquid_waste->label_container store_saa 6. Store Closed Container in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs 7. Request Pickup from Environmental Health & Safety (EHS) store_saa->contact_ehs end End: EHS Manages Final Disposal contact_ehs->end

Sources

Personal protective equipment for handling Methyl 2-amino-5-bromo-4-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 2-amino-5-bromo-4-isopropylbenzoate

As drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-tested protocols for handling this compound (CAS No. 1000018-13-2), ensuring the protection of laboratory personnel and the integrity of your research. The procedures outlined here are grounded in established safety principles for aromatic amines and halogenated compounds, providing a comprehensive framework for risk mitigation.

Hazard Identification: Understanding the Risks

This compound is a solid compound classified with specific GHS (Globally Harmonized System) hazard warnings.[1] Understanding these hazards is the critical first step in establishing a safe handling protocol.

GHS Hazard Classifications:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The core structure, an aniline derivative, suggests that skin absorption is a potential route of exposure.[2] Aromatic amines as a class can have systemic effects, making diligent prevention of skin contact a primary goal.[3][4][5] The presence of bromine also necessitates careful consideration of its disposal pathway.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The selection of PPE must be tailored to the specific task being performed, ranging from simple weighing operations to complex, multi-step reactions.

Activity Engineering Controls Hand Protection Eye/Face Protection Body/Respiratory Protection
Weighing/Aliquotting Solid Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved NitrileTightly-fitting Safety GogglesLaboratory Coat
Preparing Solutions Chemical Fume HoodDouble-gloved NitrileSafety Goggles and Face ShieldLaboratory Coat
Running Reaction & Workup Chemical Fume HoodDouble-gloved NitrileSafety Goggles and Face ShieldLaboratory Coat; Respirator if aerosolization is possible
Cleaning Glassware Chemical Fume Hood or well-ventilated areaHeavy-duty Nitrile or Butyl Rubber GlovesSafety GogglesLaboratory Coat

Causality Behind PPE Choices:

  • Engineering Controls: A certified chemical fume hood is the primary barrier to prevent inhalation of dust or vapors, which can cause respiratory irritation.[6]

  • Hand Protection: Double-gloving with nitrile gloves provides robust protection against skin irritation and potential absorption. Aromatic amines can permeate standard glove materials; therefore, it is crucial to change gloves immediately if contamination is suspected.[3][5] For extensive handling or cleaning, more resistant gloves may be necessary.

  • Eye and Face Protection: Given the serious eye irritation warning[1], standard safety glasses are insufficient. Tightly-fitting chemical goggles are mandatory.[7] When handling solutions where splashing is a risk, a full face shield must be worn in conjunction with goggles.[8]

  • Respiratory Protection: While working in a fume hood should prevent respiratory exposure, a NIOSH-approved respirator with appropriate cartridges should be available for emergency situations like spills or when engineering controls are not sufficient.[9][10]

Operational Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review SDS & Assess Risks (H315, H319, H335) B Verify Fume Hood Certification A->B C Select & Don Task-Appropriate PPE (See Table 1) B->C D Work Exclusively in Fume Hood C->D Proceed to Handling E Handle as Solid or in Solution D->E F Keep Containers Tightly Closed E->F G Decontaminate Glassware & Surfaces F->G Proceed to Cleanup H Segregate Waste (Halogenated Organic) G->H I Doff & Dispose of Contaminated PPE H->I J Thoroughly Wash Hands I->J

Caption: Procedural workflow for handling this compound.

Step-by-Step Handling and Disposal Protocols

A. Safe Handling and Operational Plan

  • Preparation: Before handling, ensure the Safety Data Sheet (SDS) has been reviewed by all personnel involved. Verify that the designated chemical fume hood is functioning correctly and has a current certification.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above. Always inspect gloves for any signs of degradation or puncture before use.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[11] Use tools like spatulas and weighing paper to minimize the risk of spillage.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container opening pointed away from your face.

  • Spill Response: In the event of a small spill, contain it with an inert absorbent material (e.g., vermiculite, sand).[10] Wearing appropriate PPE, carefully scoop the material into a designated, labeled waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

B. Waste Disposal and Decontamination Plan

  • Waste Segregation: All waste containing this compound, including contaminated gloves, weighing paper, and absorbent materials, must be disposed of as halogenated organic waste .[12] Do not mix with non-halogenated waste streams.

  • Containerization: Use clearly labeled, sealed containers for all waste.[2] Store waste containers in a designated, well-ventilated secondary containment area while awaiting pickup by environmental health and safety personnel.

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical. Rinse glassware with an appropriate organic solvent (e.g., acetone, ethanol) in a fume hood, collecting the rinsate as halogenated waste. Follow this with a standard wash using soap and water.

  • Neutralization (for bulk disposal): In some institutional settings, chemical neutralization may be an option for bulk waste, though this should only be performed by trained personnel. Brominated compounds can sometimes be treated with reducing agents like sodium bisulfite or sodium thiosulfate to convert bromine to less harmful bromide ions, but this must be done under controlled conditions.[13]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to discovery.

References

  • PubChem. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • Vo, E., et al. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online. [Link]

  • Loba Chemie. ANILINE AR Safety Data Sheet. [Link]

  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]

  • PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. [Link]

  • Alfa Aesar. Material Safety Data Sheet. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Google Patents.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Aniline. [Link]

  • Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Pharmaffiliates. 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester. [Link]

  • MDPI. Removal of Bromine from Polymer Blends... [Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

  • Novachem. Aniline Safety Data Sheet. [Link]

  • Bloomtechz. What are the health and safety guidelines for Aniline in workplaces?. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.